Dactinomycin
Description
Properties
Key on ui mechanism of action |
The capacity of actinomycins to bind with double-helical DNA is responsible for their biological activity and cytotoxicity. X-ray studies of a crystalline complex between dactinomycin and deoxyguanosine permitted formulation of a model that appears to explain the binding of the drug to DNA. The planar phenoxazone ring intercalates between adjacent guanine-cytosine base pairs of DNA, while the polypeptide chains extend along the minor groove of the helix. The summation of these interactions provides great stability to the dactinomycin-DNA complex, and as a result of the binding of dactinomycin, the transcription of DNA by RNA polymerase is blocked. The DNA-dependent RNA polymerases are much more sensitive to the effects of dactinomycin than are the DNA polymerases. In addition, dactinomycin causes single-strand breaks in DNA, possibly through a free-radical intermediate or as a result of the action of topoisomerase II Dactinomycin is an antineoplastic antibiotic. The drug has bacteriostatic activity, particularly against gram-positive organisms, but its cytotoxicity precludes its use as an anti-infective agent. Although the exact mechanism(s) of action has not been fully elucidated, the drug appears to inhibit DNA-dependent RNA synthesis by forming a complex with DNA by intercalating with guanine residues and impairing the template activity of DNA. Protein and DNA synthesis are also inhibited but less extensively and at higher concentrations of dactinomycin than are needed to inhibit RNA synthesis. Dactinomycin is immunosuppressive and also possesses some hypocalcemic activity similar to plicamycin. Generally, the actinomycins exert an inhibitory effect on gram-positive and gram-negative bacteria and on some fungi. However, the toxic properties of the actinomycins (including dactinomycin) in relation to antibacterial activity are such as to preclude their use as antibiotics in the treatment of infectious diseases. Dactinomycin acts by forming stable complexes with double-helical DNA that inhibit DNA-directed RNA synthesis (interfere with RNA polymerase) more than DNA synthesis. The drug is cell-cycle active. The effect of dactinomycin on cellular respiration and accompanying ATP formation was investigated in Jurkat and HL-60 cells. Cellular mitochondrial oxygen consumption (measured by a homemade phosphorescence analyzer) and ATP content (measured by the luciferin-luciferase bioluminescence system) were determined as functions of time t during continuous exposure to the drug. The rate of respiration, k, was the negative of the slope of [O2] versus t. Oxygen consumption and ATP content were diminished by cyanide, confirming that both processes involved oxidations in the mitochondrial respiratory chain. In the presence of dactinomycin, k decreased gradually with t, the decrease being more pronounced at higher drug concentrations. Cellular ATP remained constant for 5 h in untreated cells, but in the presence of 20 microM dactinomycin it decreased gradually (to one-tenth the value at 5 h for untreated cells). The drug-induced inhibition of respiration and decrease in ATP were blocked by the pancaspase inhibitor benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethyl ketone (zVAD-fmk). A rapid but temporary decrease in cellular ATP observed on the addition of zVAD-fmk was shown to be due to DMSO (added with zVAD-fmk). The effect of dactinomycin on respiration differed from that of doxorubicin. Plots of [O2] versus t were curved for dactinomycin so that k decreased gradually with t. The corresponding plots for doxorubicin were well fit by two straight lines; so k was constant for approximately 150 min, at which time k decreased, remaining constant at a lower level thereafter. The results for cells treated with mixtures of the two drugs indicated that the drugs acted synergistically. These results show the onset and severity of mitochondrial dysfunction in cells undergoing apoptosis induced by dactinomycin. |
|---|---|
CAS No. |
50-76-0 |
Molecular Formula |
C62H86N12O16 |
Molecular Weight |
1255.4 g/mol |
IUPAC Name |
2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6R,7S,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7S,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1 |
InChI Key |
RJURFGZVJUQBHK-MVVUMFDRSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C |
Appearance |
Solid powder |
Color/Form |
Bright red crystalline powder Yellow lyophilized powder. /Cosmegen/ |
melting_point |
467 to 469 °F (decomposes) (NTP, 1992) Melts between 245 and 248 dec C with decomposition. |
Other CAS No. |
50-76-0 |
physical_description |
Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992) |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Dilute soln are very sensitive to light /Trihydrate/ Soln should not be exposed to direct sunlight |
solubility |
Soluble at 50 °F (NTP, 1992) 1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether. In water, 4.0X10+4 mg/L at 10 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Abbreviation: DACT; ACTD; actinomycin C1; actinomycin D; actinomycin I1; actinomycin IV; actinomycin X 1; actinomycinthrvalprosarmeval; dactinomycine; meractinomycin; US brand names: Cosmegen; Lyovac. |
vapor_pressure |
0 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Foundational & Exploratory
A Researcher's Guide to Dactinomycin: From Mechanism to Advanced Experimental Design
An In-depth Technical Guide for Scientists and Drug Development Professionals
This compound, also known as Actinomycin D, is a potent polypeptide antibiotic first isolated from Streptomyces parvulus in 1940.[1] While initially recognized for its antimicrobial properties, it was the first antibiotic demonstrated to have anti-cancer activity and remains a vital tool in both clinical oncology and fundamental research.[1][2] For the modern researcher, understanding the nuances of how to use this compound to measure mRNA decay rate or how this compound's mechanism of action influences experimental outcomes is critical for generating robust and reproducible data. This guide provides a comprehensive overview of this compound, tailored for scientific application, focusing on its core mechanisms, practical laboratory protocols, and advanced considerations for experimental design.
Part 1: The Core Mechanism of Action: DNA Intercalation and Transcription Inhibition
The primary mechanism of this compound's cytotoxic effect is its ability to inhibit transcription.[3] This is achieved through a direct physical interaction with DNA. The planar phenoxazone ring of the this compound molecule intercalates—or inserts itself—into the minor groove of the DNA double helix, preferentially at Guanine-Cytosine (G-C) rich sequences.[3][4] This binding forms a stable this compound-DNA complex that acts as a physical roadblock, preventing the progression of RNA polymerase enzymes along the DNA template.[5][6]
This steric hindrance effectively halts transcription elongation, thereby inhibiting the synthesis of all forms of RNA (mRNA, tRNA, rRNA).[3][5] While transcription by all three eukaryotic RNA polymerases is affected, rRNA synthesis (mediated by RNA Polymerase I) is the most sensitive, followed by mRNA synthesis (RNA Polymerase II).[7][8][9] By preventing RNA synthesis, cells can no longer produce the proteins essential for growth and division, ultimately leading to cell death.[3] This potent anti-proliferative effect is particularly effective against the rapidly dividing cells characteristic of cancer.[3][10]
Beyond simply blocking the polymerase, the intercalation of this compound induces significant conformational changes in the DNA structure, including unwinding and bending, which further disrupts DNA-dependent processes.[4][11] Some evidence also suggests this compound can interfere with the function of topoisomerase II, an enzyme that relieves torsional stress during transcription, and may generate reactive oxygen species, adding to its cytotoxicity.[3]
Caption: this compound intercalates into DNA, blocking RNA polymerase progression.
Part 2: Practical Applications and Protocols for Researchers
This compound's reliable and rapid inhibition of transcription makes it an invaluable tool for various molecular biology applications.
Preparing and Handling this compound Stock Solutions
Proper preparation and storage are paramount for experimental consistency. This compound is typically supplied as a lyophilized powder and is light-sensitive.
-
Reconstitution: To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the lyophilized powder in high-quality, sterile DMSO.[12] For example, reconstitute 5 mg in 398.28 µL of DMSO.[12] Ensure the powder is fully dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C, protected from light.[12] While stable for up to 24 months when lyophilized, DMSO stocks should be used within a week to prevent loss of potency.[12] Avoid repeated freeze-thaw cycles.
-
Safety: this compound is a cytotoxic and hazardous compound.[13] Always consult the Material Safety Data Sheet (MSDS) and use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling.
Protocol: Using this compound for mRNA Stability and Half-Life Assays
One of the most common research uses for this compound is to measure the stability or decay rate of specific mRNA transcripts.[14][15] By halting new transcription, one can monitor the disappearance of an existing mRNA pool over time via methods like quantitative real-time PCR (qRT-PCR).[15][16]
Objective: To determine the half-life of a target mRNA in cultured cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Initiate Treatment: Add this compound to the cell culture medium to a final concentration that effectively inhibits transcription without causing immediate, widespread cell death. A common starting concentration is 1-5 µg/mL, but this must be optimized for your specific cell line.[17]
-
Time Course Collection: This is the critical step. Harvest cells at multiple time points after adding this compound. A typical time course might be 0, 2, 4, 6, 8, and 12 hours. The "0-hour" time point represents the steady-state level of the mRNA before decay begins and should be collected immediately after adding the drug.
-
RNA Isolation: At each time point, lyse the cells directly in the culture dish and isolate total RNA using a standard protocol (e.g., Trizol reagent or a column-based kit).
-
Quality Control & cDNA Synthesis: Quantify the RNA and assess its integrity. Perform reverse transcription on an equal amount of RNA (e.g., 1 µg) from each time point to synthesize cDNA.[14]
-
qRT-PCR Analysis: Perform qRT-PCR using primers specific for your target mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB). The housekeeping gene is used for normalization, though be aware that very stable housekeeping mRNAs may not be ideal for long time courses.
-
Data Analysis:
-
Normalize the Ct value of your target gene to the housekeeping gene for each time point (ΔCt).
-
Calculate the amount of remaining mRNA at each time point relative to the 0-hour time point. This is often done using the 2-ΔΔCt method, where the 0-hour sample serves as the calibrator.
-
Plot the percentage of remaining mRNA versus time on a semi-logarithmic graph.
-
The time at which 50% of the mRNA remains is the half-life (t1/2).
-
Caption: Workflow for an mRNA stability assay using this compound.
Inducing Apoptosis for Cellular Studies
At higher concentrations or with longer exposure times, this compound is a potent inducer of apoptosis (programmed cell death) in many cell types.[18][19] This makes it a useful tool for studying apoptotic pathways or as a positive control in cytotoxicity assays.
The this compound-induced apoptosis pathway can be complex. By inhibiting the transcription of short-lived anti-apoptotic proteins (like Mcl-1 and Bcl-2), this compound can tip the cellular balance in favor of apoptosis.[20] Studies have shown it can activate the JNK/SAPK pathway, increase the expression of pro-apoptotic proteins like Bax, and trigger both mitochondria-dependent and Fas-dependent apoptotic pathways.[19][21] In some contexts, this apoptosis induction is p53-dependent, while in others, it can occur independently of p53, making it a valuable tool for studying high-risk cancers with p53 mutations.[20][22]
Part 3: Advanced Experimental Design and Data Interpretation
Synthesizing technical accuracy with field-proven insights is what separates a good experiment from a great one.
Determining Optimal Working Concentrations
The effect of this compound is highly dependent on both concentration and cell type.[17] A concentration that effectively measures mRNA decay in one cell line might induce rapid apoptosis in another. Therefore, empirical validation is essential.
Causality: The goal is to find a concentration that achieves >95% transcription inhibition quickly without triggering significant off-target effects or cytotoxicity within the experimental timeframe. For an mRNA decay assay, you want cells to stop transcribing, but not to die, as the cellular machinery for RNA degradation must remain intact.
Self-Validating System:
-
Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, alamarBlue) treating your cell line with a range of this compound concentrations (e.g., 1 nM to 10 µM) for your desired experimental duration (e.g., 12 or 24 hours).
-
Transcription Inhibition Assay: To directly measure the effect on transcription, treat cells with various concentrations of the drug for a short period (e.g., 1-2 hours). Then, add a labeled nucleotide like 5-ethynyl uridine (EU) to the media. EU is incorporated into newly synthesized RNA and can be detected fluorescently. A sharp drop in fluorescence indicates effective transcription inhibition.
| Cell Line | Assay Type | Effective Concentration Range | Reference |
| K562 (CML) | Transcription Inhibition | IC50 of ~60 ng/mL | [23] |
| PANC-1 (Pancreatic) | Apoptosis Induction | 1-100 ng/mL | [24] |
| A549 (Lung) | Cytotoxicity (48h) | EC50 of ~0.2 nM (0.000201 µM) | [25] |
| PC3 (Prostate) | Cytotoxicity (48h) | EC50 of ~0.28 nM (0.000276 µM) | [25] |
| MG63 (Osteosarcoma) | Apoptosis Induction | 0.1 - 5 µM | [18] |
| VSMCs | Anti-proliferation | 80 nM | [25] |
Note: These values are guides. Optimal concentrations must be determined empirically for your specific experimental system.
Troubleshooting and Understanding Limitations
-
Keyword: Troubleshooting this compound experiments
-
Problem: No effect observed.
-
Cause & Solution: The drug may have degraded. Use fresh aliquots stored properly at -20°C and protected from light.[12] Alternatively, the cell line may be resistant.
-
-
Keyword: this compound resistance mechanisms
-
Cause: Some cancer cells develop resistance, often through the overexpression of drug efflux pumps like P-glycoprotein (P-gp/MDR1), which actively removes this compound from the cell.[26] Another proposed mechanism is reduced drug retention or an increased rate of detoxification within the cell.[27]
-
-
Keyword: this compound off-target effects
-
Keyword: Comparing this compound with other transcription inhibitors
-
α-Amanitin: This toxin is a highly selective inhibitor of RNA Polymerase II (and III at higher concentrations) but its action is slow.[8][28]
-
Flavopiridol: This is a CDK9 inhibitor that is fast, reversible, and prevents transcription elongation, but many genes can escape its inhibition.[8]
-
The Choice: this compound is chosen when a fast and potent global shutdown of transcription is required, such as in mRNA half-life studies.[8] For questions specifically about RNA Pol II, α-amanitin may be a more appropriate, albeit slower, choice.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchopenworld.com [researchopenworld.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. DNA bending and unwinding associated with actinomycin D antibiotics bound to partially overlapping sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]
- 17. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 18. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Actinomycin D induces p53-independent cell death and prolongs survival in high-risk chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methylated actinomycin D, a novel actinomycin D analog induces apoptosis in HepG2 cells through Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 [mdpi.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. selleckchem.com [selleckchem.com]
- 26. droracle.ai [droracle.ai]
- 27. Mechanism of actinomycin D-induced resistance in Ridgway osteogenic sarcoma: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. letstalkacademy.com [letstalkacademy.com]
This guide provides an in-depth exploration of the foundational and exploratory phases of drug discovery for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of protocols, we delve into the rationale behind experimental choices, emphasizing the establishment of self-validating systems to ensure the robustness and translatability of early-stage findings. Our focus is on the critical keywords that form the lexicon of discovery: Target Identification , Target Validation , Hit Discovery , and the initial steps toward a viable Lead Compound .
Section 1: Charting the Course - Target Identification and Validation
The genesis of any new therapeutic lies in the identification and validation of a biological target implicated in a disease.[1] This initial phase is paramount, as a well-validated target significantly increases the probability of success in later clinical stages.[1]
The Rationale of Target Discovery: Beyond Association to Causation
A common pitfall in early research is mistaking correlation for causation. To build a robust therapeutic hypothesis, it is crucial to design experiments that move towards establishing a causal link between the target and the disease phenotype.[2] This involves a multi-faceted approach, integrating genetic, genomic, and proteomic data to build a compelling case for a target's role in disease progression.[2]
A key concept in establishing this causal link is target engagement , which is the direct physical interaction of a drug candidate with its intended target in a biologically relevant context.[3] Assays that measure target engagement are fundamental to building a self-validating experimental framework, as they provide direct evidence that a compound is acting on the intended molecule.[3]
Experimental Workflows for Target Identification
Several methodologies can be employed to identify the molecular target of a potential therapeutic. The choice of method depends on the nature of the compound and the biological system under investigation.
1.2.1 Affinity-Based Approaches: Fishing for a Target
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for identifying the binding partners of a compound.[4] The principle is akin to "fishing" for the target protein using the compound as bait.[5]
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify the protein(s) that directly bind to a small molecule of interest.
Principle: A small molecule is immobilized on a solid support (e.g., beads) and incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the small molecule are "captured" and subsequently identified by mass spectrometry.[4]
Step-by-Step Methodology:
-
Bait Preparation:
-
Synthesize an analog of the compound of interest with a linker suitable for immobilization. The linker position should be carefully chosen to minimize interference with the compound's binding activity.
-
Covalently couple the linker-modified compound to a solid support matrix (e.g., NHS-activated sepharose beads).[5]
-
Prepare a control matrix with the linker alone to identify non-specific binding proteins.[5]
-
-
Protein Extract Preparation:
-
Culture and harvest cells relevant to the disease model.
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.[5]
-
-
Affinity Capture:
-
Incubate the immobilized compound ("bait") with the cell lysate to allow for the formation of compound-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.[5]
-
-
Elution and Protein Identification:
1.2.2 The Power of Phenotypic Screening: From Cellular Effect to Target
An alternative approach is to start with an observable cellular phenotype and work backward to identify the responsible target.[1] This is particularly useful when the underlying mechanism of a disease is not fully understood.
Target Validation: Confirming the Compass Heading
Once a potential target is identified, it must be rigorously validated to confirm its role in the disease.[1] This involves demonstrating that modulating the target's activity leads to a desired therapeutic effect.
1.3.1 Cellular Thermal Shift Assay (CETSA): A Window into Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm target engagement in a cellular environment.[7] It is based on the principle that a protein's thermal stability is altered upon ligand binding.[7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of a compound to its target protein within intact cells.
Principle: When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. By heating cells treated with the compound across a range of temperatures, the stabilization of the target protein can be quantified.[7]
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cultured cells with the compound of interest at various concentrations. Include a vehicle-treated control.[8]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their protein content.
-
Centrifuge the lysates at high speed to pellet the aggregated (denatured) proteins.[9]
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble (non-denatured) proteins.
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or an immunoassay (e.g., AlphaScreen).[8]
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]
-
Section 2: The Journey from "Hit" to "Lead"
Following successful target identification and validation, the next phase is to discover a "hit" – a molecule that shows the desired biological activity in a primary screen.[10] The subsequent "hit-to-lead" (H2L) process involves optimizing this initial hit into a more promising "lead" compound with improved potency, selectivity, and drug-like properties.[10]
High-Throughput Screening (HTS): Casting a Wide Net
High-Throughput Screening (HTS) is a common method for identifying hits from large chemical libraries.[1] This process involves testing thousands to millions of compounds in an automated fashion using a specific assay.[1]
The Hit-to-Lead Process: A Multi-Parameter Optimization
The transition from a hit to a lead is an iterative process of chemical modification and biological testing.[10] Key parameters that are optimized during this phase include:
| Parameter | Description | Rationale for Optimization |
| Potency | The concentration of the compound required to produce a specific biological effect. | To achieve the desired therapeutic effect at a lower, safer dose. |
| Selectivity | The compound's ability to interact with the intended target over other, off-target molecules. | To minimize the risk of side effects caused by unintended interactions. |
| Pharmacokinetics (ADME) | Absorption, Distribution, Metabolism, and Excretion. These properties determine the compound's fate in the body. | To ensure the compound reaches the target tissue at a sufficient concentration and is cleared from the body appropriately. |
| Physicochemical Properties | Properties such as solubility and stability. | To ensure the compound can be formulated into a drug product and is stable under physiological conditions. |
Table 1: Key Parameters in Hit-to-Lead Optimization
The Role of In Silico Methods in Lead Optimization
Computational approaches, or in silico methods, play a crucial role in the hit-to-lead process.[11] Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can help predict how chemical modifications will affect a compound's properties, thereby guiding the synthetic chemistry efforts.[11][12]
Section 3: Visualizing the Path Forward - Signaling Pathways in Drug Discovery
Understanding the signaling pathways in which a target functions is critical for predicting the downstream effects of its modulation.[13] Visualizing these pathways can provide valuable insights into the potential efficacy and side effects of a drug candidate.
The PI3K/Akt Signaling Pathway: A Key Target in Cancer
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[13] Its dysregulation is frequently observed in cancer, making it a prime target for drug development.[13][14]
Caption: The PI3K/Akt signaling pathway is a key regulator of cell growth and survival.
The MAPK Signaling Pathway: A Central Hub in Cell Proliferation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival.[15] Aberrant activation of this pathway is a hallmark of many cancers.[16][17]
Caption: The MAPK signaling pathway plays a central role in cell proliferation and survival.
Conclusion
The foundational and exploratory phases of drug discovery are a journey of meticulous investigation and iterative refinement. By focusing on the core principles of target identification, validation, and hit-to-lead optimization, and by employing experimental designs that are inherently self-validating, researchers can significantly enhance the quality and translatability of their early-stage findings. The keywords discussed in this guide represent the fundamental concepts that underpin this critical endeavor, and a deep understanding of their practical application is essential for navigating the complex path from a scientific concept to a life-saving therapeutic.
References
- 1. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 5. wp.unil.ch [wp.unil.ch]
- 6. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Hit to lead - Wikipedia [en.wikipedia.org]
- 11. Computational Methods Used in Hit-to-Lead and Lead Optimization Stages of Structure-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vjoncology.com [vjoncology.com]
- 16. Development of anticancer drugs targeting the MAP kinase pathway | Semantic Scholar [semanticscholar.org]
- 17. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [ouci.dntb.gov.ua]
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
A Technical Guide to the Validation and Comparative Analysis of Investigational Compounds
Introduction: The Imperative of Rigorous Validation in Drug Discovery
In the trajectory of drug development, the journey from a promising chemical entity to a clinically viable therapeutic is paved with exacting scientific scrutiny. At the core of this process lies the dual pillar of validation and comparative analysis. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a framework for establishing the scientific integrity of an investigational compound. We will delve into the principles and methodologies that underpin the confirmation of experimental findings and the critical comparison of a lead compound against established benchmarks or alternative therapeutic strategies. The objective is to equip you with the knowledge to design and execute robust studies that are not only scientifically sound but also meet the stringent requirements of regulatory bodies worldwide.
The narrative that follows is built upon three foundational pillars: expertise derived from field-tested applications, a commitment to the trustworthiness of self-validating experimental systems, and an authoritative grounding in internationally recognized guidelines and standards. Every claim and protocol is substantiated by comprehensive references to ensure the highest degree of scientific rigor.
Chapter 1: The Cornerstone of Confidence: Analytical Method Validation
Before any pharmacological or toxicological comparisons can be made with confidence, the analytical methods used to characterize and quantify the investigational compound must be rigorously validated.[1] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This process ensures that the data generated is reliable, reproducible, and accurate. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which we will explore in detail.[3][4][5]
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[6] A well-defined protocol with pre-established acceptance criteria should be in place before initiating validation studies.[1][7]
Caption: Workflow for Analytical Method Validation.
Key Validation Characteristics and Experimental Protocols
The following table summarizes the essential validation parameters as outlined by the ICH Q2(R1) guideline.[3]
| Validation Characteristic | Purpose | Typical Experimental Approach |
| Specificity/Selectivity | To demonstrate that the analytical procedure is able to assess unequivocally the analyte in the presence of components which may be expected to be present. | Analyze samples of the drug substance, placebo, and known impurities. For identification tests, demonstrate the ability to discriminate between compounds of closely related structures. |
| Linearity | To demonstrate that the analytical results are directly proportional to the concentration of the analyte in samples within a given range. | Analyze a minimum of five concentrations of the analyte across the desired range. The results are typically evaluated by linear regression analysis. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Derived from the linearity studies. |
| Accuracy | To demonstrate the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Apply the analytical procedure to an analyte of known purity (e.g., a reference standard). For drug products, this is often done by spiking the placebo with known quantities of the drug substance. |
| Precision | To demonstrate the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | - Repeatability: Multiple measurements of the same sample under the same operating conditions over a short interval of time. - Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by establishing the concentration at which a signal-to-noise ratio of 10:1 is obtained, or by statistical methods. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | Vary parameters such as pH, mobile phase composition, temperature, and instrument settings. |
Experimental Protocol: Determination of Accuracy
-
Preparation of Samples: Prepare a minimum of nine determinations across a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).
-
Analysis: Analyze the samples using the developed analytical method.
-
Calculation: The accuracy is expressed as the percentage of recovery by the assay of the known added amount of analyte in the sample or as the difference between the mean and the accepted true value together with the confidence intervals.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).
Chapter 2: Establishing a Benchmark: The Role of Reference Standards
Meaningful comparative studies are contingent upon the use of well-characterized reference standards.[8] A reference standard is a highly purified compound that serves as a basis for comparison and evaluation, ensuring the accuracy and reliability of analytical measurements.[8][9]
Types of Reference Standards
There are two primary categories of reference standards used in the pharmaceutical industry:
-
Primary Reference Standards: These are of the highest purity and are thoroughly characterized to establish their identity, potency, and quality.[10] They are often obtained from official sources such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP).[10][11]
-
Secondary (or Working) Reference Standards: These standards are qualified against a primary reference standard and are used for routine quality control purposes.[9][10][11]
The qualification of a reference standard is a critical process that involves a comprehensive suite of analytical tests to confirm its structure and purity.
Chapter 3: Comparative Pharmacology: Delineating Efficacy and Mechanism of Action
Once the analytical methods are validated and a reliable reference standard is established, the focus shifts to comparing the pharmacological properties of the investigational compound with other relevant agents. These studies are crucial for understanding the compound's potential therapeutic utility and its mechanism of action.
In Vitro Comparative Studies: A Foundation for Understanding
In vitro assays provide a controlled environment to investigate the effects of a compound at the cellular and molecular level.[12] These studies are essential for early screening and for elucidating the mechanism of action.[13]
3.1.1 Head-to-Head Potency and Efficacy Assays
A common approach is to directly compare the potency (EC50 or IC50 values) and efficacy (maximal effect) of the investigational compound with a standard-of-care or a competitor compound in a relevant cell-based assay.
Experimental Protocol: Comparative Cell Viability Assay
-
Cell Culture: Plate the target cancer cell line in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the investigational compound and the reference compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a validated method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values for both compounds using non-linear regression analysis.
-
Comparison: Statistically compare the IC50 values to determine the relative potency of the investigational compound.
3.1.2 Drug-Drug Interaction (DDI) Studies
It is crucial to assess the potential for the investigational compound to interact with other drugs.[14][15] In vitro DDI studies, often using human liver microsomes or hepatocytes, are a key component of this evaluation.[16] These studies typically investigate the compound's potential to inhibit or induce major cytochrome P450 (CYP) enzymes.[16][17]
Caption: Decision tree for in vitro DDI assessment.
In Vivo Comparative Studies: Validation in a Biological System
In vivo studies are essential to confirm the findings from in vitro experiments and to evaluate the overall effects of the compound in a living organism.[12][18]
3.2.1 Comparative Efficacy Studies in Animal Models
These studies are designed to compare the therapeutic efficacy of the investigational compound against a vehicle control and a positive control (e.g., a standard-of-care drug) in a relevant animal model of the target disease.
Experimental Protocol: Comparative Xenograft Tumor Growth Study
-
Animal Model: Implant human tumor cells into immunocompromised mice.
-
Group Allocation: Once tumors reach a specified size, randomize the animals into treatment groups (vehicle, investigational compound, reference compound).
-
Dosing: Administer the compounds according to a pre-defined schedule and route of administration.
-
Efficacy Endpoints: Monitor tumor growth over time by caliper measurements. Body weight and clinical signs should also be monitored for toxicity assessment.
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed differences.
Chapter 4: Non-Clinical Safety and Toxicological Comparison
A critical aspect of drug development is the thorough evaluation of the compound's safety profile.[19][20] Non-clinical safety studies are designed to identify potential hazards and to characterize the toxicological profile of the investigational compound.[20][21]
Comparative Toxicology Studies
Comparative toxicology studies aim to assess the toxicity of the investigational compound relative to a reference compound or to understand its toxicity profile in different species.[22][23]
4.1.1 Dose Range-Finding Studies
These initial studies are conducted to determine the maximum tolerated dose (MTD) of the investigational compound and to identify potential target organs of toxicity.
4.1.2 Repeat-Dose Toxicity Studies
These studies involve the repeated administration of the investigational compound over a defined period (e.g., 28 days) to evaluate the potential for cumulative toxicity.[22] Key parameters to be assessed include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of major organs.
| Parameter | Investigational Compound Group | Reference Compound Group | Vehicle Control Group |
| Body Weight Change (%) | |||
| Key Hematology Findings | |||
| Key Clinical Chemistry Findings | |||
| Major Histopathological Findings |
Conclusion: Synthesizing the Evidence for Informed Decision-Making
The validation and comparative analysis of an investigational compound is a multifaceted and rigorous process that forms the bedrock of modern drug development. By systematically validating analytical methods, establishing and utilizing appropriate reference standards, and conducting well-designed comparative pharmacological and toxicological studies, researchers can build a comprehensive and reliable data package. This evidence-based approach is essential for making informed decisions about the continued development of a compound and for ensuring its safety and efficacy in future clinical applications. The principles and protocols outlined in this guide provide a framework for achieving the highest standards of scientific integrity in this critical endeavor.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. Analytical Method Validation for Biologics | CfPIE [cfpie.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Reference Standard | Secondary & Primary Standards | CMO [pharmacompass.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 13. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 14. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. admescope.com [admescope.com]
- 18. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 19. gradientcorp.com [gradientcorp.com]
- 20. Nonclinical Safety and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. content.noblelifesci.com [content.noblelifesci.com]
- 23. noblelifesci.com [noblelifesci.com]
history of actinomycin d in cancer therapy
An In-depth Technical Guide to the History of Actinomycin D in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinomycin D, also known as dactinomycin, holds a significant place in the history of oncology as the first antibiotic demonstrated to possess anti-cancer activity.[1] Isolated in 1940 from Streptomyces parvullus, its journey from a microbial secondary metabolite to a cornerstone of pediatric oncology is a testament to decades of rigorous scientific inquiry.[2][3] This technical guide provides a comprehensive overview of the history of actinomycin D in cancer therapy, detailing its discovery, mechanism of action, preclinical and clinical development, and its evolving role in modern treatment protocols. We delve into the causality behind its therapeutic applications, supported by data from pivotal studies and detailed experimental workflows.
Discovery and Early Development
The story of actinomycin D begins in 1940, when Selman Waksman and his colleague H. Boyd Woodruff first isolated the compound from fermentation products of a soil bacterium, Streptomyces antibioticus.[1][4] Initially investigated for its potent antibacterial properties, its high toxicity limited its use as a conventional antibiotic.[5] However, subsequent research in the 1950s revealed its profound cytotoxic effects on rapidly proliferating cells, leading to its exploration as a potential anti-cancer agent.[6] This pioneering work culminated in its approval by the U.S. Food and Drug Administration (FDA) on December 10, 1964, under the trade name Cosmegen, launched by Merck Sharp and Dohme.[1]
Molecular Structure and Synthesis
Actinomycin D is a complex chromopeptide lactone, consisting of a planar phenoxazinone chromophore linked to two identical cyclic pentapeptide lactone rings.[1][7] The biosynthesis of this intricate molecule has been a subject of intense study, with early experiments identifying tryptophan and D-glutamate as key precursors.[1]
The chemical structure of actinomycin D is fundamental to its mechanism of action. The planar phenoxazinone ring system is the DNA-intercalating moiety, while the cyclic peptide side chains contribute to the stability of the DNA-drug complex and influence its sequence specificity.[8][9]
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
Actinomycin D exerts its cytotoxic effects through several interconnected mechanisms, with the primary mode of action being the inhibition of transcription.[2][8][10]
DNA Intercalation and RNA Polymerase Inhibition
The planar phenoxazinone ring of actinomycin D intercalates into the minor groove of the DNA double helix, preferentially at guanine-cytosine (G-C) rich sequences.[10][11][12] This binding forms a stable complex that acts as a steric hindrance to the progression of RNA polymerase along the DNA template, thereby inhibiting the synthesis of RNA.[10][13] This blockade of transcription is particularly detrimental to cancer cells, which have a high demand for protein synthesis to sustain their rapid growth and proliferation.[10]
Caption: Actinomycin D intercalates into DNA, blocking RNA polymerase and inhibiting transcription.
Induction of Apoptosis
Beyond its direct inhibition of transcription, actinomycin D is a potent inducer of apoptosis, or programmed cell death. This is achieved through multiple signaling pathways:
-
p53-Dependent Pathway: In cancer cells with wild-type p53, actinomycin D can increase the expression and phosphorylation of this critical tumor suppressor.[14] This leads to the activation of downstream targets like p21, which mediates cell cycle arrest, and PUMA, which promotes apoptosis.[14]
-
Downregulation of Anti-Apoptotic Proteins: Actinomycin D has been shown to dramatically decrease the expression of the anti-apoptotic protein Mcl-1.[15] The short half-life of Mcl-1 mRNA and protein makes it particularly vulnerable to transcriptional inhibitors.[15] This downregulation sensitizes cancer cells to apoptotic signals.
-
Downregulation of Stem Cell Factors: In certain cancers, such as glioblastoma and breast cancer, actinomycin D can downregulate the expression of the stem cell transcription factor SOX2.[1][7][16] This may specifically target the cancer stem cell population, which is often responsible for tumor recurrence and chemoresistance.[7][16]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Characterisation of the Clinical Pharmacokinetics of Actinomycin D and the Influence of ABCB1 Pharmacogenetic Variation on Actinomycin D Disposition in Children with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.starship.org.nz [media.starship.org.nz]
- 4. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Modifications of actinomycin D structure as example of actinomycins structure-activity relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovations in the management of Wilms’ tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinomycin D downregulates Sox2 and improves survival in preclinical models of recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-affinity relationships for the binding of actinomycin D to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The treatment of Wilms' tumor: Results of the national Wilms' tumor study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of actinoymcin D in patients with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. The structural basis of actinomycin D-binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Phase III Randomized Trial of Pulse Actinomycin-D Vs. Multi-Day Methotrexate for the Treatment of Low-Risk Gestational Trophoblastic Neoplasia | Dana-Farber Cancer Institute [dana-farber.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. reference.medscape.com [reference.medscape.com]
The Isolation of Dactinomycin: A Technical Guide for Researchers
Abstract
Dactinomycin, also known as Actinomycin D, stands as a landmark molecule in the history of pharmacology, being the first antibiotic identified with potent anti-cancer activity.[1] This technical guide provides a comprehensive overview of the isolation of this compound, intended for researchers, scientists, and drug development professionals. We delve into the historical first isolation by Selman Waksman and H. Boyd Woodruff, presenting their pioneering methods. This is contrasted with modern, optimized protocols for isolation and purification from Streptomyces species. The guide further details the molecular mechanism of this compound's bioactivity, its biosynthetic pathway, and robust methodologies for its characterization and functional validation. This document is structured to provide both the foundational knowledge and the practical, field-proven insights necessary for the successful isolation and study of this pivotal compound.
Introduction: A Historical Perspective
The story of this compound begins in 1940 in the laboratory of Selman Waksman at Rutgers University, a time of intense exploration for antimicrobial agents from soil microorganisms.[1][2] It was here that Waksman and his graduate student, H. Boyd Woodruff, systematically screened soil microbes for the ability to produce substances that could inhibit the growth of pathogenic bacteria.[2] Their work led to the discovery of a substance they named actinomycin, isolated from a soil actinomycete, Actinomyces antibioticus.[3][4] This discovery was not only a milestone in the search for antibiotics but also opened the door to the era of anticancer chemotherapy, as actinomycin was the first antibiotic demonstrated to possess antitumor properties.[3] Although initially found to be too toxic for systemic antibacterial use, its potent cytotoxic effects paved the way for its development as a chemotherapeutic agent.[1][2]
The First Isolation: Waksman and Woodruff's 1940 Protocol
The original methods employed by Waksman and Woodruff, while rudimentary by today's standards, were groundbreaking for their time. They laid the groundwork for the field of antibiotic discovery and production.
Cultivation of Actinomyces antibioticus
The process began with the cultivation of Actinomyces antibioticus in a suitable liquid medium to encourage the production of actinomycin.
Experimental Protocol: Fermentation
-
Inoculation: A pure culture of Actinomyces antibioticus is used to inoculate a sterile liquid nutrient medium. While the exact 1940 medium composition is not detailed in readily available texts, a typical medium for actinomycete growth at the time would have included a carbon source (e.g., glucose), a nitrogen source (e.g., peptone or tryptone), and essential minerals.
-
Incubation: The culture is incubated at a temperature optimal for the growth of the actinomycete, typically around 25-30°C.
-
Aeration: Adequate aeration is provided by shaking the culture flasks to ensure sufficient oxygen supply for microbial growth and secondary metabolite production.
-
Fermentation Period: The fermentation is carried out for several days, during which the actinomycete grows and secretes actinomycin into the broth.
Extraction and Initial Purification
Following fermentation, the active compound was extracted and partially purified from the culture broth.
Experimental Protocol: Extraction
-
Separation of Mycelium: The culture broth is first clarified by filtration or centrifugation to remove the microbial cells (mycelium).
-
Solvent Extraction: The clarified broth is then subjected to solvent extraction. Waksman and Woodruff utilized ether to extract the active substance.[3] The broth is mixed with ether, and the actinomycin, being soluble in the organic solvent, partitions into the ether phase.
-
Concentration: The ether extract is then concentrated by evaporation to yield a crude, pigmented residue.
Separation of Actinomycin A and B
Waksman and Woodruff observed that their crude extract was a mixture of two components, which they designated actinomycin A and actinomycin B.[3]
Experimental Protocol: Fractional Separation
-
Petroleum Ether Treatment: The crude actinomycin residue is treated with petroleum ether.
-
Separation: Actinomycin B, being soluble in petroleum ether, dissolves, while the more potent, red-pigmented actinomycin A remains as an insoluble fraction.[3]
-
Further Purification: The separated fractions could then be further purified by repeated precipitation and washing steps.
Historical Method for Activity Assessment
In the 1940s, the biological activity of the isolated fractions was determined using methods like the agar diffusion assay.[5][6]
Experimental Protocol: Agar Diffusion Assay
-
Plate Preparation: A petri dish containing a solid agar medium is uniformly seeded with a suspension of a susceptible bacterium (e.g., Bacillus subtilis).
-
Application of Test Substance: A small amount of the actinomycin fraction (dissolved in a suitable solvent) is applied to a specific area on the agar surface, often on a small paper disc.
-
Incubation: The plate is incubated under conditions suitable for bacterial growth.
-
Observation: If the actinomycin is active, it will diffuse into the agar and inhibit the growth of the bacteria, creating a clear "zone of inhibition" around the point of application. The size of this zone is proportional to the concentration and potency of the antibiotic.[2]
Modern Isolation and Purification of this compound from Streptomyces parvulus
Today, this compound is primarily isolated from cultures of Streptomyces parvulus.[7] Modern techniques have significantly improved the yield, purity, and efficiency of the isolation process.
Fermentation
Modern fermentation technology allows for precise control over culture conditions to maximize this compound production.
Experimental Protocol: Submerged Fermentation
-
Medium Preparation: A production medium is prepared, often containing glucose as a carbon source and soybean meal as a nitrogen source, supplemented with minerals like calcium carbonate and sodium chloride.[8] The medium is sterilized in a fermenter.
-
Inoculation: A seed culture of Streptomyces parvulus is used to inoculate the production medium.[8]
-
Controlled Fermentation: The culture is maintained in a bioreactor with controlled parameters such as temperature (around 31°C), pH (around 7.2), aeration, and agitation for a period of 5 to 10 days.[7][8]
Extraction and Purification
Modern extraction and purification workflows utilize a combination of solvent extraction and chromatography for high-purity this compound.
Experimental Protocol: Extraction and Chromatographic Purification
-
Mycelial Extraction: After fermentation, the mycelium is separated from the broth by filtration. The this compound is primarily located within the mycelium and is extracted using an organic solvent such as methanol or ethyl acetate.[7]
-
Solvent Partitioning: The crude extract is then often subjected to liquid-liquid partitioning to remove highly polar and non-polar impurities.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for the initial separation and identification of this compound in the crude extract. A common mobile phase for this is a mixture of hexane and ethyl acetate.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the final purification of this compound. A reversed-phase C18 column is typically used.[8]
Table 1: Comparison of Historical and Modern HPLC Parameters for this compound Purification
| Parameter | Historical Approach (Conceptual) | Modern Protocol Example |
| Stationary Phase | Not applicable | Reversed-phase C18 silica |
| Mobile Phase | Not applicable | Acetonitrile/water with 0.04 M sodium acetate and 0.07 M acetic acid[10] |
| Detection | Not applicable | UV spectrophotometry at 254 nm or 445 nm[10][11] |
| Purity Achieved | Lower purity fractions | >98% |
Mechanism of Action
The biological activity of this compound stems from its ability to interfere with DNA-dependent RNA synthesis.
DNA Intercalation
This compound's planar phenoxazone ring intercalates into the minor groove of the DNA double helix, preferentially at guanine-cytosine (G-C) rich sequences.[12] This insertion distorts the DNA structure, creating a physical barrier that obstructs the progression of RNA polymerase.[12]
Inhibition of Transcription
By binding to the DNA template, this compound prevents the elongation of the growing RNA chain by RNA polymerase, effectively halting transcription. This leads to a depletion of messenger RNA (mRNA) and subsequent inhibition of protein synthesis, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells.
Caption: this compound's mechanism of action.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces is a complex process involving the convergence of amino acid metabolism and non-ribosomal peptide synthesis. The precursor for the chromophore is derived from the amino acid L-tryptophan.
Caption: Simplified biosynthetic pathway of this compound.
Characterization of this compound
The identity and purity of isolated this compound are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra reveal the characteristic chemical shifts of the protons and carbons in the phenoxazone chromophore and the pentapeptide side chains, allowing for unambiguous identification.[13][14][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak confirms the compound's identity, and tandem MS (MS/MS) experiments can be used to sequence the peptide chains.[16][17][18]
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Observables |
| ¹H NMR | Characteristic signals for aromatic protons of the chromophore, amide protons, and amino acid residues in the peptide chains.[14][15] |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons, aromatic carbons, and aliphatic carbons of the amino acid residues.[13] |
| Mass Spectrometry | Molecular ion peak ([M+H]⁺) at m/z 1255.6.[16][17] |
Validation of Biological Activity
Once isolated and characterized, it is essential to validate the biological activity of this compound. This is typically done using in vitro cytotoxicity assays on cancer cell lines.
MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., A549 lung carcinoma) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[7]
-
Treatment: The cells are then treated with various concentrations of the isolated this compound and incubated for a set period (e.g., 48-72 hours).[7]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.[19]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[2][19]
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each this compound concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.
Experimental Protocol: SRB Cytotoxicity Assay
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with this compound.
-
Fixation: The cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye.
-
Washing: Excess, unbound dye is washed away with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Reading: The absorbance is measured at approximately 510-565 nm.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve.
Conclusion
The isolation of this compound by Waksman and Woodruff was a seminal event in the history of medicine, heralding the age of anticancer antibiotics. From its humble beginnings in a soil microbiology laboratory to its current role in chemotherapy, the journey of this compound exemplifies the power of natural product discovery. This guide has provided a comprehensive overview of both the historical and modern techniques for its isolation, characterization, and validation. It is our hope that this detailed information will serve as a valuable resource for the next generation of scientists working to uncover and develop novel therapeutic agents from nature's vast chemical repertoire.
References
- 1. acs.org [acs.org]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. Actinomycins from Soil-Inhabiting Streptomyces as Sources of Antibacterial Pigments for Silk Dyeing [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. chemwhat.com [chemwhat.com]
- 9. researchgate.net [researchgate.net]
- 10. Actinomycin D, 1H NMR studies on intramolecular interactions and on the planarity of the chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR study of the solution conformation of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Discovery of actinomycin L, a new member of the actinomycin family of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The potential of facultative predatory Actinomycetota spp. and prospects in agricultural sustainability [frontiersin.org]
- 17. Selective Antibiotic Action of Various Substances of Microbial Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selman A. Waksman, Winner of the 1952 Nobel Prize for Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
dactinomycin biosynthesis pathway in streptomyces
An In-depth Technical Guide to the Dactinomycin Biosynthesis Pathway in Streptomyces
Abstract
This compound, also known as Actinomycin D, is a potent chromopeptide lactone antibiotic with significant applications as both an anticancer therapeutic and a molecular biology tool for inhibiting transcription.[1][2][3][4] Produced by various soil-dwelling bacteria of the genus Streptomyces, its complex molecular architecture, featuring a central phenoxazinone chromophore attached to two identical pentapeptide lactone rings, is assembled through a fascinating and intricate biosynthetic pathway.[1][5][6] This guide provides a comprehensive technical exploration of the this compound biosynthetic pathway, detailing the genetic blueprint encoded within the biosynthetic gene cluster (BGC), the enzymatic cascade responsible for synthesizing the key precursors, and the non-ribosomal peptide synthetase (NRPS) machinery that assembles the final molecule. We will delve into the causality behind the pathway's logic, present field-proven experimental methodologies for its study, and discuss the future of engineering this pathway to generate novel, therapeutically enhanced analogs.
The Genetic Blueprint: The Actinomycin Biosynthetic Gene Cluster (BGC)
The complete set of instructions for this compound biosynthesis is encoded in a contiguous stretch of DNA known as the actinomycin biosynthetic gene cluster (acn or acm). First identified and characterized in species like Streptomyces chrysomallus and more recently in Streptomyces costaricanus, this cluster typically spans 40-50 kb and contains approximately 25-28 open reading frames (ORFs).[5][6][7]
A remarkable feature of the BGC in S. chrysomallus is its "genetic hall of mirrors" organization, where nine genes are duplicated in the same order but in the opposite orientation, an unprecedented arrangement in secondary metabolite BGCs.[5][6][7] This cluster is a self-contained factory, housing genes for:
-
Precursor Biosynthesis: Enzymes that construct the 4-methyl-3-hydroxyanthranilic acid (4-MHA) chromophore precursor.
-
Peptide Assembly: The large, multi-domain non-ribosomal peptide synthetase (NRPS) enzymes.
-
Regulation: Proteins that control the expression of the biosynthetic genes.[5]
-
Modification and Transport: Enzymes that can modify the final product and proteins that may be involved in transport or self-resistance.
Pathway Dissection Part I: Synthesis of the 4-MHA Chromophore Precursor
The biosynthesis of this compound begins not with the peptide chains, but with the construction of the molecule's core building block, 4-methyl-3-hydroxyanthranilic acid (4-MHA). This critical precursor is derived from the primary metabolite L-tryptophan through a dedicated enzymatic cascade.[1][6][8][9]
The established pathway proceeds as follows:
-
Oxygenation: The pathway is initiated by Tryptophan-2,3-dioxygenase (e.g., AcnH), which opens the indole ring of L-tryptophan to form N-formylkynurenine.[1][5]
-
Deformylation: An Arylformamidase (e.g., AcnG) removes the formyl group to yield kynurenine.[1][5]
-
Hydroxylation: Kynurenine 3-monooxygenase adds a hydroxyl group to form 3-hydroxykynurenine (3-HK). Intriguingly, the gene for this enzyme is often not located within the identified actinomycin BGC, suggesting the recruitment of a monooxygenase from the host's primary metabolism.[5][10]
-
Methylation: A pathway-specific Methyltransferase (e.g., AcnM) then C-methylates 3-HK to produce 4-methyl-3-hydroxykynurenine (4-MHK).[5][11]
-
Cleavage: Finally, a Kynureninase (e.g., AcnL) cleaves the side chain of 4-MHK to yield the final precursor, 4-MHA.[1][5]
Pathway Dissection Part II: NRPS-Mediated Assembly of the Pentapeptide Lactone
With the 4-MHA precursor synthesized, the cell employs a sophisticated molecular assembly line—a Non-Ribosomal Peptide Synthetase (NRPS) system—to construct the two pentapeptide chains.[5][6] These large, modular enzymes build the peptide chains in a stepwise fashion, bypassing the need for ribosomes and mRNA templates.
The pentapeptide chain is composed of L-threonine, D-valine, L-proline, L-sarcosine (N-methylglycine), and N-methyl-L-valine.[5][11]
The NRPS Machinery:
-
Initiation: The process begins with an initiation module that specifically recognizes and activates 4-MHA. This involves an adenylation (A) domain and a dedicated carrier protein (e.g., AcnE) that tethers the activated precursor.[5][6] MbtH-like proteins, such as AcnD, are often required to ensure the proper function and stability of the adenylation domain.[5]
-
Elongation: Two large, multifunctional NRPS enzymes (e.g., AcnN1 and AcnN3 in S. costaricanus) contain the subsequent elongation modules.[5][6] Each module is responsible for incorporating one amino acid and contains a core set of domains:
-
A-domain (Adenylation): Selects and activates a specific amino acid with ATP.
-
T-domain (Thiolation/PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
C-domain (Condensation): Catalyzes peptide bond formation between the amino acid on its own T-domain and the growing peptide chain tethered to the previous module's T-domain.
-
-
Specialized Domains: The this compound NRPS contains additional domains for non-standard modifications: an Epimerization (E) domain flips the stereochemistry of L-valine to D-valine, and N-methyltransferase (MT) domains add methyl groups to create sarcosine and N-methyl-valine.
-
Termination & Cyclization: The final module contains a Thioesterase (TE) domain . This crucial domain acts as a gatekeeper, catalyzing the release of the fully assembled pentapeptide chain. It simultaneously directs an intramolecular attack from the hydroxyl group of the threonine residue onto the thioester bond, forming the stable pentapeptide lactone ring and releasing the monomeric "half" of this compound.[6]
Pathway Dissection Part III: The Final Dimerization
The final and perhaps most critical step in the biosynthesis is the dimerization of two identical 4-MHA-pentapeptide lactone monomers. This reaction involves the oxidative condensation of the o-aminophenol groups of the two 4-MHA moieties to form the planar phenoxazinone chromophore that defines the this compound molecule.[5][6][12]
While phenoxazinone synthase (PHS) enzymes were long believed to catalyze this step, the gene for PHS is typically absent from the this compound BGC.[5] Recent gene inactivation studies, for instance in S. costaricanus, have implicated other genes within the cluster, such as acnF, which encodes a hypothetical protein.[5] Inactivation of acnF completely abolishes this compound production, strongly suggesting its indispensable role, possibly in catalyzing or facilitating this final dimerization.[5]
Regulation and Generation of Structural Diversity
The production of this compound is a tightly controlled process. The BGC contains several positive regulatory genes, such as acnO, which are essential for activating the expression of the pathway.[5] Furthermore, the expression of key enzymes can be repressed by certain carbon and nitrogen sources, a common regulatory strategy to ensure secondary metabolism only occurs under specific nutritional conditions.[13]
The inherent flexibility of the biosynthetic machinery allows for the production of various this compound analogs. For example, the enzyme cytochrome P450 AcnP can hydroxylate the proline residue in the pentapeptide chain, leading to the formation of Actinomycin Xoβ.[5] This natural diversity provides a blueprint for synthetic biologists to generate novel derivatives through precursor-directed biosynthesis or by engineering the NRPS modules.[5][8]
Experimental Methodologies: A Practical Guide
Studying the this compound pathway requires a combination of genetic engineering, fermentation optimization, and analytical chemistry. The causality behind these experimental choices is to establish a direct link between a gene and its function.
Data Presentation: Fermentation Media for this compound Production
The choice of medium is critical for achieving high titers of this compound. Different Streptomyces species have varied nutritional requirements. Below is a summary of commonly used production media.
| Component | Medium 1 (S. parvulus)[14] | Medium 2 (S. sindenensis)[2] | Medium 3 (S. rochei)[15] |
| Carbon Source | Glucose (11.16 g/L) | Glycerol (15 mL/L) | Glycerol (20 g/L) |
| Nitrogen Source | Soybean Meal (10.25 g/L) | Soybean Meal (10 g/L) | Peptone (10 g/L) |
| Phosphorus | (NH₄)₂HPO₄ (0.5 g/L), K₂HPO₄ (1.0 g/L) | ||
| Salts | NaCl (11.18 g/L), CaCO₃ (1.32 g/L) | MgSO₄·7H₂O (0.5 g/L), NaCl (3 g/L), CaCO₃ (2 g/L) | NaCl (10 g/L) |
| pH | 7.19 | 7.0 - 7.2 | 7.5 |
| Temperature | 31.42 °C | 28 °C | 32 °C |
Experimental Protocol 1: Gene Inactivation via Homologous Recombination
This protocol describes the process of creating a targeted gene knockout to confirm its function in the this compound pathway. The principle is to replace the target gene with an antibiotic resistance cassette.[5][16]
Self-Validating System: Successful knockout is validated by PCR to confirm the gene replacement and phenotypically by the loss of this compound production as measured by HPLC.
-
Construct Design:
-
Amplify ~1.5 kb DNA fragments upstream ('left arm') and downstream ('right arm') of the target gene (e.g., acnF) from Streptomyces genomic DNA using high-fidelity PCR.
-
Clone the left arm, an apramycin resistance cassette (aac(3)IV), and the right arm sequentially into a shuttle vector that cannot replicate in Streptomyces (e.g., pOJ260) to create the knockout plasmid.
-
-
Protoplast Transformation:
-
Grow the Streptomyces host strain in YEME medium supplemented with glycine to weaken the cell wall.
-
Treat the mycelia with lysozyme to generate protoplasts.
-
Transform the protoplasts with the knockout plasmid using PEG-mediated transformation.
-
Plate the transformed protoplasts on R5A regeneration medium and overlay with apramycin after 16-20 hours.
-
-
Selection of Mutants:
-
Incubate plates until apramycin-resistant colonies appear. These are single-crossover homologous recombinants where the entire plasmid has integrated.
-
Subculture these colonies on non-selective media to encourage a second crossover event, which will either revert to wild-type or result in the desired double-crossover gene replacement.
-
Re-plate on media with and without apramycin to identify colonies that are apramycin-resistant but have lost the vector's other resistance markers (if any), indicating a potential double crossover.
-
-
Verification:
-
Confirm the gene replacement in apramycin-resistant, vector-sensitive colonies using PCR with primers flanking the target gene. The wild-type will yield a band corresponding to the original gene size, while the mutant will yield a larger band corresponding to the resistance cassette.
-
Perform HPLC analysis of the mutant's culture extract to confirm the abolishment of this compound production.
-
Experimental Protocol 2: Fermentation, Extraction, and HPLC Analysis
This workflow details the standard procedure to produce, isolate, and quantify this compound.
Self-Validating System: The identity of this compound is validated by comparing the retention time and UV-Vis spectrum of the peak from the sample extract with that of an authentic this compound standard.
-
Seed Culture Preparation:
-
Inoculate a loopful of Streptomyces spores or mycelia from an agar plate into 50 mL of seed medium (e.g., TSB).
-
Incubate at 28-32 °C on a rotary shaker at 200-220 rpm for 48 hours.[2]
-
-
Production Fermentation:
-
Inoculate 200 mL of production medium in a 1 L flask with 2.5-5% (v/v) of the seed culture.[2]
-
Incubate under the same conditions for 7-10 days.
-
-
Extraction:
-
Centrifuge the fermentation broth to separate the supernatant and mycelia.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness in vacuo.
-
-
HPLC Analysis:
-
Re-dissolve the crude extract in a known volume of methanol.
-
Inject 10-20 µL onto a C18 reverse-phase HPLC column (e.g., ODS-3, 250 x 4.6 mm).
-
Elute with an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water (e.g., 55:45 v/v).[2]
-
Detect this compound using a UV detector at 254 nm or 440 nm.
-
Quantify the production by comparing the peak area to a standard curve generated with purified this compound.
-
Conclusion and Future Perspectives
The this compound biosynthesis pathway is a masterclass in microbial metabolic engineering, converting a simple amino acid into a complex, life-saving therapeutic. From the precise enzymatic tailoring of the 4-MHA precursor to the modular logic of the NRPS assembly line, each step is a potential target for rational engineering. A thorough understanding of this pathway, grounded in the experimental validation of gene function, is paramount. Future work will undoubtedly focus on applying synthetic biology tools to modify the BGC, with the goals of enhancing production titers, reducing the toxicity of the parent molecule, and generating novel analogs with improved pharmacological properties and novel mechanisms of action.[5][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production of actinomycin-D by the mutant of a new isolate of Streptomyces sindenensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Actinomycin D: a new opening for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The actinomycin biosynthetic gene cluster of Streptomyces chrysomallus: a genetic hall of mirrors for synthesis of a molecule with mirror symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence and biosynthesis of C-demethylactinomycins in actinomycin-producing Streptomyces chrysomallus and Streptomyces parvulus [pubmed.ncbi.nlm.nih.gov]
- 9. Genome mining of actinomycin shunt products from Kitasatospora sp. YINM00002 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07277K [pubs.rsc.org]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the biosynthesis of actinomycin: enzymic synthesis of the phenoxazone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Actinomycin-Producing Endophytic Streptomyces parvulus Associated with Root of Aloe vera and Optimization of Conditions for Antibiotic Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. [Modifications of actinomycin D structure as example of actinomycins structure-activity relationship] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis of Dactinomycin Analogs for Research Applications
Abstract
Dactinomycin (Actinomycin D) is a potent antitumor antibiotic that functions by intercalating into DNA, thereby inhibiting transcription. Despite its clinical use, its high toxicity and the emergence of drug resistance necessitate the development of novel analogs with improved therapeutic indices. This guide provides an in-depth technical overview of the chemical synthesis of this compound analogs, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the core synthetic strategies, focusing on the construction of the phenoxazinone chromophore and the pentapeptide lactone rings. This document emphasizes the causality behind experimental choices, offers field-proven insights for overcoming synthetic challenges, and provides detailed protocols and characterization methods to ensure scientific integrity.
Introduction: The Rationale for this compound Analog Synthesis
This compound, first isolated from Streptomyces species, has been a valuable tool in chemotherapy for decades, particularly for treating Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma. Its mechanism of action involves the stable insertion of its phenoxazinone chromophore between G-C base pairs of DNA, with its two cyclic pentapeptide lactone side chains projecting into the minor groove, effectively blocking RNA polymerase elongation.
However, the clinical utility of this compound is hampered by severe side effects and acquired resistance. The synthesis of analogs is driven by several key objectives:
-
Enhancing Antitumor Activity: To develop compounds with greater potency against sensitive or resistant cancer cell lines.
-
Improving the Therapeutic Window: To reduce toxicity to healthy tissues while maintaining or increasing efficacy.
-
Overcoming Drug Resistance: To design molecules that can bypass resistance mechanisms, such as altered drug efflux or target modification.
-
Probing Structure-Activity Relationships (SAR): To systematically modify the structure to understand the precise molecular interactions responsible for its biological activity, which can guide the design of more effective drugs.
Modifications have been explored on both the phenoxazinone chromophore and the pentapeptide rings, leading to a diverse range of synthetic derivatives.
Retrosynthetic Analysis and Core Synthetic Strategies
The complex structure of this compound, featuring a planar chromophore and two identical, complex cyclic peptides, demands a sophisticated synthetic approach. A convergent strategy is almost universally employed, wherein the key fragments—the phenoxazinone chromophore and the pentapeptide lactones—are synthesized independently before their final coupling.
Caption: Retrosynthetic analysis of a this compound analog.
This approach allows for flexibility in analog design, as modified chromophores and various peptide sequences can be synthesized in parallel and combined to generate a library of compounds.
Module 1: Synthesis of the Phenoxazinone Chromophore
The core of this compound is the 2-aminophenoxazin-3-one system, known as actinocin. Its synthesis is a cornerstone of the total synthesis and typically involves the oxidative condensation of two molecules of a protected 3-hydroxy-4-methylanthranilic acid (4-MHA) derivative.
The mechanism involves a series of 2-electron oxidations and conjugate additions. While enzymatic synthesis utilizes phenoxazinone synthase, chemical methods often employ oxidizing agents like potassium ferricyanide (K₃[Fe(CN)₆]) in a buffered solution.
Experimental Protocol: Synthesis of a Protected Actinocin Derivative
-
Precursor Synthesis: Begin with commercially available 2-bromo-5-methylaniline. Through a series of standard organic transformations (e.g., protection, nitration, reduction, hydroxylation), synthesize the key intermediate, N-protected 3-hydroxy-4-methylanthranilic acid. The choice of protecting group (e.g., Boc or Cbz) is critical for compatibility with subsequent peptide coupling steps.
-
Oxidative Dimerization:
-
Dissolve the 4-MHA precursor (1.0 equiv) in a phosphate buffer (pH 7.2) with a co-solvent like THF or acetone to ensure solubility.
-
Slowly add a solution of potassium ferricyanide (2.5-3.0 equiv) in the same buffer dropwise over 2-3 hours at room temperature with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS.
-
The solution will typically develop a deep red or orange color, indicative of chromophore formation.
-
Upon completion, acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography (silica gel, typically with a dichloromethane/methanol gradient) to yield the pure phenoxazinone dicarboxylic acid.
-
Causality and Field Insights:
-
Why a buffered solution? The pH is critical for the oxidative coupling. A slightly basic or neutral pH facilitates the deprotonation of the phenolic hydroxyl and amino groups, which is necessary for the reaction to proceed efficiently.
-
Why slow addition? Slow addition of the oxidant prevents the formation of undesired over-oxidized byproducts and polymeric materials, thereby improving the yield of the desired dimer.
Module 2: Synthesis of the Pentapeptide Lactone Ring
The synthesis of the pentapeptide lactone is a multi-step process involving linear peptide assembly, followed by a challenging macrolactonization step.
Linear Pentapeptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for assembling the linear pentapeptide (sequence: L-Thr-D-Val-L-Pro-Sar-L-N-MeVal).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: SPPS of the Linear Peptide
-
Resin Preparation: Use a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that preserve the side-chain protecting groups and the sensitive ester linkage for lactonization. Swell the resin in dichloromethane (DCM).
-
First Amino Acid Loading: Attach the C-terminal amino acid, Fmoc-L-N-MeVal-OH, to the resin using N,N-diisopropylethylamine (DIPEA) in DCM.
-
Elongation Cycle:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling: Add the next Fmoc-protected amino acid (3-4 equiv), a coupling agent like HBTU/HATU (3-4 equiv), and a base like DIPEA (6-8 equiv) in DMF. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Repeat: Continue this cycle for Sarcosine, L-Proline, D-Valine, and finally L-Threonine. The threonine side chain should be protected (e.g., with t-Butyl) to prevent side reactions.
-
-
Cleavage: After the final coupling, cleave the protected linear peptide from the resin using a mild solution of hexafluoroisopropanol (HFIP) in DCM. This preserves the acid-labile side-chain protecting groups.
-
Purification: Purify the crude linear peptide using flash chromatography or preparative HPLC.
Causality and Field Insights:
-
Why HBTU/HATU? These are highly efficient coupling reagents that minimize racemization, a significant risk, especially for the D-Valine residue.
-
Why 2-CTC Resin? Its high acid sensitivity allows the peptide to be cleaved while keeping side-chain protecting groups (like t-Butyl on Threonine) intact. This is crucial for directing the subsequent cyclization to the correct hydroxyl group.
Macrolactonization
This is often the most challenging step, involving an intramolecular esterification between the C-terminal carboxylic acid (of L-N-MeVal) and the side-chain hydroxyl of L-Threonine. Success hinges on favoring the intramolecular reaction over intermolecular polymerization.
Experimental Protocol: Peptide Macrolactonization
-
Deprotection: Selectively remove the side-chain protecting group from Threonine (e.g., TFA for t-Butyl) while keeping the N-terminus protected (e.g., Fmoc).
-
Cyclization:
-
Dissolve the linear peptide in a large volume of an appropriate solvent (e.g., DCM/DMF mixture) to achieve high dilution (typically 0.1-1.0 mM).
-
Add a macrolactonization reagent. The Yamaguchi or Shiina methods are common choices. For example, using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) followed by slow addition of DMAP.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS until the linear precursor is consumed.
-
-
Purification: After quenching the reaction, concentrate the solvent and purify the crude cyclic depsipeptide by preparative RP-HPLC.
Causality and Field Insights:
-
Why High Dilution? This is a fundamental principle of macrocyclization. At low concentrations, the reactive ends of a single molecule are statistically more likely to find each other than to find another molecule, thus favoring the desired intramolecular cyclization.
-
Modern Reagents: Newer techniques, such as those using imidazole as a catalyst for thioester cyclization, offer alternative routes that can be effective for complex depsipeptides.
Final Assembly and Purification
The final step is the convergent coupling of two equivalents of the purified pentapeptide lactone to the dicarboxylic acid of the phenoxazinone chromophore.
Experimental Protocol: Final Coupling
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the cyclic peptide using piperidine/DMF.
-
Activation: Activate the dicarboxylic acid groups of the phenoxazinone chromophore. This can be done by converting them to acid chlorides (using oxalyl chloride or SOCl₂) or by using standard peptide coupling reagents (e.g., HATU, HBTU).
-
Coupling: Add the deprotected cyclic peptide (2.2 equiv) and a base (e.g., DIPEA) to the solution of the activated chromophore in an anhydrous solvent like DMF.
-
Stirring: Allow the reaction to proceed at room temperature for 4-12 hours.
-
Purification and Characterization:
-
The final this compound analog is purified to a high degree (>98%) using preparative Reverse-Phase HPLC (RP-HPLC).
-
Characterization is critical to confirm the structure and purity. The primary methods include:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.
-
¹H and ¹³C NMR: To verify the complete structure, including the stereochemistry of the amino acid residues.
-
Analytical HPLC: To confirm purity.
-
-
Structure-Activity Relationship (SAR) Insights
The synthesis of analogs is only meaningful when linked to biological evaluation. The convergent synthetic strategy allows for systematic modifications to probe the SAR.
| Modification Site | Example of Change | Impact on Biological Activity | Reference |
| Chromophore Position 7 | Addition of -NO₂, -NH₂, or -OH groups | Activity comparable to parent this compound, suggesting this position is tolerant to substitution without disrupting DNA binding. | |
| Peptide Ring (D-Valine) | Replacement with D-Threonine or D-Phenylalanine | Can drastically alter water solubility and DNA binding affinity. D-Valine appears crucial for maintaining optimal conformation and solubility. | |
| Peptide Ring (Sarcosine) | Replacement with N-[2-(methoxycarbonyl)ethyl]glycine | Reduced DNA binding and lower antimicrobial activity, indicating the importance of this residue's size and character. | |
| Peptide Ring (N-MeVal) | Replacement with N-Methylleucine | Enhanced DNA binding and significantly increased in vitro antitumor activity at lower concentrations. | |
| Overall Peptide Structure | Truncated di- or tri-peptide chains | Complete loss of DNA intercalative binding and antitumor activity, highlighting the necessity of the full pentapeptide lactone ring for proper conformation. |
These findings demonstrate that while some positions are tolerant to modification, the integrity of the pentapeptide lactone rings and the specific nature of certain amino acids are absolutely critical for biological function.
Conclusion
The chemical synthesis of this compound analogs is a challenging but rewarding endeavor in medicinal chemistry. It requires a mastery of modern peptide synthesis, macrocyclization techniques, and complex heterocyclic chemistry. By employing a robust, convergent strategy, researchers can efficiently generate novel analogs. A thorough understanding of the causality behind each synthetic step, coupled with rigorous purification and characterization, is paramount for producing reliable data. The insights gained from the biological evaluation of these analogs will continue to drive the design of next-generation DNA-intercalating agents with improved therapeutic profiles for cancer treatment.
A Technical Guide to the Mechanism of Dactinomycin-Mediated Inhibition of DNA Transcription
Abstract
Dactinomycin, also known as Actinomycin D, is a potent antineoplastic agent and a cornerstone tool in molecular biology for studying transcription.[1] Its profound cytotoxic effects stem from its direct interaction with DNA, leading to a cascade of events that culminate in the cessation of RNA synthesis.[2][3] This guide provides an in-depth exploration of the molecular underpinnings of this compound's mechanism of action. We will dissect the structural basis of its high-affinity binding to DNA, the conformational distortions it induces in the double helix, and the ultimate steric hindrance it imposes on elongating RNA polymerase. Furthermore, this document details the key experimental methodologies that have been instrumental in elucidating this mechanism, offering field-proven protocols and the scientific rationale behind their application. This technical guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this compound functions at the molecular level to inhibit DNA transcription.
The Molecular Architecture of this compound
This compound is a complex polypeptide antibiotic produced by soil bacteria of the genus Streptomyces.[4][5] Its unique structure is central to its function. It consists of a planar, three-ring phenoxazone chromophore linked to two identical cyclic pentapeptide lactone rings.[1][6] This distinctive architecture allows for a specific mode of interaction with duplex DNA that is the foundation of its biological activity.
Figure 1. The chemical structure of this compound, highlighting the planar phenoxazone chromophore and the two cyclic pentapeptide side chains.
The Core Mechanism: Intercalation and Transcription Elongation Arrest
The primary mechanism of this compound's action is the inhibition of transcription, which it achieves by physically binding to DNA and obstructing the passage of RNA polymerase.[1][7] This process can be understood as a two-part event: high-affinity DNA binding followed by polymerase stalling.
DNA Intercalation: A High-Affinity Interaction
This compound binds to double-stranded DNA via intercalation, a process where its planar phenoxazone ring inserts itself between adjacent base pairs in the DNA helix.[4][8] This interaction is not random; this compound exhibits a strong preference for intercalating at 5'-GpC-3' (guanine-cytosine) sequences.[6][9]
The specificity for GpC sites is driven by favorable hydrogen bonding between the two cyclic pentapeptides, which lie snugly within the minor groove, and the guanine bases flanking the intercalation site.[6][10] Specifically, strong hydrogen bonds form between the NH/C=O groups of the threonine residues in the pentapeptide rings and the corresponding N3/N2 sites of the adjacent guanine bases.[6] While GpC is the canonical high-affinity site, binding also occurs at other GC-rich sequences, and non-classical binding modes have been reported.[11][12]
This binding is a stable, high-affinity interaction, forming a this compound-DNA complex that is slow to dissociate. This stability is critical to its function as a potent inhibitor.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. medschool.co [medschool.co]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinomycin and DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of preferred actinomycin-DNA binding sites by the combinatorial method REPSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solution structure of actinomycin-DNA complexes: drug intercalation at isolated G-C sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-specific binding constants for actinomycin D on DNA determined from footprinting studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. [PDF] Actinomycin and DNA transcription. | Semantic Scholar [semanticscholar.org]
A Technical Guide to Dactinomycin-Mediated Inhibition of RNA Polymerase Elongation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dactinomycin, also known as Actinomycin D, is a potent antineoplastic agent and a cornerstone tool in molecular biology for the study of transcription.[1] Its primary mechanism of action involves the direct binding to duplex DNA, which physically obstructs the processive movement of RNA polymerase, thereby inhibiting transcript elongation.[2][3] This guide provides an in-depth exploration of the molecular basis of this compound's activity, presents detailed methodologies for its characterization in both in vitro and cellular contexts, and discusses critical considerations for experimental design and data interpretation. By synthesizing mechanistic insights with practical, field-proven protocols, this document serves as a comprehensive resource for professionals leveraging this compound in research and development.
Part 1: The Molecular Mechanism of Transcriptional Arrest
The efficacy of this compound as a transcriptional inhibitor is rooted in its unique chemical structure and high-affinity interaction with DNA. Understanding this molecular interplay is fundamental to its application.
The this compound Molecule
This compound is a chromopeptide antibiotic isolated from Streptomyces species.[4][5] Its structure consists of a planar phenoxazone ring system linked to two identical cyclic pentapeptide lactone side chains.[6][7] This composite structure is crucial for its biological function; the planar phenoxazone ring acts as the DNA-intercalating moiety, while the cyclic peptides occupy the minor groove, conferring binding specificity and stability.[8][9]
High-Affinity Intercalation at GpC Sequences
This compound's primary mode of DNA binding is through intercalation, a process where the phenoxazone ring inserts itself between adjacent base pairs of the DNA double helix.[1][8] This interaction shows a strong preference for 5'-GpC-3' (guanine-cytosine) steps.[10][11] The specificity is driven by strong hydrogen bonds formed between the guanine residues and the cyclic peptide side chains residing in the DNA minor groove.[8]
This binding event is not passive; it induces significant conformational changes in the DNA structure, including unwinding of the helix, a sharp bend, and a widening of the minor groove to accommodate the bulky peptide chains.[8][9][10] The resulting this compound-DNA complex is exceptionally stable, with a slow dissociation rate, which is a key factor in its potent biological activity.[5]
The Physical Blockade of RNA Polymerase Elongation
Once the stable this compound-DNA complex is formed, it serves as a formidable roadblock for transcribing RNA polymerase enzymes.[2][6] As the polymerase moves along the DNA template, its path is physically obstructed by the intercalated drug.[3] This interference prevents the translocation of the polymerase, effectively halting the elongation of the nascent RNA chain.[2][12] This mechanism makes this compound a classic example of a transcriptional elongation inhibitor.[6] While it can interfere with transcription initiation at high concentrations, its most potent and well-characterized effect is on the elongation phase.[2]
Part 2: Experimental Characterization of this compound Activity
Validating and quantifying the inhibitory effects of this compound requires robust experimental systems. The following section details key methodologies, from purified in vitro systems to complex cellular assays.
In Vitro Transcription (IVT) Assay
The IVT assay is a foundational technique to directly measure the impact of this compound on the enzymatic activity of RNA polymerase in a controlled environment. It allows for precise determination of inhibitory concentrations and direct visualization of truncated RNA products resulting from premature termination.
-
Template Preparation:
-
Use a linearized plasmid or a PCR product containing a strong promoter (e.g., T7, SP6, or a minimal eukaryotic promoter) followed by a G-less cassette or a defined template sequence of 300-500 bp.
-
Purify the DNA template using phenol:chloroform extraction followed by ethanol precipitation or a column-based kit to ensure it is free of contaminants and nucleases.[13]
-
Quantify the template concentration accurately using UV spectrophotometry.
-
-
Reaction Assembly:
-
On ice, assemble the transcription reaction in a final volume of 25 µL. A typical reaction includes:
-
5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM DTT, 50 mM KCl).
-
100-200 ng of purified DNA template.
-
rNTP mix (ATP, CTP, GTP at 1 mM each).
-
Radiolabeled [α-³²P]UTP (10 µCi).
-
RNase Inhibitor (10 units).
-
Purified RNA Polymerase II (or T7/SP6 polymerase).
-
Nuclease-free water to the final volume.
-
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the same reaction buffer (or DMSO, ensuring the final DMSO concentration is <0.5%).
-
Add the desired final concentration of this compound (e.g., ranging from 1 nM to 1 µM) or vehicle control to respective reaction tubes.
-
-
Transcription and Termination:
-
RNA Purification and Analysis:
-
Extract the RNA using acid phenol:chloroform, followed by ethanol precipitation.
-
Wash the RNA pellet with 70% ethanol and resuspend in an appropriate volume of RNase-free water or formamide loading dye.
-
Denature the samples at 95°C for 5 minutes and resolve the RNA products on a denaturing polyacrylamide gel (6-8% polyacrylamide, 7 M Urea).
-
Visualize the full-length and truncated transcripts by autoradiography.
-
-
Causality and Interpretation:
-
Expected Result: The vehicle control lane should show a prominent band corresponding to the full-length transcript. With increasing concentrations of this compound, the intensity of the full-length band will decrease, and a smear or ladder of shorter, truncated transcripts will appear.
-
Why this works: this compound intercalation creates random termination sites. The polymerase stalls upon encountering a drug-DNA complex, producing a truncated RNA molecule. The collection of these events across many templates results in a ladder of prematurely terminated products.
-
Nuclear Run-On (NRO) Assay
The NRO assay provides a snapshot of the transcriptional activity of genes within isolated nuclei at a specific moment.[14][15] It is a powerful method to study the effects of this compound on endogenous transcription elongation in situ. The assay measures the density of actively elongating RNA polymerase complexes across a gene.[16][17]
-
Cell Treatment and Nuclei Isolation: Treat cultured cells with this compound or vehicle for a short period. Rapidly chill and lyse the cells under gentle, non-ionic detergent conditions to preserve nuclear integrity, which causes polymerases to pause.[15]
-
Nascent Transcript Labeling: Incubate the isolated nuclei in a reaction buffer containing labeled nucleotides (e.g., [α-³²P]UTP or Br-UTP). This allows the already engaged RNA polymerases to "run on" and extend the nascent transcript by a few hundred bases, incorporating the label.[14][18] New transcription initiation is prevented by detergents like sarkosyl.[14]
-
RNA Isolation and Detection: Isolate the labeled nascent RNA. The amount of label incorporated into a specific transcript is then quantified by hybridization to gene-specific probes (classic NRO) or by next-generation sequencing (GRO-seq/PRO-seq).[14][16]
-
Interpretation with this compound: In this compound-treated cells, polymerases will be stalled near the 5' ends of genes. The NRO signal will therefore be high at the promoter-proximal region but will sharply decrease towards the 3' end of the gene, as fewer polymerases are able to successfully traverse the gene body.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq can be used to map the genome-wide location of RNA Polymerase II (Pol II). This technique is exceptionally useful for observing the stalling of Pol II caused by this compound. By using antibodies specific to different forms of Pol II (e.g., total Pol II, or forms phosphorylated at Serine 5 or Serine 2 of the C-terminal domain), one can distinguish between initiating, paused, and elongating polymerases.[19][20]
-
Crosslinking: Treat cells with this compound, then with formaldehyde to crosslink proteins (including Pol II) to the DNA they are occupying.
-
Chromatin Shearing & IP: Lyse the cells and shear the chromatin into small fragments. Use an antibody against Pol II to immunoprecipitate the polymerase and its associated DNA fragments.[20]
-
Sequencing and Analysis: Reverse the crosslinks, purify the DNA, and sequence it. Mapping the reads back to the genome reveals the precise locations where Pol II was bound.
-
Expected Outcome: this compound treatment will cause a significant accumulation of Pol II ChIP-seq signal at the 5' ends of actively transcribed genes, reflecting widespread polymerase stalling. This contrasts with the typical profile in control cells, where Pol II is distributed across the entire gene body.[19]
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type and the specific polymerase being targeted.
| Parameter | Typical Value Range | Cell/System Context | Reference |
| IC₅₀ (Transcription) | 0.4 nM - 80 nM | Human cell lines (A549, PC3, A2780) | [4] |
| Selective Pol I Inhibition | 1-10 ng/mL | General observation in mammalian cells | [21] |
| General Transcription Inhibition | >50 ng/mL | General observation in mammalian cells | [21] |
| Apoptosis Induction | 10 nM - 1 µM | Human lymphocytes, Pancreatic cancer cells | [22][23] |
Part 3: Advanced Considerations and Scientific Integrity
Dose-Dependent Selectivity: A Critical Experimental Variable
A crucial aspect of using this compound is its dose-dependent effect.[24]
-
Low Concentrations (e.g., 1-10 ng/mL): At these concentrations, this compound preferentially inhibits transcription by RNA Polymerase I (Pol I), which is responsible for synthesizing ribosomal RNA (rRNA).[21] The extreme transcriptional frequency of rDNA genes makes them highly sensitive to even sparse this compound binding.[21]
-
High Concentrations (e.g., >50 ng/mL): Higher concentrations are required to achieve significant inhibition of RNA Polymerase II and III, thereby blocking the synthesis of mRNA and other small RNAs.[21][25]
Experimental Causality: This selectivity arises from the density of transcribing polymerases. On highly active rDNA genes, polymerases are tightly packed. A single this compound-DNA lesion can cause a "pile-up" that blocks the promoter, amplifying the inhibitory effect.[21] On less frequently transcribed genes (most Pol II genes), polymerases are more spread out, and inhibition is more localized to the site of the lesion.[21] Therefore, choosing the correct concentration is paramount to ensuring the experiment is probing the intended biological question.
Off-Target Effects and Cellular Responses
While a potent transcription inhibitor, this compound is not without secondary effects that must be controlled for.
-
DNA Damage Response and Apoptosis: this compound can induce DNA damage and activate stress pathways, leading to apoptosis, particularly after prolonged exposure or at high concentrations.[23][24][26] This is often mediated by the p53 pathway.[22]
-
Topoisomerase Interference: The drug has been reported to interfere with the function of topoisomerase II, which can confound studies of transcription by affecting DNA topology.[1]
Self-Validating System: To mitigate these factors, experiments should include appropriate controls. A time-course experiment is essential. The primary inhibition of elongation occurs rapidly (within minutes), whereas downstream signaling and apoptosis take hours. By analyzing transcription at early time points, one can isolate the direct effects of polymerase stalling from secondary cellular responses.
Protocol Pitfalls and Troubleshooting
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in assays is low (<0.5%) and consistent across all samples, including the vehicle control. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[27]
-
Cell Permeability: When using this compound in cell culture, ensure sufficient incubation time for the drug to enter the cells and nucleus. However, balance this with the need to capture early, direct effects as noted above.
-
mRNA Stability Assays: this compound is widely used to block transcription to measure mRNA decay rates.[27][28][29] Be aware that this method assumes decay rates are unaffected by the global shutdown of transcription, which can be a significant caveat as the synthesis of proteins involved in RNA turnover is also blocked.[29]
Conclusion
This compound remains an invaluable and powerful tool for dissecting the mechanisms of transcription. Its well-defined mode of action—intercalation at GpC sites leading to a physical blockade of RNA polymerase elongation—provides a clear and potent method for manipulating gene expression.[1][2] Successful application of this tool demands a thorough understanding of its molecular basis, careful consideration of its dose-dependent effects, and the implementation of rigorously controlled experimental designs. By following the principles and protocols outlined in this guide, researchers can confidently leverage this compound to generate precise and interpretable data in their studies of transcriptional regulation and drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Actinomycin D: a new opening for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actinomycin and DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA bending and unwinding associated with actinomycin D antibiotics bound to partially overlapping sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The structural basis of actinomycin D-binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Sequence-specific inhibition of RNA elongation by actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Transcription | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 14. Nuclear run-on - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Transcription Studies: Run-Ons, Transcription Assays – The lab of John Lis [blogs.cornell.edu]
- 17. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
- 18. Use of the Nuclear Walk-on Methodology to Determine Sites of RNA Polymerase II Initiation and Pausing and Quantify Nascent RNAs in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNA Polymerase II “Pause” Prepares Promoters for Upcoming Transcription during Drosophila Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sae2/CtIP prevents R-loop accumulation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sensitivity of RNA synthesis to actinomycin D inhibition is dependent on the frequency of transcription: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Actinomycin D upregulates proapoptotic protein Puma and downregulates Bcl-2 mRNA in normal peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Selective inhibition of rat liver nuclear RNA polymerase II by actinomycin D in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
Dactinomycin-Induced Apoptosis in Cancer Cells: Mechanisms and Experimental Avenues
Abstract: Dactinomycin, also known as Actinomycin D, was the first antibiotic to be approved for cancer therapy and remains a vital component in the treatment of various malignancies.[1] Its potent anti-tumor activity is largely attributed to its ability to induce apoptosis, or programmed cell death, in rapidly dividing cancer cells.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis, intended for researchers, scientists, and professionals in drug development. We will dissect the core mechanism of action, delve into the key signaling pathways, and present a comprehensive experimental framework for investigating these processes. This guide is designed to offer not just a recitation of facts, but a causal understanding of experimental choices and a self-validating system of protocols to ensure scientific integrity.
Introduction: this compound in the Landscape of Cancer Therapeutics
Historical Perspective and Clinical Significance
This compound is a polypeptide antibiotic isolated from the bacterium Streptomyces parvulus.[3] Its introduction into clinical practice marked a significant milestone in the history of chemotherapy. It is currently employed in the treatment of a range of cancers, including Wilms' tumor, rhabdomyosarcoma, Ewing's sarcoma, and gestational trophoblastic neoplasia.[4][5] Despite its long history, research continues to uncover the nuances of its cytotoxic effects and explore its potential in novel combination therapies.[5]
Overview of Apoptosis as a Therapeutic Target
Apoptosis is an evolutionarily conserved, tightly regulated process of cell suicide that is essential for normal tissue homeostasis. Cancer cells often evade apoptosis, a hallmark of malignancy that contributes to tumor progression and chemoresistance.[4] Consequently, therapeutic agents that can effectively reactivate apoptotic pathways in cancer cells are of paramount interest in oncology. This compound is a potent inducer of apoptosis, making the study of its mechanisms a crucial endeavor for improving cancer treatment strategies.[2][6]
Scope of this Guide
This guide will provide a comprehensive overview of the role of this compound in inducing apoptosis in cancer cells. We will begin by examining its primary mechanism of action at the molecular level. Subsequently, we will explore the intricate signaling cascades that are triggered by this compound, leading to the activation of the apoptotic machinery. Finally, we will offer a detailed experimental framework, complete with step-by-step protocols and rationale, to empower researchers to rigorously investigate this compound-induced apoptosis in their own laboratory settings.
Core Mechanism of Action: The Genesis of the Apoptotic Signal
The pro-apoptotic effects of this compound are initiated by its direct interaction with the cell's genetic material, leading to a cascade of stress responses that ultimately converge on the apoptotic pathway.
DNA Intercalation and Transcriptional Arrest: The Primary Insult
The principal mechanism of this compound's cytotoxicity is its ability to intercalate into DNA.[3][7] This physical interaction disrupts the normal function of DNA and triggers a series of events that are detrimental to rapidly proliferating cancer cells.
-
2.1.1 Structural Interaction with DNA: this compound inserts itself into the minor groove of the DNA double helix, preferentially at guanine-cytosine (G-C) rich regions.[7][8] This binding physically distorts the DNA structure, creating a roadblock for essential cellular machinery.
-
2.1.2 Inhibition of RNA Polymerase and Topoisomerase II: The presence of this compound in the DNA duplex obstructs the progression of RNA polymerase, thereby inhibiting gene transcription.[2][3] Without the synthesis of new messenger RNA (mRNA), the production of proteins essential for cell growth and survival is halted.[3] This is particularly effective against cancer cells, which have a high demand for transcriptional activity to sustain their rapid division.[3] Furthermore, this compound can interfere with the function of topoisomerase II, an enzyme that resolves DNA supercoiling during replication and transcription, further amplifying its cytotoxic effects.[3]
Generation of Cellular Stress Responses
The disruption of DNA integrity and transcription by this compound induces a state of profound cellular stress. This stress is a key trigger for the activation of downstream signaling pathways that lead to apoptosis.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound-induced apoptosis is a complex process involving multiple, often interconnected, signaling pathways. The specific pathways activated can be cell-type and dose-dependent.
The p53-Dependent Pathway: A Guardian's Response
The tumor suppressor protein p53 plays a pivotal role in mediating this compound-induced apoptosis in cells with wild-type p53.[1][9]
-
3.1.1 Activation and Phosphorylation of p53: In response to the DNA damage and transcriptional stress caused by this compound, p53 is stabilized and activated, often through phosphorylation at serine 15.[9] Low doses of this compound have been shown to be particularly effective at specifically activating p53-dependent transcription.[10]
-
3.1.2 Downstream Effectors: p21 and PUMA: Activated p53 transcriptionally upregulates a number of target genes involved in cell cycle arrest and apoptosis. The p53-p21 axis is a predominant pathway activated by low-dose this compound, leading to cell cycle arrest.[9] Additionally, p53 can induce the expression of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis), which plays a crucial role in initiating the mitochondrial pathway of apoptosis.[9][11]
p53-Independent Apoptotic Induction
This compound can also induce apoptosis in cancer cells that have mutated or deficient p53, indicating the involvement of alternative pathways.[9] In such cases, p53 homologs like p73 may contribute to the transcriptional activation of pro-apoptotic genes.[9]
The JNK/SAPK Stress-Activated Pathway
The c-Jun N-terminal kinase (JNK), also known as stress-activated protein kinase (SAPK), is another critical pathway in this compound-induced apoptosis.
-
3.3.1 Activation of JNK by Cellular Stress: The cellular stress induced by this compound leads to the activation of the JNK signaling cascade.[6]
-
3.3.2 JNK-Mediated Regulation of Apoptosis: Activated JNK can promote apoptosis through various mechanisms, including the phosphorylation and activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. Studies have shown a correlation between JNK activation and this compound-induced apoptosis in pancreatic cancer cells.[6]
Modulation of the Bcl-2 Protein Family: The Mitochondrial Gatekeepers
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis.[12] this compound tips the balance within this family towards a pro-apoptotic state.
-
3.4.1 Downregulation of Anti-Apoptotic Proteins (Mcl-1, Bcl-2, Bcl-xL): this compound has been shown to dramatically decrease the mRNA and protein expression of the anti-apoptotic protein Mcl-1.[4] The downregulation of Mcl-1 is a key event in this compound-induced apoptosis, and overexpression of Mcl-1 can confer resistance to the drug.[4] The expression of other anti-apoptotic proteins like Bcl-2 and Bcl-xL can also be inhibited.[13]
-
3.4.2 Upregulation of Pro-Apoptotic Proteins (Bax, PUMA): Conversely, this compound can increase the expression of pro-apoptotic Bcl-2 family members like Bax.[6] The upregulation of PUMA, often in a p53-dependent manner, also contributes to the pro-apoptotic shift.[11][14]
The Caspase Cascade: Executioners of Apoptosis
Caspases are a family of proteases that, once activated, execute the final stages of apoptosis.[15]
-
3.5.1 Initiator and Effector Caspase Activation (Caspase-3, -9): The mitochondrial pathway, triggered by the altered balance of Bcl-2 family proteins, leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates downstream effector caspases, such as caspase-3.[16] this compound treatment leads to a time- and dose-dependent increase in the cleavage and activation of caspase-3.[2][17][18]
-
3.5.2 "Caspase Storm" Phenomenon: Studies have observed a rapid and significant increase in caspase activity, termed a "caspase storm," occurring within a few hours of this compound treatment.[19][20] This robust activation of caspases ensures the efficient dismantling of the cell.
Caption: this compound-induced apoptotic signaling pathways.
Experimental Framework for Investigating this compound-Induced Apoptosis
A robust experimental design is crucial for accurately characterizing the pro-apoptotic effects of this compound. This section provides detailed protocols for key assays.
Cell Culture and Treatment Protocols
-
4.1.1 Recommended Cell Lines: A variety of cancer cell lines can be used, including but not limited to, osteosarcoma (MG63), aerodigestive tract cancers (A549, H460), and leukemia (Jurkat, HL-60).[2][9] It is advisable to use cell lines with both wild-type and mutant p53 to investigate p53-dependent and -independent mechanisms.
-
4.1.2 Dose-Response and Time-Course Considerations: The effective concentration of this compound can vary significantly between cell lines, with IC50 values ranging from the low nanomolar to the micromolar range.[1][9] It is essential to perform both dose-response and time-course experiments to determine the optimal conditions for inducing apoptosis in the chosen cell line.
Assessing Cell Viability and Proliferation
-
4.2.1 MTT/Alamar Blue Assay: A Quantitative Approach: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
4.2.2 Detailed Protocol: MTT Assay
-
Cell Seeding: Seed 1 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with a range of this compound concentrations for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
-
Detection and Quantification of Apoptosis
-
4.3.1 Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
-
4.3.2 Detailed Protocol: Annexin V/PI Staining
-
Cell Preparation: Culture and treat cells with this compound as described previously.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
-
-
4.3.3 TUNEL Assay for DNA Fragmentation: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
4.3.4 Detailed Protocol: TUNEL Assay
-
Cell Preparation: Treat cells with this compound and fix them onto microscope slides.
-
Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.
-
Labeling: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will exhibit strong nuclear fluorescence.
-
Elucidating Molecular Mechanisms
-
4.4.1 Western Blotting for Key Apoptotic Proteins: Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathways.
-
4.4.2 Detailed Protocol: Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p53, Mcl-1, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: Experimental workflow for studying this compound-induced apoptosis.
Synergistic and Context-Dependent Effects
Combination Therapies: Enhancing Efficacy
The pro-apoptotic activity of this compound can be potentiated by combining it with other anti-cancer agents.
-
5.1.1 Synergy with BH3 Mimetics (e.g., ABT-737): BH3 mimetics are a class of drugs that mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting anti-apoptotic Bcl-2 family members. The combination of this compound and the BH3 mimetic ABT-737 has been shown to have a synergistic cytotoxic effect on various cancer cell lines.[4] this compound's ability to downregulate Mcl-1, a protein that ABT-737 does not effectively target, is likely responsible for this synergy.[4]
-
5.1.2 Combination with other Chemotherapeutic Agents (e.g., Doxorubicin): this compound can also act synergistically with other conventional chemotherapeutic drugs like doxorubicin in triple-negative breast cancer by enhancing p53-dependent apoptosis.[14]
Cell-Type Specificity and Resistance Mechanisms
The sensitivity of cancer cells to this compound-induced apoptosis can vary depending on the cell type and the status of key signaling pathways.[1] Resistance can emerge through various mechanisms, such as the overexpression of anti-apoptotic proteins or alterations in drug efflux pumps.
Future Directions and Clinical Implications
Overcoming Resistance
Understanding the molecular basis of resistance to this compound is crucial for developing strategies to overcome it. This may involve the use of combination therapies that target resistance mechanisms.
Biomarkers for Predicting Response
Identifying biomarkers that can predict a patient's response to this compound could help in personalizing treatment and improving clinical outcomes. The status of p53 and the expression levels of Bcl-2 family proteins are potential candidates.
Novel Delivery Systems
The development of novel drug delivery systems, such as nanoparticles, could help to improve the therapeutic index of this compound by enhancing its delivery to tumor tissues while minimizing its toxicity to normal tissues.
Conclusion
This compound is a potent inducer of apoptosis in cancer cells, primarily through its ability to intercalate into DNA and inhibit transcription. This initial insult triggers a cascade of cellular stress responses that activate multiple pro-apoptotic signaling pathways, including the p53-dependent pathway, the JNK/SAPK pathway, and the intrinsic mitochondrial pathway, which is tightly regulated by the Bcl-2 family of proteins. The ultimate execution of apoptosis is carried out by a robust activation of the caspase cascade. A thorough understanding of these mechanisms, facilitated by the rigorous experimental framework outlined in this guide, is essential for optimizing the clinical use of this compound and for the development of more effective cancer therapies.
References
- 1. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actinomycin D upregulates proapoptotic protein Puma and downregulates Bcl-2 mRNA in normal peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. The actinomycin D-induced apoptosis in BCR-ABL-positive K562 cells is associated with cytoplasmic translocation and cleavage of RNA helicase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Guide for the Preliminary Study of Dactinomycin's Effect on Gene Expression
Abstract
Dactinomycin, also known as Actinomycin D, is a potent chemotherapeutic agent that has been a cornerstone in cancer treatment for decades.[1][2] Its primary mechanism of action involves the inhibition of gene transcription, a fundamental cellular process.[3][4] This technical guide provides a comprehensive framework for conducting a preliminary study to characterize the effects of this compound on gene expression. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind each experimental choice, ensuring a robust and self-validating study design. We will cover the essential phases of a preliminary investigation, from determining optimal drug concentrations and assessing cytotoxicity to global transcriptomic analysis and subsequent validation. The methodologies detailed herein are designed to furnish researchers with a solid foundation for understanding the molecular consequences of this compound treatment, paving the way for more advanced mechanistic studies.
Introduction
This compound, a polypeptide antibiotic isolated from Streptomyces parvulus, was the first antibiotic to demonstrate anti-cancer activity.[3][4] It is clinically employed in the treatment of various malignancies, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[2][4] The potent anti-neoplastic properties of this compound stem from its ability to disrupt cellular transcription.[3][4] Understanding the precise impact of this disruption on the global gene expression landscape is crucial for optimizing its therapeutic use, identifying novel combination therapies, and elucidating mechanisms of drug resistance.
A preliminary study serves as the critical first step in this endeavor. Its purpose is to establish the fundamental parameters of the drug's activity in a specific cellular context. This includes defining the dose-response relationship, identifying the primary mode of cell death, and obtaining a global snapshot of the transcriptomic alterations. This guide will walk through a logical, multi-phase approach to achieve these objectives, ensuring that the generated data is both reliable and interpretable.
Section 1: The Molecular Mechanism of this compound
This compound's primary mode of action is the inhibition of transcription through its interaction with DNA.[3][4] The drug intercalates into the minor groove of the DNA double helix, showing a preference for guanine-cytosine (G-C) rich sequences.[3][5] This physical insertion of the this compound molecule between DNA base pairs creates a stable complex that acts as a roadblock for elongating RNA polymerase enzymes.[3][4][6] By preventing the progression of RNA polymerase along the DNA template, this compound effectively halts the synthesis of all classes of RNA.[7][8]
This blockade of transcription has profound downstream consequences, leading to the depletion of short-lived mRNAs that encode for critical regulatory proteins, such as c-Myc, and the activation of cellular stress pathways, including the p53 tumor suppressor pathway.[9][10][11] The differential sensitivity of genes to this compound can be influenced by factors such as their transcriptional frequency; highly transcribed genes like those for ribosomal RNA are particularly sensitive.[12]
Caption: this compound intercalates into DNA, blocking RNA polymerase.
Section 2: Designing a Preliminary Study: A Multi-Assay Approach
A robust preliminary study should be designed as a self-validating system. This is achieved by integrating multiple, complementary assays to cross-verify findings. The overall workflow begins with establishing the cytotoxic profile of this compound in the chosen cell line. This critical step informs the selection of appropriate concentrations for subsequent, more complex experiments like global gene expression analysis. Key findings from the transcriptomic analysis are then validated using an orthogonal method, such as quantitative PCR (qPCR), to ensure technical reliability.[13][14] Finally, mechanistic assays can connect the observed gene expression changes to cellular phenotypes like apoptosis.
Caption: A multi-phase workflow for a this compound preliminary study.
Section 3: Phase 1 - Determining Cytotoxicity and Optimal Dosing
Expertise & Experience: Before investigating gene expression, it is imperative to determine the cytotoxic concentration range of this compound for the specific cell line under investigation. This is because the desired effect—inhibition of transcription—is intrinsically linked to cell viability. Using a concentration that is too high will lead to rapid, widespread cell death, confounding the analysis of specific gene expression changes. Conversely, a concentration that is too low may not elicit a measurable transcriptomic response. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this phase, representing the drug concentration required to inhibit a biological process by 50%. For gene expression studies, it is common practice to use both a sub-lethal concentration (e.g., IC25) and a moderately cytotoxic concentration (e.g., IC50) to observe a range of cellular responses.
Protocol 3.1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cancer cell line (e.g., A549, HeLa) in 96-well plates at a predetermined density that ensures cells are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well).
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7] From this stock, create a series of dilutions in complete cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., a range from 0.01 nM to 10 µM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with the same concentration of DMSO as the highest drug concentration group.
-
Incubation: Return the plates to the incubator for a defined period (e.g., 24, 48, or 72 hours). The duration should be sufficient to observe a cytotoxic effect.
Protocol 3.2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell viability.[15] It measures the metabolic activity of cells, as viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into a purple formazan product.[16][17]
-
Reagent Addition: Following the treatment incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[17][18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[18]
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[19] Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Data Presentation: Cytotoxicity Profile
| Cell Line | Time Point | IC50 (nM) |
| A549 | 48 hours | 1.5 |
| HeLa | 48 hours | 2.1 |
| MCF-7 | 48 hours | 0.9 |
Table represents hypothetical data for illustrative purposes.
Section 4: Phase 2 - Quantifying the Impact on Global Gene Expression
Expertise & Experience: RNA-Sequencing (RNA-Seq) is the current gold standard for transcriptome analysis. It provides a comprehensive and unbiased view of the gene expression landscape, allowing for the discovery of novel this compound-regulated genes and pathways.[20] The choice of RNA-Seq over older technologies like microarrays is driven by its broader dynamic range, higher sensitivity, and ability to identify novel transcripts. A critical aspect of a successful RNA-Seq experiment is the quality of the starting material. Therefore, rigorous quality control of the isolated RNA is a non-negotiable step.
Protocol 4.1: RNA Isolation and Quality Control (QC)
-
Cell Treatment: Seed cells in larger format plates (e.g., 6-well plates) and treat with the selected sub-lethal and IC50 concentrations of this compound for a predetermined time (e.g., 6, 12, or 24 hours). Include at least three biological replicates for each condition.
-
Cell Lysis and RNA Extraction: Lyse the cells directly in the plate using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and proceed with RNA isolation using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification: Measure the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Integrity Check: Assess the integrity of the RNA by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value ≥ 7 is generally considered acceptable for RNA-Seq.
Data Presentation: RNA Quality Control Metrics
| Sample ID | Concentration (ng/µL) | A260/280 | A260/230 | RIN |
| Control_1 | 150.2 | 2.05 | 2.10 | 9.8 |
| IC50_1 | 145.8 | 2.06 | 2.08 | 9.7 |
Table represents hypothetical data for illustrative purposes.
Protocol 4.2: Overview of an RNA-Seq Workflow
-
Library Preparation: Convert the isolated RNA into a library of cDNA fragments suitable for sequencing. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline that includes:
-
Quality Control: Assessing the quality of the raw reads.
-
Alignment: Mapping the reads to a reference genome.
-
Quantification: Counting the number of reads mapped to each gene.
-
Differential Expression Analysis: Identifying genes with statistically significant changes in expression between treated and control samples.
-
Caption: The major steps in a typical RNA-Seq experimental workflow.
Section 5: Phase 3 - Validating Key Gene Expression Changes
Protocol 5.1: Reverse Transcription and Quantitative PCR (RT-qPCR)
-
cDNA Synthesis: Use the same high-quality RNA samples from the RNA-Seq experiment. Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence in real-time as the DNA is amplified.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene (e.g., GAPDH, ACTB).
Data Presentation: Hypothetical qPCR Validation Results
| Gene | RNA-Seq (log2FC) | qPCR (log2FC) |
| c-Myc | -3.5 | -3.2 |
| CDKN1A (p21) | 2.8 | 3.1 |
| BAX | 2.1 | 2.3 |
Table represents hypothetical data showing concordance between RNA-Seq and qPCR.
Section 6: Mechanistic Insights - Connecting Gene Expression to Cellular Fate
Authoritative Grounding: The ultimate goal of the preliminary study is to link the observed transcriptomic changes to a cellular phenotype. This compound is known to induce apoptosis, or programmed cell death, in cancer cells.[6][10] This is often mediated by the p53 pathway.[11][23] Low doses of this compound can lead to the stabilization and activation of p53, which in turn transcriptionally activates pro-apoptotic target genes like BAX and the cell cycle inhibitor CDKN1A (p21).[11][23] An apoptosis assay can provide the crucial functional data to corroborate the gene expression findings.
Protocol 6.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is a standard method for detecting apoptosis.[24][25] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[25][26] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, allowing for the differentiation of cell populations.[24]
-
Cell Treatment and Collection: Treat cells with this compound as in previous experiments. After incubation, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.[26]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[24][27]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[24][26]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Caption: this compound-induced p53 pathway activation leading to apoptosis.
Conclusion & Future Directions
This guide has outlined a structured, multi-phase approach for a preliminary investigation into the effects of this compound on gene expression. By systematically determining the drug's cytotoxicity, performing global transcriptomic analysis, validating key findings, and linking them to a functional cellular outcome, researchers can build a robust and reliable foundational dataset.
The results of this preliminary study will naturally lead to more focused hypotheses. Future directions could include:
-
Time-course studies: Analyzing gene expression at multiple time points to understand the dynamics of the transcriptional response.
-
Pathway analysis: Deeper bioinformatic analysis to identify key signaling pathways and transcription factors affected by this compound.
-
Protein-level validation: Using techniques like Western blotting to confirm that changes in mRNA levels translate to changes in protein expression.
-
Combination studies: Investigating how this compound's gene expression signature is altered when combined with other therapeutic agents.
By following the principles of scientific integrity and logical experimental design outlined here, researchers will be well-equipped to unravel the complex molecular consequences of this compound treatment and contribute to its more effective clinical application.
References
- 1. publications.aap.org [publications.aap.org]
- 2. This compound: An Overview â ImpriMed [imprimedicine.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. egfp-sarna.com [egfp-sarna.com]
- 8. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel molecular mechanism for actinomycin D activity as an oncogenic promoter G-quadruplex binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of low doses of actinomycin D on neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitivity of RNA synthesis to actinomycin D inhibition is dependent on the frequency of transcription: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. static.igem.wiki [static.igem.wiki]
- 20. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 21. anygenes.com [anygenes.com]
- 22. researchgate.net [researchgate.net]
- 23. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
The Dawn of a Cytotoxic Antibiotic: Initial Investigations into Dactinomycin's Anti-Tumor Properties
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dactinomycin, also known as Actinomycin D, holds a significant place in the history of oncology as the first antibiotic demonstrated to possess anti-cancer activity.[1][2] This guide provides an in-depth technical exploration of the foundational investigations that unveiled the potent anti-tumor properties of this groundbreaking molecule. We will delve into the critical early experiments, the elucidation of its core mechanism of action, and the initial clinical applications that paved the way for its use as a chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the scientific journey that established this compound as a cornerstone of cancer treatment, particularly in pediatric oncology.[3]
The Serendipitous Discovery and Early Observations
The story of this compound begins in 1940 with Selman Waksman and his colleague H. Boyd Woodruff, who isolated the substance from soil bacteria of the Streptomyces genus.[1][4][5] Initially investigated for its antimicrobial properties, this compound exhibited potent cytotoxic effects, proving too toxic for widespread use as a conventional antibiotic.[6] This very cytotoxicity, however, hinted at a different therapeutic potential. Early researchers observed that this compound had a peculiar selective effect, attacking some cells more aggressively than others, a hallmark of potential anti-cancer agents.[6]
These initial observations prompted a shift in research focus. Scientists began to explore whether this potent cell poison could be harnessed to selectively destroy rapidly proliferating cancer cells. This line of inquiry was a pivotal moment, marking a paradigm shift in the potential application of microbial products beyond infectious diseases.
Elucidating the Core Mechanism of Action: A Multi-pronged Assault on Cellular Machinery
The true breakthrough in understanding this compound's anti-tumor potential came with the elucidation of its mechanism of action. It became clear that this compound wages a multi-faceted attack on cancer cells, primarily by targeting the fundamental processes of gene expression.[7]
DNA Intercalation: The Primary Insult
The principal mechanism of this compound's cytotoxicity is its ability to intercalate into the minor groove of the DNA double helix.[7][8] This process, where the planar phenoxazone ring of the this compound molecule inserts itself between adjacent guanine-cytosine (G-C) base pairs, physically distorts the DNA structure.[2][8] This distortion has profound downstream consequences for cellular function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Medicine: Half-Forgotten Poison | TIME [time.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. letstalkacademy.com [letstalkacademy.com]
Methodological & Application
Application Note & Protocol: Determination of mRNA Half-Life Using Dactinomycin
Introduction: The Critical Role of mRNA Stability in Gene Expression
The steady-state level of any given messenger RNA (mRNA) is a finely tuned balance between its rate of transcription and its rate of degradation.[1][2] This turnover, often expressed as mRNA half-life (t½), is a critical layer of post-transcriptional gene regulation that dictates the temporal and quantitative landscape of protein expression.[1][3] Understanding the stability of specific mRNAs is paramount in various fields of biological research, from deciphering fundamental cellular processes to identifying dysregulated pathways in disease and developing novel therapeutic strategies.
Dactinomycin, also known as Actinomycin D, is a potent inhibitor of transcription that has been a cornerstone tool for studying mRNA decay for decades.[4] By arresting the synthesis of new RNA molecules, this compound allows researchers to monitor the decay of pre-existing transcripts over time, thereby enabling the calculation of their half-lives.[4][5] Despite the advent of newer techniques, the this compound-based method remains a versatile, cost-effective, and powerful approach when applied with appropriate controls and a thorough understanding of its mechanism.[4]
This application note provides a comprehensive guide to the principles and practice of determining mRNA half-life using this compound, coupled with quantitative reverse transcription PCR (RT-qPCR). We will delve into the mechanism of this compound, present a detailed experimental protocol, discuss critical considerations for experimental design, and outline the data analysis workflow.
The Science Behind the Method: Mechanism of this compound
This compound is a polypeptide antibiotic originally isolated from Streptomyces parvullus.[4] Its primary mechanism of action is the inhibition of transcription by intercalating into DNA.[2][6][7] Specifically, the phenoxazine ring of the this compound molecule inserts itself into the minor groove of the DNA double helix, primarily at guanine-cytosine (G-C) rich regions.[4] This binding forms a stable this compound-DNA complex that acts as a roadblock for RNA polymerase, preventing the elongation of the nascent RNA chain.[6] This effectively halts DNA-dependent RNA synthesis.[8]
It is this global and rapid inhibition of transcription that makes this compound a valuable tool for mRNA half-life studies.[4][8] By shutting down the production of new transcripts, the subsequent decrease in the abundance of a specific mRNA over time can be attributed to its degradation.
Diagram: Mechanism of this compound Action
Caption: this compound intercalates into DNA, stalling RNA polymerase and inhibiting transcription.
Experimental Design and Protocol
Critical Considerations Before You Begin
-
This compound Concentration and Exposure Time: The optimal concentration of this compound and the duration of the time course are cell-type dependent and should be empirically determined. A typical starting concentration is 5-10 µg/mL.[5][9] It's crucial to use a concentration that effectively inhibits transcription without causing significant cytotoxicity within the experimental timeframe.[4][10] Extended exposure to this compound can be toxic to cells.[4]
-
Time Points: The selection of time points for sample collection is critical for accurately modeling mRNA decay. For rapidly decaying transcripts, shorter intervals are necessary, while for more stable mRNAs, longer intervals are appropriate. A typical time course might include 0, 30, 60, 90, and 120-minute time points after the addition of this compound.[9]
-
Housekeeping Gene Selection: A stable housekeeping gene is required for normalization in RT-qPCR. However, it is important to note that the expression of commonly used housekeeping genes can also be affected by transcriptional inhibitors. Therefore, an alternative normalization strategy is to normalize the amount of target mRNA at each time point to the total amount of RNA extracted from the same sample.[11] Another approach is to normalize to the expression level at time zero.[9]
-
Biological Replicates: At least three biological replicates should be performed for each experiment to ensure the statistical significance of the results.
Materials
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RNA extraction kit
-
Nuclease-free water
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
PCR-grade 96-well plates
-
Optical adhesive seals
-
Nuclease-free pipette tips and tubes
Step-by-Step Protocol
Part A: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well plates) at a density that will result in approximately 80-90% confluency on the day of the experiment.[3]
-
Cell Treatment (Optional): If investigating the effect of a specific treatment (e.g., a drug, cytokine) on mRNA stability, treat the cells for the desired duration before adding this compound.
-
This compound Addition: At time zero (T=0), add this compound to the culture medium to the final desired concentration. Gently swirl the plate to ensure even distribution. The "T=0" sample should be harvested immediately before the addition of this compound.
-
Time-Point Harvesting: At each designated time point (e.g., 0, 30, 60, 90, 120 minutes), harvest the cells.
Diagram: Experimental Workflow
Caption: Workflow for mRNA half-life determination using this compound and RT-qPCR.
Part B: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol of your chosen RNA extraction kit.
-
RNA Quality and Quantity Assessment:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2.[13]
-
Assess RNA integrity by running an aliquot on an agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands.[13][14]
-
Part C: cDNA Synthesis and RT-qPCR
-
cDNA Synthesis: Reverse transcribe an equal amount of total RNA (e.g., 1 µg) from each time point into complementary DNA (cDNA) using a reverse transcription kit.[15] A mix of oligo(dT) and random hexamer primers can improve the efficiency of cDNA synthesis.[2]
-
RT-qPCR Setup:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for your gene of interest, and nuclease-free water.
-
Aliquot the master mix into a 96-well PCR plate.
-
Add an equal volume of diluted cDNA to each well.
-
Seal the plate with an optical adhesive film.
-
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]
Data Analysis and Interpretation
Relative Quantification
The relative amount of the target mRNA at each time point is calculated using the delta-delta Ct (ΔΔCt) method or a standard curve method.[9] For this application, it is common to normalize the data to the T=0 time point. The percentage of mRNA remaining at each time point is calculated as follows:
% mRNA Remaining = 2-(ΔCt) x 100
Where ΔCt = Ct(time x) - Ct(time 0)
Half-Life Calculation
-
Plot the percentage of mRNA remaining on a logarithmic scale (Y-axis) against time on a linear scale (X-axis).
-
Perform a linear regression analysis on the data points.
-
The mRNA half-life (t½) is the time it takes for the mRNA level to decrease by 50%. It can be calculated from the slope of the linear regression line using the following equation:
t½ = -ln(2) / slope
Data Presentation
| Time (minutes) | % mRNA Remaining (Replicate 1) | % mRNA Remaining (Replicate 2) | % mRNA Remaining (Replicate 3) | Average % mRNA Remaining | Standard Deviation |
| 0 | 100 | 100 | 100 | 100 | 0 |
| 30 | 65 | 70 | 68 | 67.7 | 2.5 |
| 60 | 42 | 45 | 40 | 42.3 | 2.5 |
| 90 | 25 | 28 | 26 | 26.3 | 1.5 |
| 120 | 15 | 18 | 16 | 16.3 | 1.5 |
Table 1: Example Data for mRNA Half-Life Calculation. The table shows the percentage of a hypothetical mRNA remaining at different time points after this compound treatment across three biological replicates.
Troubleshooting and Limitations
-
Ineffective Transcription Inhibition: If mRNA levels do not decrease over time, the concentration of this compound may be too low. Conversely, if cell death is observed, the concentration may be too high.
-
Variability in Results: High variability between replicates can be due to inconsistent cell seeding, treatment, or pipetting errors during RNA extraction and qPCR setup.
-
Artifacts of Transcriptional Inhibition: It is important to acknowledge that global transcriptional inhibition can have secondary effects on cellular processes, which may indirectly affect mRNA stability.[13][16] Therefore, results should be interpreted with this in mind. Alternative methods, such as metabolic labeling with 4-thiouridine (4sU), can be considered for validation.[13][16]
Conclusion
The this compound-based method, when performed with care and appropriate controls, is a robust and reliable technique for determining the half-life of specific mRNAs.[4] By providing insights into the post-transcriptional regulation of gene expression, this protocol serves as a valuable tool for researchers in numerous areas of molecular and cellular biology.
References
- 1. research.monash.edu [research.monash.edu]
- 2. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Inhibition of transcription by this compound reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of mRNA Decay in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the differential cytotoxicity of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-time RT-PCR analysis of mRNA decay: half-life of Beta-actin mRNA in human leukemia CCRF-CEM and Nalm-6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 14 Tips for a Successful RNA Extraction [thermofisher.com]
- 13. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA extraction and quality control - QIMA Life Sciences [qima-lifesciences.com]
- 15. Real-time RT-PCR analysis of mRNA decay: half-life of Beta-actin mRNA in human leukemia CCRF-CEM and Nalm-6 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Measuring the Message: A Guide to Determining mRNA Stability Using an Actinomycin D Chase Experiment
Introduction: The Dynamic Life of an mRNA Molecule
The central dogma of molecular biology elegantly outlines the flow of genetic information from DNA to RNA to protein. However, this is not a static, one-way street. The amount of protein a cell produces is not solely dependent on the rate of transcription; it is also critically regulated by the stability of the messenger RNA (mRNA) template. The cellular concentration of any given mRNA is a finely tuned balance between its synthesis (transcription) and its degradation (decay)[1]. Understanding the decay rate, or half-life, of an mRNA molecule provides profound insights into post-transcriptional gene regulation, a key process in cellular function, development, and disease[1][2].
Various cellular factors, including RNA-binding proteins and non-coding RNAs, can influence the stability of an mRNA transcript, often by recognizing specific sequences within the mRNA itself, such as AU-rich elements (AREs) in the 3'-untranslated region[3]. Dysregulation of mRNA stability is implicated in numerous diseases, including cancer, where the stabilization of oncogene mRNAs can lead to their overexpression[4].
The Actinomycin D chase experiment is a classic and powerful method to determine the half-life of a specific mRNA. This technique relies on the global inhibition of transcription, allowing researchers to monitor the decay of a pre-existing pool of mRNA over time[1][5]. This application note provides a comprehensive, in-depth guide to performing an Actinomycin D chase experiment, from experimental design to data analysis, grounded in the scientific principles that ensure robust and reliable results.
The Science Behind the Chase: How Actinomycin D Halts Transcription
Actinomycin D is a potent antibiotic and antineoplastic agent originally isolated from Streptomyces parvullus[5][6]. Its primary mechanism of action is the inhibition of transcription in both prokaryotic and eukaryotic cells[7]. Actinomycin D achieves this by intercalating into double-stranded DNA, primarily at G-C rich regions[5][7]. This physical insertion into the DNA duplex forms a stable complex that obstructs the progression of RNA polymerase, effectively halting the synthesis of new RNA transcripts[1][8].
By treating cells with Actinomycin D, we create a scenario where new mRNA synthesis is blocked. Consequently, any changes in the abundance of a specific mRNA over a subsequent time course can be attributed to its degradation[1][9]. This allows for the calculation of the mRNA's half-life (t½), the time it takes for 50% of the initial amount of that mRNA to be degraded.
It is crucial to acknowledge that while effective, Actinomycin D is a global transcription inhibitor and can have cytotoxic effects, especially over longer exposure times[4][5]. Therefore, careful optimization of its concentration and the duration of the experiment is paramount to minimize secondary effects that could confound the interpretation of mRNA decay rates[5][6].
Visualizing the Workflow: The Actinomycin D Chase Experiment
Caption: Workflow of the Actinomycin D chase experiment for mRNA decay analysis.
Detailed Protocol: Measuring mRNA Half-Life
This protocol is a general guideline. Optimization of cell numbers, Actinomycin D concentration, and time points is essential for each cell type and experimental condition.
Part 1: Experimental Preparation and Treatment
-
Cell Seeding and Culture:
-
Seed the cells of interest in multiple plates or wells to have a separate culture for each time point in your experiment. Ensure enough cells are seeded to yield sufficient RNA for analysis (typically >1 µg of total RNA).
-
Culture cells under standard conditions until they reach the desired confluency (often 70-80%).
-
-
Stimulation (Optional):
-
Actinomycin D Treatment (Time 0):
-
Crucial Optimization Step: The optimal concentration of Actinomycin D varies between cell types. It is highly recommended to perform a dose-response and time-course experiment to determine the lowest effective concentration that inhibits transcription without causing significant cytotoxicity within your experimental timeframe[5][6]. A common starting range is 1-10 µg/mL[3][10].
-
Prepare a stock solution of Actinomycin D (e.g., 2 mg/mL in an appropriate solvent like DMSO or water, protected from light)[5].
-
At Time 0, add the pre-determined concentration of Actinomycin D to the culture medium of all plates designated for time points greater than T0.
-
Part 2: Time-Course Sample Collection
-
Harvesting at T0: Immediately after adding Actinomycin D to the other plates, harvest the "Time 0" plate. This sample represents the initial amount of the target mRNA before any decay has occurred.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the plate using the lysis buffer from your chosen RNA isolation kit. This is preferable to trypsinization, which can alter gene expression[10].
-
-
Harvesting at Subsequent Time Points (T1, T2, ... Tn):
-
Harvest the remaining plates at your predetermined time points (e.g., 15, 30, 60, 90, 120 minutes)[5]. The choice of time points should be guided by the expected stability of your mRNA of interest. For very unstable transcripts, shorter intervals are necessary.
-
Follow the same harvesting procedure as for the T0 sample.
-
Part 3: RNA Isolation and Quality Control
-
Total RNA Isolation:
-
Isolate total RNA from the cell lysates of each time point using a reputable commercial kit (e.g., spin-column based kits) or a standard protocol like Trizol extraction.
-
Include a DNase I treatment step to eliminate any contaminating genomic DNA, which can lead to false-positive signals in qPCR.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of your RNA samples using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands[]. Degraded RNA will appear as a smear and can compromise the accuracy of downstream applications.
-
Part 4: Reverse Transcription and Quantitative PCR (RT-qPCR)
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from an equal amount of total RNA for each time point (e.g., 1 µg).
-
Use a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers to ensure comprehensive reverse transcription of all mRNAs[1].
-
Include a "no reverse transcriptase" (-RT) control for each RNA sample to verify the absence of genomic DNA contamination in the subsequent qPCR.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions for your target gene and a stable reference gene.
-
Reference Gene Selection: This is a critical consideration. The ideal reference gene's mRNA should be extremely stable and its expression should not be affected by Actinomycin D treatment. 18S rRNA is often used as it is transcribed by RNA Polymerase I and is less affected by Actinomycin D at concentrations that inhibit RNA Polymerase II[12]. However, it's essential to validate the stability of your chosen reference gene under your specific experimental conditions.
-
Perform qPCR in triplicate for each sample and gene[13].
-
Use a standard qPCR cycling protocol, including a melt curve analysis at the end to confirm the specificity of the amplified product[1][14].
-
Data Analysis and Interpretation
-
Relative Quantification:
-
Determine the quantification cycle (Cq) values for your target and reference genes at each time point.
-
Normalize the Cq value of your target gene to the reference gene for each time point (ΔCq = Cq_target - Cq_reference).
-
Calculate the relative amount of your target mRNA at each time point compared to the T0 sample. This is typically done using the 2-ΔΔCq method, where ΔΔCq = ΔCq_timepoint - ΔCq_T0. The T0 value will be set to 1 (or 100%).
-
-
Calculating mRNA Half-Life:
-
Plot the relative mRNA abundance (as a percentage of the T0 value) on a logarithmic scale (Y-axis) against time (X-axis).
-
The data should follow a first-order decay kinetic.
-
Perform a one-phase decay non-linear regression analysis on the data points to calculate the half-life (t½)[1]. The equation for this decay is: Y = 100 * exp(-k*X), where 'k' is the decay rate constant. The half-life is then calculated as t½ = ln(2)/k.
-
Example Data and Half-Life Calculation
| Time (minutes) | Relative mRNA Abundance (%) |
| 0 | 100 |
| 30 | 65 |
| 60 | 42 |
| 90 | 28 |
| 120 | 18 |
By plotting this data and fitting it to a one-phase decay curve, a statistical software package can accurately calculate the half-life of the mRNA. For the example data above, the calculated half-life would be approximately 50 minutes.
Trustworthiness and Self-Validation: Essential Controls
To ensure the integrity of your results, the following controls are indispensable:
-
No Actinomycin D Control: A parallel culture of cells that is not treated with Actinomycin D should be harvested at the same time points. This control ensures that any observed decrease in mRNA levels is due to the transcriptional block and not other experimental variables[12].
-
-RT Control: As mentioned, a "no reverse transcriptase" control during cDNA synthesis is crucial to confirm that your qPCR signal is from mRNA and not contaminating gDNA.
-
Positive Control for Decay: Include a gene known to have a short half-life (e.g., c-Myc) to validate that the Actinomycin D treatment is effective in your system[12].
-
Validation of Reference Gene: Before proceeding with the full experiment, it is wise to treat your cells with Actinomycin D and measure the levels of your proposed reference gene over time. Its levels should remain stable throughout the experiment.
Conclusion: A Powerful Tool with Important Caveats
The Actinomycin D chase experiment is a cornerstone technique for studying post-transcriptional gene regulation. It provides a direct and relatively straightforward method for determining the stability of endogenous mRNAs without the need for genetic manipulation[1][9]. However, researchers must remain mindful of the potential for artifacts due to the drug's cytotoxicity and its global impact on cellular transcription[5][15]. Careful optimization, rigorous controls, and thoughtful data interpretation are the keys to leveraging this powerful technique to its full potential, unlocking a deeper understanding of the dynamic regulation of gene expression. Alternative methods, such as metabolic labeling with 4-thiouridine (4sU), exist and may be considered for specific applications where the side effects of transcriptional inhibitors are a major concern[16].
References
- 1. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. Actinomycin and DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]
- 10. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 14. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. merckmillipore.com [merckmillipore.com]
Determining the Optimal Dactinomycin Concentration for Effective Transcription Inhibition
An Application Guide for Researchers
Introduction: The Rationale for Precision
Dactinomycin, also known as Actinomycin D, is a potent antineoplastic antibiotic isolated from Streptomyces parvullus.[1][2] Its profound ability to inhibit transcription has made it an indispensable tool in molecular biology, particularly for studying mRNA stability and post-transcriptional gene regulation. The primary mechanism of this compound involves its intercalation into the minor groove of double-stranded DNA, predominantly at guanine-cytosine (GpC) rich sequences.[3][4][5][6] This binding forms a stable this compound-DNA complex that physically obstructs the progression of RNA polymerase, thereby halting transcriptional elongation.[6]
While its mechanism is well-understood, the effective concentration of this compound is not a "one-size-fits-all" parameter. The optimal concentration to achieve complete transcription inhibition while maintaining cellular integrity is highly dependent on the specific cell type, its metabolic rate, and membrane permeability. At low concentrations, this compound selectively inhibits DNA-dependent RNA synthesis, but at higher concentrations, it can also interfere with DNA replication and induce apoptosis.[5][7][8] Therefore, empirical determination of the lowest effective concentration that maximally inhibits transcription without inducing significant cytotoxicity is critical for the validity of any experiment that relies on this powerful inhibitor.
This guide provides a comprehensive framework for researchers to systematically determine and validate the optimal this compound concentration for their specific experimental system.
Mechanism of Action: A Molecular Obstacle Course
This compound's efficacy as a transcription inhibitor stems from its unique molecular structure, which allows it to act as a physical barrier to the transcriptional machinery.
Caption: this compound intercalates into DNA, blocking RNA polymerase movement and inhibiting transcription.
Key Considerations Before You Begin
The biological effects of this compound are context-dependent. The following factors must be considered when designing your optimization experiments:
-
Cell Type Variability: Different cell lines exhibit dramatically different sensitivities to this compound. For example, HeLa cells are known to be highly sensitive, undergoing rapid cell death, whereas cell lines like Vero and L cells are more resistant.[2][9] This variation is likely due to differences in cell membrane transport and uptake mechanisms.
-
Concentration-Dependent Effects: The desired biological outcome dictates the required concentration. For mRNA half-life studies, the goal is to halt transcription acutely with minimal off-target effects. High concentrations can non-specifically inhibit other cellular processes and trigger stress responses or apoptosis, confounding data interpretation.[7]
-
Treatment Duration: The incubation time is as critical as the concentration. Short-term incubations are often sufficient to inhibit the synthesis of new transcripts for mRNA decay studies. Prolonged exposure, even at lower concentrations, will inevitably lead to cytotoxicity.
-
Stock Solution Integrity: this compound is light-sensitive and should be stored properly. It is typically dissolved in dimethyl sulfoxide (DMSO).[7][8] Ensure the final DMSO concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%).
Protocol 1: Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are paramount for reproducible results.
Materials:
-
This compound powder (e.g., 5 mg vial)
-
Anhydrous, sterile DMSO
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Safety First: this compound is a hazardous and corrosive chemical.[1][5] Always handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a chemical fume hood.
-
Reconstitution: To create a 10 mM stock solution from a 5 mg vial (Molecular Weight: 1255.4 g/mol ), reconstitute the powder in 398.3 µL of sterile DMSO.[7] Mix thoroughly by vortexing until the powder is completely dissolved. The solution will be a vibrant yellow/orange color.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in light-protecting tubes. Store at -20°C, desiccated.[7]
-
Stability: Once in solution, it is recommended to use the stock within one week to prevent loss of potency. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Determining the Optimal Concentration
This protocol uses a two-pronged approach: a dose-response curve to assess both cytotoxicity and transcription inhibition simultaneously.
Caption: Workflow for determining the optimal this compound concentration for transcription inhibition.
A. Cell Seeding and Treatment
-
Seed your cells in appropriate multi-well plates (e.g., 24-well or 12-well plates). Plate enough wells to account for all concentrations, time points, and controls, with at least three biological replicates per condition.
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a serial dilution of this compound in your complete culture medium. A wide range is recommended for the initial experiment (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µM). Include a "vehicle-only" control (medium with the equivalent highest concentration of DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the different this compound concentrations.
-
Incubate the plates for a predetermined time. For mRNA stability assays, a 4 to 8-hour incubation is a common starting point.
B. Assessment of Cytotoxicity
-
At the end of the incubation period, assess cell viability using a standard method like MTT or AlamarBlue.[1][10]
-
Goal: Identify the concentration range where cell viability remains high (e.g., >90%). A sharp drop in viability indicates significant cytotoxicity.
C. Validation of Transcription Inhibition
-
This is the most critical validation step. The most common method is to measure the mRNA levels of a known labile (short-lived) transcript via quantitative real-time PCR (qPCR).
-
Target Selection: Choose a gene with a very short mRNA half-life (e.g., c-MYC, FOS). The rapid turnover of its transcript makes it an excellent reporter for acute transcription inhibition.
-
RNA Extraction: In parallel with the cytotoxicity assay, lyse the cells from a duplicate plate and extract total RNA.
-
cDNA Synthesis and qPCR: Perform reverse transcription to generate cDNA, followed by qPCR using validated primers for your labile target gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target gene at each this compound concentration compared to the vehicle control.
-
Goal: Identify the lowest concentration that results in the maximum reduction of the labile mRNA. Often, a plateau of inhibition is reached.
Data Interpretation and Selection of Optimal Concentration
After collecting the data, plot both percent cell viability and percent remaining mRNA on the same graph against the this compound concentration. The optimal concentration is the lowest point on the dose-response curve that achieves maximal transcriptional inhibition while having a minimal impact on cell viability.
| Cell Line | Reported Effective Concentration (EC50/IC50) | Assay Type | Source |
| Human A2780 (Ovarian) | 0.0017 µM | Cytotoxicity | [1] |
| Human A549 (Lung) | 0.000201 µM | Cytotoxicity (48 hrs) | [1] |
| Human PC3 (Prostate) | 0.000276 µM | Cytotoxicity (48 hrs) | [1] |
| SKOV3 / HEY (Ovarian) | EC50 between 5-10 nM | Cytotoxicity (24 hrs) | [10] |
| Infant ALL Cell Lines | 0.47 - 1.6 nM | IC50 (72 hrs) | [11] |
| General Cell Culture | 1-10 µg/mL (approx. 0.8 - 8 µM) | Transcription Inhibition | [2] |
| General Cell Culture | 10 - 1,000 nM | General Use | [7] |
| This table illustrates the wide variability in effective concentrations across different cell lines and experimental conditions, underscoring the necessity of empirical optimization. |
Protocol 3: Application in an mRNA Stability Assay
Once the optimal concentration is determined (let's call it [Dact_opt]), you can use it to measure the half-life of your target mRNA.
-
Seed cells in multiple identical wells or plates.
-
Treat all wells (except the t=0 control) with [Dact_opt].
-
Harvest cells at various time points after adding this compound (e.g., 0, 1, 2, 4, 8, 12 hours). The t=0 sample is harvested immediately before adding the drug.
-
Extract RNA from each time point and perform qPCR for your gene of interest.
-
Calculate the percentage of mRNA remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining mRNA on a logarithmic scale against time. The time it takes for the mRNA level to decrease by 50% is the mRNA half-life.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Transcription Inhibition | Concentration is too low for the specific cell type. | Increase this compound concentration. Confirm with a dose-response experiment. |
| This compound stock has degraded. | Prepare fresh stock solution. Store properly in aliquots, protected from light. | |
| High Cytotoxicity at Effective Concentration | Cell line is highly sensitive. | Reduce incubation time. Ensure the endpoint for transcription inhibition is reached before significant cell death occurs. |
| Off-target effects are being triggered. | Confirm that the lowest possible effective concentration is being used. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure even cell distribution and similar confluency across all wells at the start of the experiment. |
| Inaccurate pipetting of this compound. | Prepare a master mix for each concentration to be distributed across replicate wells. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. gdc-0879.com [gdc-0879.com]
- 7. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 8. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the differential cytotoxicity of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Assessment of this compound in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Dactinomycin Treatment for In Vitro Cell Culture: An Application Guide
Abstract
Dactinomycin, also known as Actinomycin D, is a potent polypeptide antibiotic derived from Streptomyces parvulus. While clinically utilized as a chemotherapeutic agent, it serves as an indispensable tool in cell biology research.[1][2] Its primary mechanism of action involves the inhibition of transcription, making it invaluable for studying mRNA stability, inducing apoptosis, and investigating transcriptional regulation.[1][3][4] This guide provides a comprehensive overview of the scientific principles and detailed protocols for the effective use of this compound in in vitro cell culture experiments, targeting researchers and drug development professionals. We will delve into its mechanism, critical experimental parameters, step-by-step protocols for common applications, and data interpretation.
Mechanism of Action: A Potent Transcription Inhibitor
This compound exerts its cytotoxic effects primarily by intercalating into DNA.[1] It specifically binds to the minor groove of the DNA double helix, forming a stable complex, particularly at guanine-cytosine (GC)-rich regions.[1] This physical obstruction prevents the elongation of the RNA chain by RNA polymerase, effectively halting transcription.[1][3] At lower concentrations, this inhibition is selective for transcription without significantly affecting DNA replication or protein synthesis, which is a key reason for its widespread use in studying mRNA turnover.[4]
Beyond transcription inhibition, this compound can also interfere with topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] This dual mechanism amplifies its cytotoxic effects, particularly in rapidly dividing cells like cancer cells, which have high transcriptional demands.[1]
References
protocol for inducing apoptosis with dactinomycin in primary cells
Application Note & Protocol
A Researcher's Guide to Inducing Apoptosis in Primary Cells Using Dactinomycin
Introduction: The Rationale for this compound in Apoptosis Research
This compound, also known as Actinomycin D, is a potent polypeptide antibiotic isolated from Streptomyces parvulus that has been a cornerstone of cancer therapy and molecular biology research for decades.[1][2] Its primary mechanism of action involves intercalating into DNA at GpC-rich sequences, which physically obstructs the progression of RNA polymerase, thereby inhibiting gene transcription.[1][3] This potent anti-transcriptional activity preferentially targets rapidly dividing cells, making it an effective chemotherapeutic agent and a reliable tool for inducing apoptosis in vitro.[4]
While cell lines are invaluable, primary cells offer a more physiologically relevant model, mirroring the complex responses of cells in vivo. However, primary cells are notoriously more sensitive and less robust than immortalized cell lines. Inducing a specific, controlled cellular process like apoptosis requires a carefully optimized protocol. This guide provides a comprehensive framework for using this compound to reliably induce apoptosis in primary cell cultures, detailing the underlying mechanisms and providing robust, step-by-step protocols for execution and validation.
Mechanism of Action: How this compound Triggers Cellular Demise
This compound's induction of apoptosis is a multi-faceted process initiated by the stress of transcriptional arrest. The cell integrates these stress signals and channels them primarily through the intrinsic (mitochondrial) pathway of apoptosis.
Key Mechanistic Steps:
-
Transcriptional Inhibition: this compound binds to DNA, effectively halting RNA synthesis.[1][4] This leads to a rapid depletion of short-lived anti-apoptotic proteins, such as Mcl-1 and Bcl-2 family members, tipping the cellular balance towards death.[5][6]
-
p53 Activation: In p53-competent cells, the cellular stress caused by transcriptional blockage leads to the stabilization and accumulation of the p53 tumor suppressor protein.[5][7]
-
Pro-Apoptotic Protein Upregulation: Activated p53 transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, notably PUMA (p53 Upregulated Modulator of Apoptosis) and Bax.[5][8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): PUMA and Bax translocate to the mitochondria, where they antagonize anti-apoptotic Bcl-2 proteins and trigger the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release & Apoptosome Formation: This permeabilization allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[9] Here, it binds to Apaf-1, triggering the assembly of the "apoptosome."
-
Caspase Cascade Activation: The apoptosome recruits and activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[10][11]
-
Execution of Apoptosis: These effector caspases carry out the systematic dismantling of the cell by cleaving hundreds of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the classic morphological and biochemical hallmarks of apoptosis.[12]
Critical Experimental Parameters: Planning for Success
Working with primary cells demands meticulous planning. Unlike immortalized cell lines, their response can be heterogeneous and their tolerance for chemical insults is lower.
-
Cell Type Specificity: The sensitivity to this compound varies significantly between different primary cell types. Factors like metabolic rate, expression levels of anti-apoptotic proteins, and p53 status can all influence the outcome.[5] It is imperative to perform a thorough literature search for your specific cell type.
-
Dose-Response and Time-Course: A preliminary dose-response and time-course experiment is mandatory . This is the most critical step for a successful and reproducible assay. Treating cells with a range of this compound concentrations over several time points will establish the optimal conditions to achieve a desired level of apoptosis (e.g., 50-70%) without inducing widespread necrosis.
| Parameter | Recommended Starting Range | Key Consideration |
| Concentration | 1 nM - 100 nM (0.001 µM - 0.1 µM) | Primary cells are often sensitive. Start with low nanomolar concentrations.[5][13] High concentrations (>1 µM) can lead to rapid necrosis. |
| Incubation Time | 6 - 48 hours | Apoptosis is a process that takes time. Early markers (Annexin V) may be visible at 6-12 hours, while later markers (PARP cleavage) may require 18-24 hours.[4] |
| Cell Density | 70-80% Confluency | Over-confluent or sparse cultures can respond differently to apoptotic stimuli. Maintain consistent plating density across all experiments. |
| Controls | Vehicle Control (e.g., 0.1% DMSO) | Essential for ensuring that the solvent used to dissolve this compound does not induce cytotoxicity. |
| Untreated Control | Baseline for cell health and viability. | |
| Positive Control (Optional) | A known apoptosis inducer (e.g., Staurosporine) can be useful for validating apoptosis detection assays. |
Materials and Reagents
-
This compound (Actinomycin D) powder (e.g., Sigma-Aldrich, Cat. No. A1410)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Primary cells of interest
-
Complete cell culture medium, appropriate for the primary cell type
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free, sterile
-
Reagents for apoptosis detection (see Section 6)
-
Sterile microcentrifuge tubes and serological pipettes
-
Cell culture plates (e.g., 6-well, 12-well, or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope)
Detailed Protocols
Protocol 1: Preparation of this compound Stock Solution
Expert Insight: this compound is light-sensitive and highly toxic.[14][15] Always handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, within a certified chemical fume hood or biosafety cabinet.
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder. A common method is to add 1.1 mL of Sterile Water for Injection (preservative-free) to a 0.5 mg vial to create a stock concentration of approximately 500 µg/mL (or ~400 µM).[14][16] Note: Some suppliers recommend DMSO for initial solubilization.[17] Always follow the manufacturer's specific instructions.
-
Aliquotting: Prepare small, single-use aliquots (e.g., 5-10 µL) in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store aliquots at -20°C, protected from light.[14] When stored properly, the stock solution is stable for several months.
Protocol 2: Induction of Apoptosis in Primary Cells
This protocol is a general guideline. The exact cell numbers, volumes, concentrations, and incubation times must be optimized from your dose-response experiments.
-
Cell Plating: Seed your primary cells in the appropriate culture vessel (e.g., 6-well plate) at a density that will ensure they reach 70-80% confluency at the time of treatment.
-
Adherence and Recovery: Allow cells to adhere and recover for at least 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound dose.
-
Example: To make a 10 nM final concentration in 2 mL of medium, add 0.5 µL of a 40 µM stock solution. The final DMSO concentration would be 0.025%. Your vehicle control should contain 0.025% DMSO.
-
-
Cell Treatment: Carefully remove the old medium from the cells. Add the prepared media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the predetermined optimal time (e.g., 24 hours).
-
Cell Harvesting:
-
Crucial Step: Apoptotic cells may detach. To accurately quantify apoptosis, you must collect both the floating cells in the supernatant and the adherent cells.
-
a. Carefully collect the culture medium (supernatant) from each well into a labeled 15 mL conical tube.
-
b. Wash the wells with 1 mL of cold PBS and add this wash to the respective conical tube to collect any remaining floating cells.
-
c. Add an appropriate detachment solution (e.g., Trypsin-EDTA) to the adherent cells. Once detached, neutralize and combine these cells with the supernatant in the corresponding conical tube.
-
d. Centrifuge the cell suspension (e.g., 500 x g for 5-7 minutes at 4°C).[18]
-
e. Discard the supernatant and proceed immediately to the validation protocol.
-
Validation of Apoptosis: A Self-Validating System
Method A: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This is the gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes.[19]
-
Viable Cells: Annexin V (-) / PI (-)
-
Early Apoptotic Cells: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)
-
-
Protocol:
-
Harvest cells as described in Protocol 2 (Step 6).
-
Wash the cell pellet once with 1 mL of cold PBS. Centrifuge and discard the supernatant.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[20]
-
Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI solution (e.g., 50 µg/mL).[19][20]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze immediately by flow cytometry.
-
Method B: Caspase-3/7 Activity Assay
This biochemical assay directly measures the activity of the key executioner caspases.
-
Principle: This assay uses a synthetic peptide substrate, such as DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by activated Caspase-3 and Caspase-7.[11][21] The peptide is conjugated to a colorimetric (pNA) or fluorometric (AMC) reporter molecule, which is released upon cleavage and can be quantified.[21][22]
-
Protocol (Example for Colorimetric Assay):
-
Harvest cells and prepare cell lysates according to the kit manufacturer's instructions (typically involves a specific lysis buffer).
-
Determine the protein concentration of each lysate to ensure equal loading.
-
Add 50-100 µg of protein lysate to a 96-well plate.
-
Add the Caspase-3/7 substrate (e.g., Ac-DEVD-pNA) to each well.[21]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to Caspase-3/7 activity.
-
Method C: Western Blotting for Apoptotic Markers
This method provides qualitative confirmation of the activation of the apoptotic cascade.
-
Principle: Western blotting can detect the cleavage of key proteins involved in apoptosis. The two most common markers are Caspase-3 and PARP.
-
Cleaved Caspase-3: Pro-caspase-3 (~35 kDa) is cleaved into active fragments of ~17/19 kDa. The appearance of these smaller fragments is a definitive sign of activation.[9][11]
-
Cleaved PARP: The full-length PARP-1 enzyme (~116 kDa) is a substrate for activated Caspase-3. It is cleaved into an ~89 kDa fragment.[12] The disappearance of the full-length band and the appearance of the cleaved fragment strongly indicates apoptosis.[23]
-
-
Protocol:
-
Prepare total protein lysates from harvested cells using RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Cleaved Caspase-3 and/or PARP overnight at 4°C. An antibody for a housekeeping protein (e.g., GAPDH, β-Actin) must be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pnas.org [pnas.org]
- 4. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinomycin D upregulates proapoptotic protein Puma and downregulates Bcl-2 mRNA in normal peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CancerIndex [cancerindex.org]
- 9. youtube.com [youtube.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Assessment of this compound in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. pufei.com [pufei.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. mpbio.com [mpbio.com]
- 22. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 23. researchgate.net [researchgate.net]
Dactinomycin as a Tool in Molecular Biology Research: Application Notes and Protocols
Introduction: The Enduring Utility of a Potent Transcription Inhibitor
Dactinomycin, also known as Actinomycin D, is a potent antineoplastic antibiotic isolated from Streptomyces parvulus.[1][2] While it is a well-established chemotherapeutic agent used in the treatment of various cancers, its utility extends far beyond the clinic.[3][4][5] For decades, molecular biologists have harnessed this compound's specific mechanism of action to probe the intricate dynamics of gene expression. By acting as a robust inhibitor of transcription, this compound provides a means to dissect post-transcriptional regulatory events, most notably mRNA stability.[6][7] This guide provides an in-depth exploration of this compound's applications in a research setting, complete with detailed protocols and expert insights to ensure experimental success.
Core Mechanism of Action: A DNA Intercalator that Halts Transcription
This compound exerts its biological effects by intercalating into the minor groove of the DNA double helix, primarily at G-C rich regions.[1][8] This binding forms a stable this compound-DNA complex that physically obstructs the progression of RNA polymerase, thereby inhibiting the elongation of RNA chains.[9][10] This potent inhibition of transcription is the cornerstone of its application in molecular biology research. At lower concentrations, this compound can effectively shut down transcription without significantly impacting DNA replication or protein synthesis, providing a specific window to study post-transcriptional events.[6]
It is also noteworthy that this compound's interaction with DNA can lead to the stabilization of topoisomerase I-DNA covalent complexes and, at higher concentrations, can induce single-strand breaks in DNA.[2][9] These additional mechanisms contribute to its cytotoxic effects and are a key consideration in experimental design.
Diagram: this compound's Mechanism of Transcription Inhibition
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: An Overview â ImpriMed [imprimedicine.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - NCI [cancer.gov]
- 6. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
Practical Guide for Using Dactinomycin in Cancer Cell Lines
Introduction
Dactinomycin, also known as Actinomycin D, is a potent antineoplastic agent and a member of the cytotoxic antibiotic family of medications.[1] First isolated from the bacterium Streptomyces parvulus, it has been a cornerstone of cancer chemotherapy since its approval for medical use in the United States in 1964.[1][2] this compound is utilized in the treatment of various malignancies, including Wilms' tumor, rhabdomyosarcoma, Ewing's sarcoma, and certain types of testicular and uterine cancers.[1][3] In the realm of cancer research, this compound serves as a powerful tool to induce apoptosis and study the intricate signaling pathways governing programmed cell death.
This guide provides a comprehensive, field-proven framework for the effective use of this compound in cancer cell line-based research. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and mechanistic insights to leverage this compound in their experimental workflows.
Mechanism of Action: A Multi-Faceted Assault on Cancer Cells
This compound exerts its cytotoxic effects primarily through its interaction with DNA.[4] The core mechanism involves the intercalation of the this compound molecule into the minor groove of the DNA double helix, specifically between guanine-cytosine base pairs.[4][5] This binding event physically obstructs the progression of RNA polymerase, thereby inhibiting DNA-dependent RNA synthesis.[4][6] The consequences of this transcriptional blockade are profound and multifaceted:
-
Inhibition of Transcription: By preventing the synthesis of RNA, this compound effectively halts the production of proteins essential for cell growth, proliferation, and survival, leading to cell death.[4] This is particularly detrimental to rapidly dividing cancer cells, which have a high demand for transcriptional activity.[4]
-
Induction of DNA Damage: this compound can also cause single-strand DNA breaks, further contributing to its cytotoxic effects.[1]
-
Topoisomerase II Interference: The compound interferes with topoisomerase II, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[4]
-
Generation of Reactive Oxygen Species (ROS): this compound can generate free radicals, leading to oxidative damage to cellular components and enhancing its cytotoxicity.[4]
-
Induction of Apoptosis: The culmination of these cellular insults is the activation of apoptotic pathways. This compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[7][8] A key event is the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, which tips the cellular balance towards programmed cell death.[7][9] In cells with functional p53, this compound can stabilize and activate this tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like PUMA and Bax.[7][10]
Diagram of this compound's Core Mechanism
Caption: this compound intercalates into DNA, blocking RNA polymerase and inhibiting transcription, which leads to apoptosis.
Safety and Handling: A Critical Prerequisite
This compound is a highly toxic and corrosive compound that requires stringent safety precautions.[3][11] It is classified as a carcinogen, mutagen, embryotoxic, and teratogen.[11][12]
ALWAYS handle this compound within a certified Class II biological safety cabinet. [3][12]
Personal Protective Equipment (PPE) is mandatory:
-
Chemical-resistant, impervious gloves (nitrile or latex)[3][13]
-
Lab coat and additional protective garments as needed (e.g., sleevelets, apron)[3][11]
In case of exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3][13]
-
Eye Contact: Flush eyes with large volumes of water for 15 minutes or more and seek immediate medical attention.[13][14]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[13]
-
Ingestion: Flush the mouth with water and seek immediate medical attention. Do not induce vomiting in an unconscious person.[13]
Waste Disposal: Dispose of all this compound-contaminated materials (e.g., vials, pipette tips, gloves) as hazardous waste according to your institution's and local guidelines.[13]
Protocols for In Vitro Use
Preparation of this compound Stock and Working Solutions
This compound is typically supplied as a lyophilized yellow to orange powder.[11][15]
Materials:
-
This compound vial (e.g., 0.5 mg)[16]
-
Sterile, preservative-free water for injection or DMSO[12][17]
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol for a 500 µg/mL (0.5 mg/mL) Stock Solution:
-
Aseptically add 1.1 mL of sterile, preservative-free water for injection to a 0.5 mg vial of this compound.[12][18]
-
Gently swirl the vial until the powder is completely dissolved. The resulting solution should be a clear, gold-colored liquid.[19][20]
-
The concentration of this stock solution is approximately 500 µg/mL.
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the stock solution at -20°C for long-term storage. Protect from light.[11] The reconstituted solution is stable for up to 6 hours at room temperature.[18]
Protocol for Preparing Working Solutions:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Further dilute the stock solution in sterile cell culture medium (e.g., RPMI-1640, DMEM) to the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment. Diluted solutions should be used immediately.[20]
Note: this compound solutions with concentrations lower than 10 µg/mL may show significantly lower recoveries and are not recommended for administration if not used immediately.[11][20]
Experimental Workflow for Treating Cancer Cell Lines
The following is a generalized workflow. Specific parameters such as cell seeding density, this compound concentration, and incubation time should be optimized for each cell line and experimental objective.
Experimental Workflow Diagram
Caption: A typical experimental workflow for treating cancer cell lines with this compound.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture your cancer cell line of interest to approximately 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density. This should be optimized to ensure cells are in the exponential growth phase during treatment.
-
-
Adherence and Growth:
-
Incubate the plates for 24 hours to allow the cells to adhere and resume growth.
-
-
Treatment:
-
Prepare a series of this compound working solutions at various concentrations. A common starting range for IC50 determination is 0.1 nM to 10 µM.[6]
-
Include the following controls:
-
Vehicle Control: Cells treated with the same volume of vehicle (e.g., cell culture medium with a small percentage of DMSO, if used for stock solution) as the highest concentration of this compound.
-
Untreated Control: Cells treated with fresh cell culture medium only.
-
-
Carefully remove the old medium from the wells and replace it with the medium containing the appropriate this compound concentrations or controls.
-
-
Incubation:
-
Incubate the treated plates for the desired duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific assay and the cell line's doubling time.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired assays to assess the effects of this compound.
-
Assessing the Effects of this compound
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the dose-dependent cytotoxic effects of this compound and calculating the half-maximal inhibitory concentration (IC50).
Commonly Used Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.[6]
-
SRB (Sulforhodamine B) Assay: A colorimetric assay that measures cellular protein content.[6]
-
AlamarBlue™ (Resazurin) Assay: A fluorescent or colorimetric assay that measures cell viability.[21]
Protocol for MTT Assay:
-
After the this compound treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each 100 µL of growth medium in a 96-well plate.[6]
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[22]
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| A2780 | Ovarian Cancer | 0.0017 | Not Specified |
| A549 | Lung Carcinoma | 0.000201 | 48 |
| PC3 | Prostate Cancer | 0.000276 | 48 |
| MG63 | Osteosarcoma | ~0.5 - 1 | 24 |
| SKOV3 | Ovarian Cancer | ~0.006 - 0.012 | 24 |
| HEY | Ovarian Cancer | ~0.006 - 0.012 | 24 |
| Note: IC50 values are highly dependent on the specific cell line, assay conditions, and incubation time. This table should be used as a guide for designing initial experiments.[6][23][24] |
Apoptosis Assays
These assays confirm that this compound-induced cell death occurs through apoptosis.
Commonly Used Assays:
-
Hoechst Staining: A fluorescent stain that binds to DNA and allows for the visualization of nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation, nuclear fragmentation).[6]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.[9]
-
Western Blotting for Apoptotic Markers: Detects the cleavage of PARP or the expression levels of Bcl-2 family proteins.[10]
Protocol for Hoechst Staining:
-
Culture and treat cells on glass coverslips in a 6-well plate.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash again with PBS.
-
Stain the cells with a Hoechst staining solution (e.g., from a kit) according to the manufacturer's instructions.[6]
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained nuclei.
-
Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.
Conclusion
This compound is a potent and well-characterized agent for inducing apoptosis in cancer cell lines. A thorough understanding of its mechanism of action, coupled with strict adherence to safety protocols and well-designed experiments, will enable researchers to effectively utilize this compound as a tool for cancer research and drug discovery. The protocols and data presented in this guide provide a solid foundation for initiating studies with this compound, with the understanding that optimization for specific cell lines and experimental goals is a crucial step for generating robust and reproducible results.
References
- 1. This compound: An Overview â ImpriMed [imprimedicine.com]
- 2. m.youtube.com [m.youtube.com]
- 3. globalrph.com [globalrph.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actinomycin D upregulates proapoptotic protein Puma and downregulates Bcl-2 mRNA in normal peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. DailyMed - this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 13. getwelloncology.com [getwelloncology.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. DailyMed - this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 16. This compound for Injection, USP - Cosmegen - Meitheal Pharmaceuticals [meithealpharma.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 19. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 20. e-lactancia.org [e-lactancia.org]
- 21. Preclinical Assessment of this compound in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dactinomycin Technical Support Center: Troubleshooting Transcription Inhibition Experiments
Welcome to the technical support center for dactinomycin (also known as actinomycin D). This guide is designed for researchers, scientists, and drug development professionals who use this compound as a tool to inhibit transcription. While a potent and widely used inhibitor, its application in experimental systems can sometimes yield unexpected or inconsistent results.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to design robust, self-validating experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound's properties and mechanism of action.
Q1: What is the primary mechanism of action for this compound?
This compound's main mechanism is the inhibition of transcription.[1] It achieves this by intercalating into the minor groove of the DNA double helix, primarily at guanine-cytosine (GpC) sequences.[2][3][4][5] This binding physically obstructs the progression of RNA polymerase, thereby halting RNA chain elongation.[1][2] While it can also interfere with DNA replication and topoisomerase II, its most potent and widely utilized effect in the lab is the rapid shutdown of transcription.[2][6]
Q2: Is this compound's inhibition of transcription reversible?
The this compound-DNA complex is very stable, leading to potent inhibition.[7] However, the binding is non-covalent. While the dissociation is slow, some studies suggest that RNA polymerase can sometimes resume synthesis after a bound this compound molecule is released, implying a degree of reversibility.[8] For practical purposes in most cell-based assays, its effect is considered potent and sustained during the typical experimental timeframe.
Q3: How should I properly store and handle this compound?
Proper storage is critical for maintaining the compound's activity.
-
Lyophilized Powder: Store at 2-8°C, protected from light and humidity.[9][10] The lyophilized powder is stable for months under these conditions.
-
Stock Solutions: Reconstitute in a suitable solvent like DMSO or sterile water without preservatives (preservatives like benzyl alcohol can cause precipitation).[10][11] Store stock solutions in aliquots at -20°C, protected from light.[12][13] Frozen aliquots are typically stable for at least a month.[12] Avoid repeated freeze-thaw cycles.[13]
Q4: What is a typical working concentration for this compound in cell culture?
The effective concentration can vary significantly depending on the cell line, cell density, and the specific experimental goal. However, a general range is between 10 nM and 1 µM (approximately 0.01 to 1.25 µg/mL).[13] For many applications, a concentration of 1 µg/mL is suggested as a starting point.[12][14] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Part 2: Troubleshooting Guide for Ineffective Transcription Inhibition
This section is formatted to address specific problems you might be observing in your experiments.
Problem 1: I've treated my cells with this compound, but I see no reduction in the mRNA levels of my gene of interest.
This is the most common issue and can stem from several factors, from the drug itself to the biology of your experimental system.
Potential Cause A: Degraded or Inactive this compound
This compound is sensitive to light and improper storage can lead to loss of activity.[7]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both the lyophilized powder and your stock solutions have been stored correctly (see FAQ Q3).
-
Prepare Fresh Solution: If there is any doubt about the age or storage of your stock solution, prepare a fresh one from the lyophilized powder.
-
Perform a Control Experiment: Test your this compound on a sensitive, well-characterized cell line known to respond to the drug. Additionally, measure the transcript of a highly expressed, short-lived gene (e.g., c-MYC or FOS) as a positive control for inhibition. A rapid and significant decrease in its mRNA level will confirm the drug's activity.
-
Potential Cause B: Cell Type is Resistant to this compound
Cellular resistance is a significant factor and can be intrinsic or acquired.
-
Troubleshooting Steps:
-
Check for Multidrug Resistance (MDR) Protein Expression: The most common mechanism of resistance is the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene.[15][16] These pumps actively remove this compound from the cell, preventing it from reaching its DNA target.
-
Action: Check the literature or your own expression data (e.g., Western blot, qPCR) for P-gp expression in your cell line.
-
-
Use an Efflux Pump Inhibitor: To test if P-gp is responsible for the lack of effect, co-treat the cells with this compound and a P-gp inhibitor, such as verapamil or cyclosporin A. If transcription is now inhibited, it strongly suggests that drug efflux is the cause of resistance.[17]
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end Caption: this compound efflux by P-glycoprotein (MDR1).
Potential Cause C: Insufficient Drug Concentration or Incubation Time
The dose and duration of treatment may not be adequate for your specific cell line.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a fixed time point (e.g., 6 hours). Measure the mRNA level of a target gene to determine the IC50.
-
Perform a Time-Course Experiment: Use an effective concentration determined from your dose-response curve and treat cells for various durations (e.g., 2, 4, 6, 8, 12 hours). This will help you understand the kinetics of inhibition for your gene of interest.
-
| Cell Line Example | Typical this compound Concentration | Incubation Time | Reference |
| K562 (CML) | 60 ng/mL (~48 nM) | 3 hours | [18] |
| A549 (Lung) | 0.000201 µM (0.2 nM) | 48 hours (viability) | [19] |
| PC3 (Prostate) | 0.000276 µM (0.28 nM) | 48 hours (viability) | [19] |
| U2OS (Osteosarcoma) | 0.25 - 1 µM | 6 hours | [20] |
Note: The concentrations above are examples from specific studies and may be for different endpoints (e.g., viability vs. direct transcription inhibition). Always optimize for your specific experimental conditions.
Problem 2: this compound seems to inhibit the transcription of some genes, but not my gene of interest.
This suggests the issue is not with the drug's overall activity but with the specific gene or the method used to measure its transcription.
Potential Cause A: The mRNA of Your Gene is Extremely Stable
If you are measuring total mRNA levels (e.g., by standard RT-qPCR), a very stable transcript will show a slow decline even when new synthesis is completely blocked.
-
Troubleshooting Steps:
-
Extend the Time Course: Increase the duration of this compound treatment (e.g., up to 24 hours, being mindful of cytotoxicity) to see if the mRNA levels eventually decrease.
-
Measure Nascent RNA Synthesis: To directly measure transcription inhibition, use a technique that specifically labels newly synthesized RNA. This bypasses the issue of pre-existing mRNA stability.
-
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} end Caption: Troubleshooting workflow for this compound experiments.
Potential Cause B: Differential Sensitivity of RNA Polymerases or Gene Loci
While this compound is a general transcription inhibitor, some studies suggest that its effects can be influenced by the transcriptional activity of a gene. For instance, the synthesis of highly transcribed ribosomal RNA is known to be more sensitive to this compound than messenger RNA.[24] This is because on very active genes, a single bound drug molecule can cause a "traffic jam" of RNA polymerases, amplifying the inhibitory effect.[24]
-
Troubleshooting Steps:
-
Analyze Multiple Genes: Compare the inhibition of your gene of interest to that of a highly expressed housekeeping gene and a gene known to be transcribed at a lower rate. This can provide context for the level of inhibition you are observing.
-
Consider Chromatin State: The accessibility of the DNA can influence this compound binding. While difficult to modulate directly, be aware that the chromatin environment of your target gene could play a role.
-
Part 3: Key Experimental Protocols
Here are detailed protocols for the essential validation experiments mentioned in the troubleshooting guide.
Protocol 1: Validating this compound Activity Using a Positive Control
Objective: To confirm that the prepared this compound solution is biologically active.
-
Cell Selection: Choose two cell lines: your experimental cell line and a positive control cell line known to be sensitive to this compound (e.g., K562 or HeLa).
-
Target Gene Selection: Select a gene with a short mRNA half-life, such as c-MYC (half-life of ~20-30 minutes), as a sensitive indicator of transcription inhibition.
-
Experimental Setup:
-
Plate both cell lines at a consistent density.
-
Prepare three treatment groups for each cell line:
-
Vehicle control (e.g., DMSO at the same final concentration as the this compound-treated group).
-
This compound at your intended working concentration (e.g., 1 µM).
-
A higher this compound concentration as a positive control (e.g., 5 µM).
-
-
-
Treatment: Add the vehicle or this compound to the cells and incubate for a short period (e.g., 2-4 hours).
-
RNA Extraction and Analysis:
-
Harvest the cells and immediately lyse them to preserve RNA integrity.
-
Extract total RNA using a standard protocol (e.g., Trizol or a column-based kit).
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the relative expression of the c-MYC gene. Normalize to a stable housekeeping gene.
-
-
Expected Outcome: In the sensitive control cell line, you should observe a dramatic reduction (>80-90%) in c-MYC mRNA levels after treatment. If you see this effect, your this compound is active. If you see this effect in the control line but not your experimental line, the issue lies with your cells (e.g., resistance).
Protocol 2: Assessing Nascent RNA Synthesis with 5-Ethynyl Uridine (EU)
Objective: To directly measure new transcription, bypassing the confounding variable of mRNA stability. This protocol is based on the principles of Click-iT™ chemistry.
-
Cell Plating: Plate your cells to achieve ~70-80% confluency on the day of the experiment.
-
This compound Pre-treatment: Treat cells with your vehicle or this compound for the desired amount of time (e.g., 1-2 hours) to establish inhibition before labeling.
-
Metabolic Labeling:
-
To the existing media, add 5-ethynyl uridine (EU) to a final concentration of 0.5-1 mM.
-
Incubate for a short pulse-labeling period (e.g., 30-60 minutes). This ensures you are capturing only newly synthesized RNA.
-
-
RNA Isolation: Harvest the cells and isolate total RNA. It is critical to get high-quality, intact RNA.
-
Click Reaction (Biotinylation):
-
Capture of Nascent RNA:
-
Use streptavidin-coated magnetic beads to capture the biotinylated nascent RNA.
-
Wash the beads thoroughly to remove all pre-existing, unlabeled RNA.
-
-
Elution and Analysis:
-
Elute the captured nascent RNA from the beads.
-
Analyze the levels of your gene of interest in the eluted fraction using RT-qPCR.
-
-
Expected Outcome: In the vehicle-treated sample, you will detect your gene of interest in the eluted fraction. In the this compound-treated sample, the amount of your gene of interest should be significantly reduced, providing direct evidence that its transcription was inhibited.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structural basis of actinomycin D-binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The action of actinomycin D on the transcription of T7 coliphage DNA by Escherichia coli RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 14. mpbio.com [mpbio.com]
- 15. droracle.ai [droracle.ai]
- 16. ori.umkc.edu [ori.umkc.edu]
- 17. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. selleckchem.com [selleckchem.com]
- 20. Inhibition of transcription by this compound reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Click-iT Nascent RNA Capture Kit | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Sensitivity of RNA synthesis to actinomycin D inhibition is dependent on the frequency of transcription: a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Unexpected Results in Dactinomycin Experiments
Welcome to the technical support center for dactinomycin, also known as actinomycin D.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during in vitro and in vivo experiments with this potent transcriptional inhibitor.[3][4] By understanding the underlying principles of this compound's mechanism of action and potential experimental pitfalls, you can ensure the integrity and reliability of your results.
I. Troubleshooting Guide: Question & Answer Format
This section addresses specific unexpected outcomes in a direct question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Higher-than-Expected Cytotoxicity at Low Concentrations
Question: I'm observing significant cell death in my culture at this compound concentrations that are reported to only inhibit transcription partially. Why is this happening?
Answer: This common issue often stems from a misunderstanding of this compound's multifaceted mechanism of action. While its primary role is the inhibition of RNA polymerase, it can induce potent cellular stress responses even at sub-inhibitory concentrations.[1][3]
Causality Explained:
-
Ribosomal Stress and p53 Activation: At low doses, this compound can preferentially inhibit the transcription of ribosomal RNA (rRNA) by RNA Polymerase I. This leads to "ribosomal stress," an accumulation of free ribosomal proteins that can bind to and inhibit MDM2, a negative regulator of the p53 tumor suppressor protein. The resulting stabilization and activation of p53 can trigger cell cycle arrest or apoptosis.[5]
-
Topoisomerase II Inhibition: this compound can also interfere with topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1] Inhibition of this enzyme can lead to DNA damage and subsequent cell death.[1]
-
Generation of Reactive Oxygen Species (ROS): this compound has been shown to generate free radicals, which cause oxidative damage to DNA, proteins, and lipids, contributing to its cytotoxicity.[1]
Troubleshooting Protocol:
-
Confirm Drug Concentration and Purity: Always verify the concentration of your this compound stock solution. Ensure you are using a high-purity compound, as impurities can have their own cytotoxic effects.[6][7]
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment to determine the precise IC50 (half-maximal inhibitory concentration) in your specific cell line and experimental conditions.[8]
-
Assess Apoptosis Markers: Use assays to detect markers of apoptosis, such as cleaved caspase-3, to confirm the mode of cell death.[4]
-
Evaluate p53 Status: Check the p53 status of your cell line. Cells with wild-type p53 may be more sensitive to this compound-induced apoptosis.[9]
Issue 2: Inconsistent or No Inhibition of Transcription
Question: My qPCR or RNA-seq results show little to no decrease in my target mRNA levels, even at high concentrations of this compound. What could be the cause?
Answer: This issue can be perplexing and often points to problems with experimental setup, drug stability, or specific cellular resistance mechanisms.
Causality Explained:
-
Drug Inactivation or Degradation: this compound is sensitive to light and humidity.[10][11][12][13] Improper storage or handling can lead to degradation and loss of activity. Additionally, certain components in cell culture media can potentially interact with and inactivate the drug.
-
Incorrect Reconstitution: this compound should be reconstituted in sterile water for injection without preservatives.[10][11][12] Using water with preservatives like benzyl alcohol or parabens can cause precipitation.[10][12]
-
Cellular Efflux Pumps: Some cancer cell lines overexpress multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), which can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
mRNA Stability: If you are studying a particularly stable mRNA transcript, you may not observe a significant decrease in its levels within a short experimental timeframe.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of transcriptional inhibition.
Experimental Protocol: Actinomycin D Chase for mRNA Half-Life
-
Cell Treatment: Treat your cells with a known concentration of this compound (e.g., 5-10 µg/mL) to block new transcription.[14]
-
Time Points: Harvest total RNA at various time points after this compound addition (e.g., 0, 30, 60, 120, 240 minutes).
-
RNA Analysis: Quantify the mRNA levels of your gene of interest at each time point using RT-qPCR.
-
Data Analysis: Plot the mRNA levels against time on a semi-logarithmic scale. The time it takes for the mRNA level to decrease by half is the mRNA half-life. This will tell you if the lack of observed inhibition is due to a very stable message.
Issue 3: Off-Target Effects Complicating Data Interpretation
Question: I'm trying to study the effects of transcriptional arrest on a specific signaling pathway, but I'm seeing widespread changes in protein phosphorylation and other cellular processes that seem unrelated to transcription. How can I be sure my observations are a direct result of transcription inhibition?
Answer: this compound's effects are not limited to transcription, and these "off-target" effects can indeed complicate data interpretation.[5] It's crucial to design experiments that can help dissect these different activities.
Causality Explained:
-
Signaling Pathway Modulation: As mentioned, this compound can activate the p53 pathway.[5] It can also influence other pathways, such as the PI3K/AKT pathway.[5]
-
Apoptosis Induction: this compound is a potent inducer of apoptosis, which involves a cascade of signaling events, including caspase activation and changes in the expression of Bcl-2 family proteins.[4][15]
-
Global Cellular Stress: The shutdown of transcription is a major cellular stressor that can trigger a variety of stress responses, leading to widespread changes in cellular physiology.[3]
Strategies for Dissecting On-Target vs. Off-Target Effects:
| Strategy | Description | Rationale |
| Use a Different Transcriptional Inhibitor | Compare the effects of this compound with another transcriptional inhibitor that has a different mechanism of action (e.g., α-amanitin, which inhibits RNA Polymerase II). | If an observed effect is common to both inhibitors, it is more likely to be a direct consequence of transcriptional arrest. |
| Time-Course Experiments | Analyze cellular responses at very early time points after this compound treatment, before widespread secondary effects like apoptosis occur. | This can help to identify the initial, direct consequences of transcription inhibition. |
| Protein Synthesis Inhibition Control | Use a protein synthesis inhibitor, such as cycloheximide, as a control. | This can help to distinguish effects caused by the lack of new protein synthesis from other effects of this compound. |
| Dose De-escalation | Use the lowest possible concentration of this compound that gives you the desired level of transcriptional inhibition. | This can help to minimize off-target effects that may be more prominent at higher concentrations.[5] |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism is to inhibit transcription. It does this by intercalating into the minor groove of the DNA double helix, which physically obstructs the movement of RNA polymerase.[1] This action is particularly effective against rapidly dividing cells, such as cancer cells, which have high transcriptional activity.[1]
Caption: this compound's primary mechanism of action.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a lyophilized powder.[10][11]
-
Reconstitution: Reconstitute the powder with 1.1 mL of Sterile Water for Injection (without preservatives) to a final concentration of approximately 500 mcg/mL.[10][12]
-
Dilution: Further dilute the reconstituted solution in 5% Dextrose Injection or 0.9% Sodium Chloride Injection to a final concentration greater than 10 mcg/mL.[10][11][13]
-
Storage: Store the lyophilized powder at 20-25°C (68-77°F) and protect it from light and humidity.[10][11][12][13] The reconstituted solution is chemically stable but does not contain a preservative, so any unused portion should be discarded after 4 hours if stored at room temperature.[10][11]
Q3: What are the typical working concentrations for in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the desired biological outcome.
-
For complete transcription inhibition: Concentrations in the range of 1-10 µM are often used.[3]
-
For studying mRNA stability (Actinomycin D chase): A concentration of 5-10 µg/mL is commonly employed.[14]
-
For inducing apoptosis: The EC50 for cytotoxicity can be in the nanomolar range for sensitive cell lines.[16] For example, the EC50 in A549 human lung carcinoma cells is approximately 0.000201 µM after 48 hours.[16] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.[8]
Q4: Are there any known off-target effects I should be aware of?
A4: Yes, besides its primary role as a transcription inhibitor, this compound has several documented off-target effects. These include the induction of ribosomal stress and subsequent p53 activation, inhibition of topoisomerase II, and the generation of reactive oxygen species.[1][5] At lower concentrations, it can also specifically downregulate the expression of proteins with short mRNA half-lives, such as the anti-apoptotic protein Mcl-1.[15]
Q5: Can I use this compound in animal studies?
A5: Yes, this compound is used in preclinical animal models.[8] However, it is a highly toxic compound, and determining the maximum tolerated dose (MTD) is crucial.[8] For example, in a study with infant acute lymphoblastic leukemia patient-derived xenografts, the MTD was identified as 36 μg/kg.[8] Dosing can vary significantly based on the animal model and the specific cancer type being studied.[8][17]
III. Concluding Remarks
Troubleshooting unexpected results in this compound experiments requires a deep understanding of its complex pharmacology and a systematic approach to identifying the root cause of the issue. By carefully considering factors such as drug stability, cellular context, and potential off-target effects, researchers can design more robust experiments and generate more reliable and interpretable data. This guide provides a framework for addressing common challenges, but it is essential to tailor these strategies to your specific experimental system.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of transcription by this compound reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound USP Reference Standard CAS 50-76-0 Sigma-Aldrich [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Preclinical Assessment of this compound in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome Analysis of Cells Exposed to Actinomycin D and Nutlin-3a Reveals New Candidate p53-Target Genes and Indicates That CHIR-98014 Is an Important Inhibitor of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. globalrph.com [globalrph.com]
- 13. publications.ashp.org [publications.ashp.org]
- 14. researchgate.net [researchgate.net]
- 15. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Technical Support Center: Dactinomycin Solubility in Cell Culture Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for dactinomycin (Actinomycin D). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent transcription inhibitor in their experiments. This compound is a cornerstone compound for studying a variety of cellular processes, but its challenging physicochemical properties, particularly its low aqueous solubility, can be a significant source of experimental variability and artifacts.
This document provides in-depth, field-proven insights to help you overcome these challenges. We will move beyond simple instructions to explain the underlying principles, enabling you to troubleshoot effectively and ensure the integrity and reproducibility of your results.
Section 1: Understanding this compound's Physicochemical Properties
This compound is a cyclic polypeptide antibiotic that inhibits transcription by intercalating into DNA[1][2][3]. Its large, complex, and predominantly hydrophobic structure is the primary reason for its poor solubility in aqueous solutions like cell culture media. Understanding these properties is the first step to successful handling.
Key Characteristics:
-
Appearance: Bright red or orange-red crystalline powder[4][5].
-
Hydrophobicity: this compound is highly lipophilic, leading to its poor solubility in water (approximately 0.5 mg/mL) and high solubility in select organic solvents[6][7].
-
Light Sensitivity: The compound and its solutions are sensitive to light and should be protected from exposure to prevent degradation[4].
-
Hygroscopicity: The powder can absorb moisture from the air, which may affect its stability and weighing accuracy[4].
-
Adsorption: At dilute concentrations, this compound is known to adsorb to glass and plastic surfaces, which can lead to a significant loss of active compound from the solution[8].
Table 1: this compound Solubility Data
This table summarizes the solubility of this compound in common laboratory solvents. Note that values can vary slightly between suppliers.
| Solvent | Approximate Solubility | Key Considerations |
| DMSO | 10 - 100 mg/mL[6][7][9][10] | Recommended primary solvent. Use anhydrous, high-purity grade. |
| DMF | ~20 mg/mL[7][11] | An effective alternative to DMSO. |
| Acetone | ~10 mg/mL[12] | Less common for cell culture due to volatility and toxicity. |
| Ethanol | Slightly soluble[4] | Not recommended for preparing concentrated stock solutions. |
| Water | ~0.5 mg/mL (Effectively Insoluble)[6][8] | Not suitable for primary stock preparation. |
| Culture Media | Very low | The direct cause of precipitation issues. |
Section 2: Frequently Asked Questions (FAQs)
Q1: I added my this compound stock solution to my culture medium and it immediately turned cloudy/formed a precipitate. What happened? A1: This is a classic case of the compound "crashing out" of solution. It occurs when the concentrated this compound solution in an organic solvent (like DMSO) is diluted into the aqueous culture medium. The this compound molecules, which were stable in the organic solvent, are suddenly exposed to an environment where their concentration far exceeds their solubility limit, causing them to aggregate and precipitate[13].
Q2: What is the best solvent for preparing my primary stock solution of this compound? A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the industry-standard and most recommended solvent[6][9][14]. It offers high solubility for this compound and is generally well-tolerated by most cell lines at low final concentrations. Dimethylformamide (DMF) is a viable alternative[7].
Q3: How should I properly prepare and store my this compound stock solution to ensure its stability and potency? A3: Proper preparation and storage are critical. Once reconstituted, stock solutions should be stored at -20°C or -80°C, protected from light[9][14]. It is imperative to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound[9]. While some sources suggest frozen aliquots are stable for at least a month, for maximum reproducibility, it is best practice to use a stock solution within a few weeks of preparation[14].
Q4: What is the maximum final concentration of DMSO that is safe for my cells? A4: This is cell-line dependent. As a general rule, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v), with many sensitive cell lines requiring concentrations below 0.1%[15]. It is crucial to run a solvent toxicity control experiment (treating cells with the highest concentration of DMSO used in your experiment) to ensure the observed effects are from this compound and not the solvent.
Q5: My this compound powder looks clumpy and darker than expected. Can I still use it? A5: This could be a sign of hydration or degradation. This compound is hygroscopic and light-sensitive[4]. If the appearance is significantly different from the bright, crystalline powder described by the manufacturer, its potency may be compromised. It is recommended to use a fresh vial for quantitative experiments.
Section 3: Troubleshooting Guides & Experimental Protocols
Guide 1: Protocol for Preparing a this compound Stock Solution (10 mM in DMSO)
This protocol provides a self-validating system by ensuring complete dissolution before use.
Materials:
-
This compound powder (e.g., 5 mg vial)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Pre-calculation: this compound has a molecular weight of 1255.4 g/mol [5][16]. To make a 10 mM stock solution from a 5 mg vial:
-
Volume (L) = Moles / Concentration (M)
-
Moles = 0.005 g / 1255.4 g/mol = 3.98 x 10⁻⁶ mol
-
Volume (L) = 3.98 x 10⁻⁶ mol / 0.01 mol/L = 3.98 x 10⁻⁴ L = 398 µL
-
-
Aseptic Technique: Perform all steps in a laminar flow hood.
-
Reconstitution: Carefully add 398 µL of anhydrous DMSO to the 5 mg vial of this compound[9].
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. The solution should be clear and red/gold in color. If particulates remain, you can gently warm the tube to 37°C for 5-10 minutes and/or sonicate briefly in a water bath to aid dissolution[1][10].
-
Validation: Visually inspect the solution against a bright light to ensure no undissolved particles are present. A clear solution is critical.
-
Aliquoting & Storage: Immediately aliquot the stock solution into single-use, light-blocking tubes (e.g., 10-20 µL per tube). Store at -20°C or -80°C, protected from light[9].
Guide 2: Troubleshooting Precipitation in Culture Media
If you encounter precipitation when diluting your stock into the culture medium, follow this workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
Validate Stock Solution: Before any dilution, ensure your DMSO stock is perfectly clear. Any haziness or particulates in the stock will invariably lead to precipitation in the media. If it's not clear, attempt to redissolve by warming or sonication. If that fails, the stock is compromised and must be remade[1].
-
Verify Final Concentration: While this compound is potent at nanomolar concentrations, ensure your desired final concentration isn't accidentally in the high micromolar range, which would approach its aqueous solubility limit.
-
Optimize Dilution Technique (The "How"):
-
Increase Dispersion: The goal is to disperse the DMSO droplet as rapidly as possible. Pre-warm your culture medium to 37°C. While gently vortexing or swirling the tube of media, add your stock solution drop-by-drop directly into the liquid, not onto the side of the tube.
-
Use an Intermediate Dilution Step: This is a highly effective method. First, perform a 1:10 or 1:100 intermediate dilution of your stock into a small volume of pre-warmed medium or sterile PBS. Mix thoroughly. This solution should remain clear. Then, add this intermediate dilution to your final, larger volume of culture medium. This gradual reduction in solvent concentration prevents the abrupt change that causes precipitation.
-
-
Lower the Stock Concentration (The "What"): If the above methods fail, your stock may be too concentrated. Prepare a new 1 mM stock instead of a 10 mM stock. This means you will add a 10-fold larger volume of DMSO to your culture, so you must verify this higher solvent amount is still well below the toxic limit for your cells.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: An Overview â ImpriMed [imprimedicine.com]
- 4. chembk.com [chembk.com]
- 5. This compound physical properties Archives - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. 放线菌素D from Streptomyces sp., suitable for cell culture, ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Actinomycin D, 5 mg - FAQs [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Dactinomycin in Cellular Assays: A Technical Support Guide to Navigating Off-Target Effects
Welcome to the technical support center for dactinomycin (also known as actinomycin D). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in cellular assays. While it is a potent and widely used inhibitor of transcription, its complex mechanism of action can lead to significant off-target effects, complicating data interpretation. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring the scientific integrity of your experiments.
Troubleshooting Guide: Unforeseen Results with this compound
This section addresses specific issues that researchers may encounter, providing potential causes and actionable solutions grounded in scientific principles.
Question 1: I'm using this compound to block transcription, but I'm observing much higher cytotoxicity than expected, even at short time points. Is this normal?
Probable Causes:
-
Rapid Induction of Apoptosis: this compound is a potent inducer of apoptosis, often acting faster than would be expected from transcription inhibition alone.[1][2][3] This can be mediated by several pathways independent of its primary mechanism.
-
Mitochondrial Toxicity: this compound can directly impact mitochondrial function, leading to impaired cellular respiration, a decrease in ATP formation, and the production of reactive oxygen species (ROS).[4][5] This mitochondrial dysfunction is a strong pro-apoptotic signal.
-
DNA Damage Response: Beyond simply blocking RNA polymerase, this compound's intercalation into DNA can cause single-strand breaks.[1][6][7] This damage can trigger a robust DNA damage response (DDR) that leads to apoptosis.
Solutions & Experimental Workflow:
-
Dose-Response and Time-Course Optimization:
-
Recommendation: Perform a detailed dose-response curve with multiple time points (e.g., 2, 4, 8, 12, 24 hours) to identify a concentration that effectively inhibits transcription of your target gene without inducing widespread, rapid cell death.
-
Rationale: The concentration of this compound can determine its primary effect. Lower concentrations may selectively inhibit rRNA synthesis (Pol I), while higher concentrations block all RNA polymerases.[8] Very high concentrations can exacerbate off-target effects.
-
-
Assess Apoptosis Markers:
-
Protocol: Co-treat your cells with this compound and a pan-caspase inhibitor, such as Z-VAD-FMK.[5][9]
-
Expected Outcome: If the cytotoxicity is mediated by caspase-dependent apoptosis, the pan-caspase inhibitor should rescue the cells.
-
Further Analysis: Use flow cytometry to measure Annexin V/PI staining or perform western blots for cleaved caspase-3 and PARP to confirm the apoptotic pathway.[1][10]
-
-
Monitor Mitochondrial Health:
-
Assay: Use a fluorescent probe like TMRE or JC-1 to measure changes in mitochondrial membrane potential.
-
Rationale: A loss of mitochondrial membrane potential is an early indicator of apoptosis and direct mitochondrial toxicity.[9]
-
Question 2: My results are inconsistent across experiments, particularly in cell viability assays. What could be causing this variability?
Probable Causes:
-
Cell Cycle Phase Dependency: The cytotoxic effects of this compound are highly dependent on the cell cycle phase. Cells in the late S and G2 phases are more sensitive than those in G1 or mitosis.[11] If your cell population is not synchronized, the proportion of cells in different phases will vary between experiments, leading to inconsistent results.
-
Compound Stability and Handling: this compound is light-sensitive, and dilute solutions can adsorb to plastic and glass.[12] Improper storage and handling can lead to a decrease in the effective concentration.
-
Assay Interference: In viability assays that use DNA-binding dyes (e.g., some fluorescence-based cytotoxicity assays), this compound, as a DNA intercalator, can compete with the dye and lead to an underestimation of cytotoxicity.[13]
Solutions & Experimental Workflow:
-
Cell Synchronization:
-
Protocol: If feasible for your cell line, synchronize the cells before this compound treatment. Common methods include serum starvation (for G0/G1 arrest) or treatment with agents like hydroxyurea (for S-phase arrest).
-
Rationale: A synchronized population will respond more uniformly to this compound, reducing variability.[11]
-
-
Proper Compound Handling:
-
Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored at -20°C in the dark.[12] Use low-adhesion plasticware for dilutions.
-
Storage: Aliquot your concentrated stock solution to avoid repeated freeze-thaw cycles. Protect all solutions from light.[12]
-
-
Select an Appropriate Viability Assay:
-
Recommendation: Use a metabolic-based assay (e.g., MTT, MTS, or resazurin) or an assay that measures membrane integrity via enzyme release (e.g., LDH assay) rather than one relying on DNA binding dyes.[13][14]
-
Rationale: These methods are less likely to be directly affected by this compound's DNA intercalating properties.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary and most well-known mechanism of action is the inhibition of transcription. It does this by intercalating into the minor groove of the DNA double helix, primarily at GpC (guanine-cytosine) sequences.[15][16][17] This physical obstruction prevents RNA polymerase from moving along the DNA template, thereby halting the synthesis of RNA.[15]
Q2: What are the known off-target effects of this compound?
A2: Besides transcription inhibition, this compound has several well-documented off-target effects:
-
Topoisomerase II Interference: It can interfere with the function of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[15]
-
Induction of Oxidative Stress: this compound treatment can lead to the generation of free radicals and reactive oxygen species (ROS).[4][16]
-
Modulation of Signaling Pathways: It can activate stress-activated protein kinase (SAPK/JNK) pathways and influence the expression of apoptosis-related proteins like Bax, Bcl-2, and Mcl-1.[2][18][19]
-
Cell Cycle Arrest: this compound can cause cells to arrest in the G1 or G2/M phases of the cell cycle, independent of its immediate transcriptional blockade.[6][7][20]
-
Immunogenic Cell Death (ICD): In some cancer cells, this compound can trigger a form of cell death that activates an anti-tumor immune response.[21]
Q3: At what concentration should I use this compound to inhibit transcription?
A3: The effective concentration of this compound is highly cell-type dependent and varies based on the desired outcome. Here is a general guideline:
| Concentration Range | Primary Effect | Application Notes |
| 1-10 nM | Inhibition of rRNA synthesis (Pol I) | Often used to study nucleolar stress and ribosome biogenesis. May have minimal impact on mRNA synthesis in the short term.[22] |
| 50 nM - 1 µM | General transcription inhibition (Pol I, II, III) | Commonly used range for blocking general transcription in cell culture.[1][23] |
| > 1 µM | Potent cytotoxicity, significant off-target effects | High concentrations are more likely to induce rapid apoptosis and other off-target effects. Use with caution and for short durations.[1] |
Important: It is crucial to empirically determine the optimal concentration for your specific cell line and experimental question through a careful dose-response analysis.
Q4: How does this compound induce apoptosis?
A4: this compound can induce apoptosis through multiple pathways:
-
Intrinsic (Mitochondrial) Pathway: It can cause mitochondrial dysfunction, leading to the release of cytochrome c.[18][24] This is often associated with the upregulation of pro-apoptotic proteins like Puma and Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[18][19]
-
Extrinsic Pathway: this compound can increase the expression of TNF/TNFR family members, sensitizing cells to extrinsic death signals.[10]
-
p53-Dependent Pathway: In cells with functional p53, this compound-induced DNA damage can stabilize p53, leading to the transcription of pro-apoptotic target genes.[18][24]
Q5: Can this compound be used in combination with other drugs?
A5: Yes, this compound is often used in combination therapies. Its ability to downregulate anti-apoptotic proteins like Mcl-1 makes it a good candidate for synergistic combinations with other agents, such as BH3 mimetics (e.g., ABT-737).[19] Combining this compound with other DNA-targeting drugs can also enhance efficacy, potentially at lower, less toxic concentrations of each drug.[25][26]
Visualizing this compound's Mechanisms
To better understand the complex actions of this compound, the following diagrams illustrate its key molecular interactions and the workflow for troubleshooting unexpected cytotoxicity.
Caption: this compound's dual impact: on-target transcription inhibition and key off-target effects leading to apoptosis.
Caption: A step-by-step workflow for troubleshooting high cytotoxicity observed in this compound assays.
References
- 1. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actinomycin D Targets NPM1c-Primed Mitochondria to Restore PML-Driven Senescence in AML Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell cycle phase-dependent cytotoxicity of actinomycin D in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjahr.com [wjahr.com]
- 18. Actinomycin D upregulates proapoptotic protein Puma and downregulates Bcl-2 mRNA in normal peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of transcription by this compound reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
Dactinomycin in Cell Culture: A Technical Support Guide for Researchers
Welcome to the technical support center for dactinomycin, a potent transcriptional inhibitor widely used in cell biology and cancer research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound effectively in cell culture experiments. Here, we will address common challenges related to its degradation and provide troubleshooting strategies to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the use of this compound in cell culture.
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as Actinomycin D, primarily functions by intercalating into the minor groove of double-stranded DNA at guanine-cytosine (G-C) rich sequences.[1] This binding physically obstructs the progression of RNA polymerase, thereby inhibiting transcription.[1][2] At low concentrations, it preferentially inhibits the transcription of ribosomal RNA (rRNA) by RNA polymerase I. It can also cause single-strand breaks in DNA, potentially through the generation of free radicals or by affecting topoisomerase II activity.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically supplied as a bright red, lyophilized powder.[2] It is crucial to handle this compound with care due to its cytotoxic nature.[3]
-
Reconstitution: Reconstitute the lyophilized powder in a high-quality, sterile solvent such as DMSO or ethanol to a recommended concentration of 1-10 mg/mL.[4] Avoid using water with preservatives like benzyl alcohol or parabens, as this can cause precipitation.[1]
-
Storage of Stock Solutions: Aliquot the stock solution into light-protected tubes and store at -20°C for up to one month.[4] Some sources suggest stability for longer periods at -80°C.[5] Avoid repeated freeze-thaw cycles.
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The effective working concentration of this compound is highly cell-type dependent and varies based on the experimental goal.
-
For transcription inhibition studies, a common starting concentration is 1 µg/mL.[4]
-
For inducing apoptosis or in cytotoxicity assays, concentrations can range from the low nanomolar to micromolar range.[5][6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is highly sensitive to light.[2][4] Both the solid powder and solutions should be protected from light to prevent photodegradation. Use amber vials or wrap tubes and plates in aluminum foil.[8]
Troubleshooting Guide: this compound Degradation and Inconsistent Results
Inconsistent or unexpected results in this compound experiments often stem from its degradation or other stability-related issues. This section provides a systematic approach to troubleshooting these problems.
Problem 1: I am observing a gradual loss of this compound's effect over the course of my multi-day experiment.
-
Potential Cause 1: Hydrolytic Degradation. this compound can undergo hydrolysis in aqueous solutions, although it is reported to be most stable at a pH of 5 to 7.[9] Cell culture media are typically buffered to a physiological pH of around 7.4, where some degradation can occur over time.
-
Solution: For long-term experiments (beyond 24 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24 hours to maintain a consistent effective concentration.
-
-
Potential Cause 2: Photodegradation. Exposure to ambient light, especially during prolonged incubation or microscopy, can lead to the breakdown of this compound.[10]
-
Solution: Always work with this compound in a darkened environment or under a red safety light. Keep stock solutions, media containing this compound, and cell culture plates protected from light at all times.
-
Problem 2: My results with this compound are inconsistent between experiments, even when using the same protocol.
-
Potential Cause 1: Adsorption to Plasticware. this compound is known to adsorb to both plastic and glass surfaces.[4] This can lead to a significant reduction in the actual concentration of the drug in the cell culture medium. The extent of adsorption can vary between different batches or types of plasticware.
-
Solution:
-
Pre-treatment of plasticware: Before adding your cells, you can try pre-incubating the culture plates with a this compound solution at the desired concentration for a short period to saturate the non-specific binding sites. Discard this solution and then add your cells with fresh this compound-containing medium.
-
Use of low-binding plates: Consider using commercially available low-protein-binding cell culture plates.
-
Consistent plasticware: Use the same brand and lot of cell culture plates for all related experiments to minimize variability.
-
-
-
Potential Cause 2: Interaction with Serum Proteins. Components in fetal bovine serum (FBS) can bind to this compound, potentially affecting its availability and activity.[11][12] The composition of FBS can vary between lots, leading to experimental variability.
-
Solution:
-
Test different serum lots: If you suspect serum-related variability, test a new lot of FBS in a small-scale experiment before committing to large-scale studies.
-
Reduce serum concentration: If your cell line can tolerate it, consider reducing the serum concentration during the this compound treatment period.
-
Serum-free medium: For short-term experiments, it may be possible to treat cells in a serum-free medium, although this can introduce other cellular stresses.
-
-
Problem 3: I observe a precipitate in my cell culture medium after adding this compound.
-
Potential Cause: Poor Solubility. this compound has limited solubility in aqueous solutions.[2] Adding a concentrated stock solution (especially in DMSO) too quickly to the medium without adequate mixing can cause it to precipitate.
-
Solution:
-
Proper dilution technique: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Pre-warm the medium: Adding the stock solution to pre-warmed (37°C) medium can help improve solubility.
-
Avoid high concentrations: If you are working with high concentrations of this compound, you may need to prepare an intermediate dilution in a serum-free medium before adding it to your final culture medium.
-
-
Data Summary: Factors Affecting this compound Stability
| Factor | Condition | Effect on Stability | Recommendation | Source |
| Light | Exposure to ambient or UV light | Significant degradation | Protect from light at all times | [2][4] |
| pH | pH 5-7 | Most stable | Maintain physiological pH | [9] |
| pH | pH 9 | 80% loss in 6 hours at 25°C | Avoid alkaline conditions | [9] |
| Temperature | 2-8°C (Powder) | Stable for at least 15 months | Store as recommended | [4] |
| Temperature | -20°C (Stock Solution in DMSO) | Stable for at least 1 month | Aliquot and freeze | [4] |
| Concentration | < 10 µg/mL in aqueous solution | Significant loss observed | Use concentrations > 10 µg/mL for dilutions in simple buffers | [3][9] |
| Plasticware | Standard polystyrene | Adsorption can occur | Use low-binding plates or pre-treat | [4] |
| Serum | Presence of FBS | Potential for binding and altered activity | Test serum lots, consider reduced serum | [11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for safely preparing a concentrated stock solution of this compound.
-
Safety Precautions: Work in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double nitrile gloves.[1][13]
-
Reconstitution:
-
Allow the lyophilized this compound vial to come to room temperature.
-
Aseptically add the required volume of sterile, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial until the powder is completely dissolved. The solution should be a clear, bright red/orange color.[1]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Label the tubes clearly with the name of the compound, concentration, date, and your initials.
-
Store the aliquots at -20°C for up to one month.
-
Protocol 2: Validating this compound Activity in Your Cell Line (Dose-Response Assay)
This protocol provides a framework for determining the optimal working concentration of this compound for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Preparation of this compound Dilutions:
-
Thaw an aliquot of your this compound stock solution.
-
Prepare a series of dilutions of this compound in your complete cell culture medium. A common range to test is from 0.01 nM to 10 µM.
-
-
Treatment:
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions, ensuring the plate is protected from light.
-
-
Viability Assay:
-
Assess cell viability using a suitable method, such as an MTT, MTS, or resazurin-based assay.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Degradation Factors and Troubleshooting
Diagram 1: Factors Influencing this compound Bioavailability in Cell Culture
Caption: Key factors that can reduce the effective concentration of this compound in cell culture.
Diagram 2: Troubleshooting Workflow for Inconsistent this compound Results
Caption: A systematic approach to diagnosing and resolving variability in this compound experiments.
References
- 1. globalrph.com [globalrph.com]
- 2. This compound | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Assessment of this compound in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 9. publications.ashp.org [publications.ashp.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of fetal bovine serum on cytotoxic and genotoxic effects of lectins in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.uga.edu [research.uga.edu]
Dactinomycin Aqueous Stability: A Technical Support Guide
Introduction
Welcome to the Technical Support Center for Dactinomycin. This guide is designed for researchers, scientists, and drug development professionals who work with this compound (also known as Actinomycin D) and encounter challenges related to its stability in aqueous solutions. This compound is a potent antineoplastic antibiotic that functions by intercalating into DNA and inhibiting RNA synthesis[1][2][3]. Its efficacy in experimental and clinical settings is critically dependent on its structural integrity. However, this compound is notoriously unstable under certain conditions, making proper handling, preparation, and storage paramount for reproducible and reliable results.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this compound stability.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues related to the handling of this compound in aqueous solutions.
Q1: What is the correct procedure for reconstituting and diluting this compound powder?
A: Proper reconstitution is the first and most critical step to ensure stability. This compound is typically supplied as a lyophilized powder.
-
Reconstitution: Use preservative-free Sterile Water for Injection.[4][5][6][7] The use of diluents containing preservatives like benzyl alcohol or parabens will cause the this compound to precipitate.[5][6][7][8] Reconstitute the 0.5 mg vial with 1.1 mL of sterile water to achieve a final concentration of approximately 500 mcg/mL.[4][6][8][9][10] The resulting solution should be clear and gold-colored.[6][8][9][11]
-
Dilution: After reconstitution, the solution can be further diluted with 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride (Normal Saline) Injection.[4][5][6] It is crucial that the final concentration of the diluted solution is greater than 10 mcg/mL.[8][11][12] Studies have shown that solutions diluted to concentrations lower than 10 mcg/mL exhibit significantly lower recoveries and are less stable.[7][8][12]
Q2: My reconstituted this compound solution has a precipitate. What went wrong?
A: The most common cause of precipitation is the use of an incorrect diluent. This compound will precipitate if reconstituted with water or saline solutions that contain preservatives (e.g., bacteriostatic water for injection, which often contains benzyl alcohol).[5][6][8] Always use preservative-free Sterile Water for Injection for the initial reconstitution step.
Q3: How long is a this compound solution stable after preparation?
A: The stability of this compound in an aqueous solution is limited. For clinical applications, it is recommended to store the reconstituted and diluted solution at room temperature (20-25°C or 68-77°F) for no more than 4 hours from reconstitution to the completion of administration.[9][10][11] While some chemical stability studies show that solutions with concentrations above 10 mcg/mL can be stable for up to 10 hours at room temperature in glass or PVC containers, the 4-hour guideline is a safer margin to prevent microbial contamination and ensure potency, as the product does not contain a preservative.[8][12] Any unused portion should be discarded after this period.[6][8][11]
Q4: What are the primary factors that cause this compound to degrade?
A: this compound's stability is primarily influenced by three factors: light, pH, and temperature.
-
Light: this compound is highly sensitive to light, especially in dilute solutions.[13][14] Photodegradation can occur rapidly, leading to a loss of potency. Therefore, vials and solutions must be protected from light at all times during storage and handling.[4][6][9][10][11]
-
pH: The molecule is most stable in a pH range of 5 to 7.[12] Outside this range, degradation accelerates significantly. For example, at a pH of 9, an 80% loss of this compound can occur within 6 hours at 25°C.[12]
-
Temperature: While unopened vials should be stored at a controlled room temperature of 20-25°C (68-77°F), elevated temperatures can accelerate the degradation of the solution.[9][10][11]
Q5: Can I filter my this compound solution to remove particulates?
A: It is generally not recommended to filter this compound solutions using certain types of filters. This compound has been reported to bind to cellulose ester membrane filters, which can lead to a significant loss of the active drug from the solution.[8][11][12] If filtration is absolutely necessary, a filter validation study should be performed to ensure no significant drug loss occurs with the chosen filter type.
Troubleshooting Guide: this compound Solution Instability
If you encounter an issue with your this compound solution, follow this logical workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for this compound stability issues.
Data Summary: this compound Aqueous Solution Stability
The following table summarizes key stability data for this compound based on manufacturer guidelines and scientific literature.
| Parameter | Condition | Result | Source(s) |
| Reconstitution Solvent | Sterile Water for Injection (Preservative-Free) | Forms a stable 500 mcg/mL solution | [4][6][8] |
| Water with Preservatives (e.g., Benzyl Alcohol) | Causes formation of a precipitate | [5][6][7][8] | |
| Dilution Solvents | 5% Dextrose (D5W) or 0.9% Sodium Chloride (NS) | Compatible and recommended | [4][5][6] |
| Final Concentration | > 10 mcg/mL | Chemically stable | [8][11][12] |
| < 10 mcg/mL | Significant drug loss observed | [7][8][12] | |
| Storage (Reconstituted) | 20-25°C (68-77°F), Protected from Light | Use within 4 hours | [9][10][11] |
| 20-25°C (68-77°F), Protected from Light | Chemically stable for up to 10 hours | [8][12] | |
| pH | pH 5 - 7 | Optimal stability | [12] |
| pH 9 | ~80% degradation in 6 hours at 25°C | [12] | |
| Filtration | Cellulose Ester Membrane Filter | Significant binding/drug loss | [8][11][12] |
Experimental Protocols
Protocol 1: Standard Reconstitution and Dilution of this compound
This protocol describes the standard procedure for preparing a this compound solution for experimental use. All procedures should be performed in a certified biological safety cabinet using appropriate personal protective equipment (PPE), as this compound is a cytotoxic agent.[6][9]
Materials:
-
This compound for Injection, USP (0.5 mg vial)
-
Preservative-free Sterile Water for Injection, USP
-
5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (NS)
-
Sterile syringes and needles
-
Light-protective bag or aluminum foil
Procedure:
-
Allow the this compound vial to reach room temperature.
-
Using aseptic technique, withdraw 1.1 mL of preservative-free Sterile Water for Injection into a sterile syringe.
-
Inject the 1.1 mL of sterile water into the this compound vial. This will create a solution with a concentration of approximately 500 mcg/mL.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously. The resulting solution should be a clear, gold-colored liquid.[6][8][9]
-
Visually inspect the solution for any particulate matter or discoloration. If any is present, discard the vial.
-
Withdraw the required volume of the 500 mcg/mL solution for your experiment.
-
Further dilute the solution in an appropriate volume of D5W or NS to achieve the desired final concentration, ensuring it remains above 10 mcg/mL.
-
Immediately place the final solution in a light-protective bag or wrap the container (e.g., IV bag, flask) in aluminum foil to protect it from light.
-
The solution should be used within 4 hours of the initial reconstitution.[10][11]
Protocol 2: Basic Stability Assessment Using HPLC
This protocol provides a general workflow for assessing the stability of a prepared this compound solution over time. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.[15][16] Such methods are designed to separate the intact this compound from any potential degradation products.[16][17]
Objective: To quantify the concentration of this compound and detect the appearance of degradation products in an aqueous solution over a specified time period.
Procedure:
-
Method Setup:
-
Set up an HPLC system with a suitable column (e.g., C18 reversed-phase) and a UV detector.
-
Prepare the mobile phase as specified by a validated analytical method.
-
Equilibrate the system until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a this compound solution according to Protocol 1 at a known concentration (e.g., 50 mcg/mL).
-
Protect the solution from light and store it under the desired test conditions (e.g., room temperature).
-
-
Time-Point Analysis:
-
Time 0 (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system. This serves as the initial concentration reference.
-
Subsequent Time Points (Tx): At predetermined intervals (e.g., T=1, 2, 4, 8, 10 hours), inject another aliquot of the stored solution into the HPLC system.
-
-
Data Analysis:
-
For each chromatogram, record the peak area of the intact this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T=0) * 100.
-
Examine the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
-
A stable solution will show minimal decrease in the main peak area and no significant formation of new peaks over the tested period.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 5. drugs.com [drugs.com]
- 6. globalrph.com [globalrph.com]
- 7. e-lactancia.org [e-lactancia.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. DailyMed - this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 10. DailyMed - this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. chembk.com [chembk.com]
- 14. This compound | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Dactinomycin Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers navigating the complexities of dactinomycin resistance. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during your in vitro experiments. Our goal is to equip you with the knowledge to understand the "why" behind experimental choices, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Here, we address common issues and questions that arise when working with this compound and resistant cancer cell lines.
Q1: My this compound IC50 value is significantly different from what is reported in the literature for the same cell line. What could be the reason?
A1: Several factors can contribute to this discrepancy:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Assay Conditions: The IC50 value is highly dependent on the parameters of your cytotoxicity assay, such as cell seeding density, drug incubation time, and the type of assay used (e.g., MTT, XTT, CellTiter-Glo). Ensure these are consistent with the cited literature.
-
This compound Potency: Verify the activity of your this compound stock. Improper storage (this compound is light-sensitive) or repeated freeze-thaw cycles can degrade the compound.[1] It is recommended to aliquot stock solutions and protect them from light.[2][3]
Q2: I'm trying to develop a this compound-resistant cell line, but the cells die at higher concentrations. What is the best approach?
A2: Developing a stable resistant cell line requires patience and a gradual dose-escalation approach.[4] Instead of a single high-dose selection, expose the parental cell line to this compound at a concentration around its IC20-IC30.[5] Allow the surviving cells to recover and repopulate before gradually increasing the drug concentration in subsequent passages. This method mimics the clinical development of resistance more closely.[4] It's also crucial to freeze down cells at various stages of resistance development.[6]
Q3: I suspect my resistant cells are overexpressing an ABC transporter. Which one is the most likely candidate for this compound resistance?
A3: The most well-documented mechanism of resistance to this compound is the overexpression of P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[4][7] P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including this compound, out of the cell, thereby reducing its intracellular concentration and cytotoxic effect.
Q4: My MTT assay shows an increase in absorbance at higher this compound concentrations. Is this indicative of resistance?
A4: Not necessarily. An increase in absorbance in an MTT assay can sometimes be a technical artifact rather than a true representation of cell viability.[7][8] Potential causes include:
-
Compound Interference: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal.[9] To check for this, run a control plate with this compound in cell-free media.
-
Changes in Cellular Metabolism: Drug-induced stress can sometimes lead to an increase in mitochondrial reductase activity in the short term, even if the cells are not proliferating.[8] It's advisable to correlate your MTT results with a direct cell counting method (e.g., trypan blue exclusion) or a different viability assay.
Troubleshooting Guides for Key Experiments
This section provides detailed troubleshooting for common experimental workflows used to investigate this compound resistance.
Guide 1: Assessing P-glycoprotein (P-gp) Mediated Efflux
A key indicator of P-gp-mediated resistance is increased drug efflux. The rhodamine 123 efflux assay is a common functional test for P-gp activity.[10][11]
Caption: Workflow for Rhodamine 123 Efflux Assay.
| Problem | Possible Cause | Solution |
| No difference in fluorescence between sensitive and resistant cells | P-gp may not be the primary resistance mechanism. | Investigate other resistance mechanisms (e.g., apoptosis, autophagy). |
| P-gp activity is low. | Ensure you are working with a validated resistant cell line with confirmed P-gp overexpression. | |
| Incorrect dye concentration or incubation time. | Optimize Rhodamine 123 concentration and incubation time for your specific cell lines.[10] | |
| High background fluorescence | Incomplete washing of extracellular dye. | Increase the number and volume of washes after the loading step. |
| Autofluorescence of cells. | Run an unstained control for each cell line to set the baseline fluorescence. | |
| Cell death during the assay | Rhodamine 123 toxicity at high concentrations. | Perform a dose-response curve to determine a non-toxic concentration of Rhodamine 123.[10] |
Guide 2: Investigating Alterations in Apoptotic Pathways
Resistance to this compound can also arise from alterations in apoptotic signaling pathways, making cells less susceptible to drug-induced cell death.
Caption: this compound-induced apoptosis and a potential resistance mechanism.
A standard method to quantify apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.[12][13][14]
-
Cell Treatment: Treat both sensitive and resistant cells with this compound at their respective IC50 concentrations for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[12][13][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
| Problem | Possible Cause | Solution |
| Low percentage of apoptotic cells in sensitive line after treatment | Insufficient drug concentration or incubation time. | Perform a time-course and dose-response experiment to optimize treatment conditions. |
| The chosen time point missed the peak of apoptosis. | Analyze cells at multiple time points post-treatment (e.g., 12, 24, 48, 72 hours). | |
| High background of necrotic cells (PI-positive) | Harsh cell handling during harvesting or staining. | Handle cells gently, avoid vigorous vortexing, and keep cells on ice. |
| Drug concentration is too high, causing rapid necrosis. | Use a lower, more physiologically relevant concentration of this compound. |
Guide 3: Exploring the Role of Autophagy
Autophagy, a cellular self-degradation process, can act as a survival mechanism for cancer cells under stress, potentially contributing to this compound resistance.[1]
The conversion of LC3-I to LC3-II is a hallmark of autophagy induction. This can be assessed by Western blotting.[15][16]
-
Protein Extraction: Lyse this compound-treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against LC3. A good antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using a chemiluminescence substrate. An increase in the LC3-II/LC3-I ratio suggests an induction of autophagy.
| Problem | Possible Cause | Solution |
| Weak or no LC3-II band | Low level of autophagy. | Include a positive control for autophagy induction (e.g., starvation or treatment with rapamycin). |
| Poor antibody quality. | Use a validated antibody for LC3 detection. | |
| Difficulty in distinguishing LC3-I and LC3-II | Poor gel resolution. | Use a higher percentage acrylamide gel (e.g., 15%) to better separate the two bands. |
| Inconsistent results | Autophagic flux is not being measured. | To assess autophagic flux, treat cells with an autophagy inhibitor (e.g., chloroquine or bafilomycin A1) in the presence and absence of this compound. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux. |
Strategies to Overcome this compound Resistance
Based on the underlying mechanisms, several strategies can be employed to overcome this compound resistance in your cancer cell lines.
Combination Therapies
The use of combination therapies is a promising approach to circumvent drug resistance.[2]
| Combination Agent | Mechanism of Action | Rationale | References |
| P-glycoprotein Inhibitors (e.g., Verapamil, Cyclosporin A) | Block the efflux function of P-gp. | Increase the intracellular concentration of this compound in resistant cells. | [10] |
| BH3 Mimetics (e.g., ABT-737) | Inhibit anti-apoptotic Bcl-2 family proteins. | This compound downregulates Mcl-1, a key resistance factor to BH3 mimetics, creating a synergistic pro-apoptotic effect. | [13] |
| Autophagy Inhibitors (e.g., Chloroquine) | Block the late stages of autophagy. | Inhibit the pro-survival role of autophagy, thereby sensitizing resistant cells to this compound-induced apoptosis. | [3][17] |
| Doxorubicin | Topoisomerase II inhibitor and DNA intercalator. | Synergistic induction of p53-dependent apoptosis. |
Data Presentation: Example IC50 Values
The following table provides a hypothetical example of how to present IC50 data for sensitive and resistant cell lines, which you should determine experimentally.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 10 | 1 |
| Resistant | This compound | 250 | 25 |
| Resistant | This compound + Verapamil (1 µM) | 15 | 1.5 |
References
- 1. Autophagy modulation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. How to Interpret LC3 Immunoblotting | Semantic Scholar [semanticscholar.org]
- 16. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Dactinomycin Cytotoxicity Assays: A Technical Support Troubleshooting Guide
From the Desk of a Senior Application Scientist
Welcome to the technical support center for dactinomycin cytotoxicity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this potent chemotherapeutic agent. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and generate reliable, reproducible data.
Understanding this compound: The "Why" Behind the Assay
This compound, also known as Actinomycin D, is a highly potent antineoplastic antibiotic isolated from Streptomyces parvulus.[1][2] Its primary mechanism of action is the inhibition of transcription.[2][3] this compound intercalates into the minor groove of the DNA double helix, particularly at guanine-cytosine (G-C) rich sequences, forming a stable complex.[2][3] This physical obstruction prevents the progression of RNA polymerase, thereby halting the synthesis of RNA and, consequently, protein production, which is crucial for rapidly dividing cancer cells.[2] This disruption of cellular processes ultimately leads to cell cycle arrest and apoptosis.[4][5]
dot graph Dactinomycin_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
This compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA Double Helix\n(G-C rich regions)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNAP [label="RNA Polymerase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcription Blocked", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=octagon, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> DNA [label="Intercalates"]; DNA -> RNAP [style=invis]; this compound -> Transcription [label="Inhibits"]; RNAP -> Transcription [label="Blocked by\nthis compound-DNA Complex"]; Transcription -> Apoptosis [label="Leads to"]; } caption: "Mechanism of this compound Action."
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound cytotoxicity assays in a question-and-answer format.
Q1: My replicate wells show high variability. What's going on?
High variability between replicates is a common issue that can mask the true cytotoxic effect of this compound.[6] The root cause often lies in technical inconsistencies.[7]
-
Uneven Cell Seeding: An inconsistent number of cells across wells is a primary culprit.[6]
-
Causality: If some wells start with more cells than others, they will inherently produce a stronger signal in viability assays, leading to significant standard deviations.
-
Solution: Ensure your cell suspension is homogenous. Before and during plating, gently swirl the flask or pipette the suspension up and down. Avoid introducing bubbles.[7]
-
-
Pipetting Inaccuracy: Small volume errors when adding cells, this compound, or assay reagents can have a large impact.
-
Causality: In a 96-well plate format, even a 1-2 µL error can significantly alter the final concentration and, therefore, the cytotoxic response.
-
Solution: Use calibrated pipettes and proper pipetting technique. When adding reagents, ensure the pipette tip is below the liquid surface without touching the cell monolayer.
-
-
"Edge Effects": Wells on the periphery of the plate are prone to evaporation, leading to altered concentrations of media components and this compound.
-
Causality: Increased evaporation in outer wells concentrates the drug and media components, which can artificially increase or decrease cell viability.
-
Solution: To mitigate this, avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
-
Q2: The IC50 value for my cell line seems much higher/lower than published values.
Several factors can contribute to discrepancies in IC50 values.
-
Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or at a high passage number can exhibit altered sensitivity to drugs.
-
Causality: Continuous passaging can lead to genetic drift and altered expression of proteins, including those involved in drug uptake and efflux.
-
Solution: Use cells at a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
This compound Potency: The stability of your this compound stock is critical.
-
Causality: this compound is light-sensitive and can degrade if not stored properly, leading to a loss of potency and a higher apparent IC50.[8] It can also adsorb to plastic and glass surfaces.
-
Solution: Prepare fresh dilutions from a properly stored, light-protected stock for each experiment. (See Protocol section for storage recommendations).
-
-
Assay Incubation Time: The duration of drug exposure significantly impacts the IC50 value.
-
Causality: this compound's cytotoxic effects are time-dependent. A 24-hour incubation will likely yield a higher IC50 than a 72-hour incubation.[9]
-
Solution: Keep incubation times consistent between experiments. If comparing your data to published work, ensure the experimental conditions, including incubation time, are comparable.
-
Q3: I'm observing a U-shaped (hormetic) dose-response curve. Is this expected?
While a standard sigmoidal curve is expected, a U-shaped or biphasic curve, where you see less cytotoxicity at higher concentrations, is not unheard of and points to complex biological or artifactual causes.[10]
-
Compound Precipitation: At high concentrations, this compound may precipitate out of solution, reducing the effective concentration and leading to an apparent increase in viability.
-
Causality: this compound has limited solubility in aqueous solutions.[11]
-
Solution: Visually inspect your highest concentration wells for any precipitate. You may need to adjust your solvent or the maximum concentration tested.
-
-
Assay Interference: The chemical properties of this compound could interfere with the assay itself at high concentrations.
-
Causality: For example, in an MTT assay, high concentrations of a compound could directly reduce the MTT reagent, leading to a false positive signal for viability.[10]
-
Solution: Run a "cell-free" control with your highest this compound concentration and the assay reagent to check for direct chemical interactions.
-
-
Complex Biological Responses: At very high concentrations, this compound could trigger secondary cellular pathways (e.g., a stress response) that might counteract the initial apoptotic signal.[10]
-
Solution: This requires more in-depth investigation. Consider using an orthogonal assay (e.g., a caspase activity assay alongside a metabolic assay) to confirm the cell death mechanism.
-
Q4: My cells appear resistant to this compound. What are the potential mechanisms?
Drug resistance can be inherent to the cell line or acquired.
-
P-glycoprotein (P-gp/MDR1) Expression: This is a common mechanism of multidrug resistance.[12]
-
Causality: P-gp is an efflux pump that actively removes this compound from the cell, preventing it from reaching its DNA target.
-
Solution: Investigate the expression level of P-gp (MDR1) in your cell line. You can also test for reversal of resistance by co-incubating with a known P-gp inhibitor.
-
-
Reduced Drug Retention: Cells may have mechanisms to reduce the intracellular accumulation of the drug.[1]
-
Causality: This can be due to altered membrane transport or increased detoxification pathways.[1]
-
Solution: This is more complex to diagnose and may require specialized uptake assays.
-
Experimental Protocols and Data
Protocol: this compound Cytotoxicity Testing via MTT Assay
This protocol provides a framework for a standard cytotoxicity assay. Note: this compound is highly toxic and should be handled with appropriate personal protective equipment (PPE) in a designated area.[11]
Materials:
-
This compound powder (light-sensitive)
-
Anhydrous DMSO
-
Complete cell culture medium (consider phenol red-free for colorimetric assays)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Workflow:
Step-by-Step Methodology:
-
This compound Stock Preparation & Storage:
-
Reconstitute this compound powder in anhydrous DMSO to a high concentration (e.g., 1 mM). Moisture-contaminated DMSO can reduce solubility.[4]
-
Aliquot into small volumes in amber tubes to protect from light.
-
Store stock solutions at -20°C for up to one month or -80°C for up to a year.[4] Avoid repeated freeze-thaw cycles.
-
Critical: this compound is light-sensitive.[8] All steps involving the compound should be performed with minimal light exposure.
-
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic phase of growth.
-
Seed cells into a 96-well plate at a pre-determined optimal density. This typically ranges from 5,000 to 20,000 cells per well, depending on the cell line's growth rate.
-
Incubate for 24 hours to allow cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your stock solution. A common concentration range to test is 0.1 nM to 1 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as your highest drug concentration) and a "no cell" blank (medium only).
-
Carefully remove the medium from the cells and replace it with the medium containing the this compound dilutions.
-
Incubate for your desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay & Data Acquisition:
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium (without disturbing the formazan crystals) and add 100-150 µL of solubilization buffer to each well.
-
Gently pipette to dissolve the crystals completely.
-
Read the absorbance on a microplate reader at 570 nm.
-
Data Interpretation & Representative IC50 Values
The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces cell viability by 50%. It is a key metric for cytotoxicity. IC50 values are highly dependent on the cell line and assay conditions.[9]
| Cell Line | Cancer Type | Approximate IC50 (48-72h) | Source |
| HCT-116 | Colorectal Carcinoma | ~2.85 nM | [13] |
| HT-29 | Colorectal Carcinoma | ~6.38 nM | [13] |
| A549 | Lung Carcinoma | ~0.201 nM (0.000201 µM) | [4] |
| PC3 | Prostate Cancer | ~0.276 nM (0.000276 µM) | [4] |
| A2780 | Ovarian Cancer | ~1.7 nM (0.0017 µM) | [4] |
| SKOV3 | Ovarian Cancer | ~5-10 nM | [14] |
| MG63 | Osteosarcoma | Inhibitory effect at 1 µM | [5] |
Note: The values in this table are for illustrative purposes and can vary based on specific experimental conditions. It is crucial to determine the IC50 empirically for your specific cell line and assay system.
References
- 1. Mechanism of actinomycin D-induced resistance in Ridgway osteogenic sarcoma: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Inhibition of transcription by this compound reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. This compound | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. droracle.ai [droracle.ai]
- 13. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dactinomycin and Triptolide as RNA Polymerase II Inhibitors
For researchers in molecular biology, oncology, and drug development, the precise control of gene expression is a cornerstone of experimental design and therapeutic strategy. Small molecule inhibitors of RNA polymerase II (Pol II), the central enzyme responsible for transcribing protein-coding genes, are invaluable tools in this endeavor. This guide provides an in-depth, objective comparison of two widely used Pol II inhibitors: dactinomycin and triptolide. By delving into their distinct mechanisms of action, experimental applications, and potential off-target effects, this document aims to equip researchers with the necessary knowledge to select the most appropriate inhibitor for their specific research questions.
Introduction: Two distinct approaches to silencing transcription
This compound (also known as actinomycin D) and triptolide are both potent inhibitors of Pol II-mediated transcription, yet they achieve this through fundamentally different mechanisms. This compound, a polypeptide antibiotic isolated from Streptomyces parvulus, acts as a DNA intercalator, physically obstructing the progression of Pol II along the DNA template.[1][2] In contrast, triptolide, a diterpenoid epoxide from the thunder god vine Tripterygium wilfordii, targets the general transcription factor TFIIH, a key component of the Pol II pre-initiation complex.[3][4] This guide will explore the nuances of these mechanisms and their implications for experimental design and data interpretation.
At a Glance: this compound vs. Triptolide
| Feature | This compound | Triptolide |
| Primary Target | DNA | XPB subunit of TFIIH |
| Binding Site | Minor groove of DNA, preferentially at GpC sequences[1] | Covalently binds to the XPB subunit of the TFIIH complex[3] |
| Mechanism of Action | DNA intercalation, physical obstruction of Pol II elongation[2] | Inhibits the ATPase activity of XPB, preventing transcription initiation and leading to RPB1 degradation[3][4] |
| Effect on Transcription | Primarily inhibits transcription elongation[5] | Primarily inhibits transcription initiation[6] |
| Selectivity for Pol II | Poor; also inhibits RNA Polymerase I and III at higher concentrations[1][7] | Highly selective for RNA Polymerase II over I and III[3][8] |
| Potency (IC50) | Varies by cell line and assay; generally in the nanomolar to low micromolar range for RNA synthesis inhibition. | IC50 for RNAPII-mediated transcription is ~200 nM; IC50 for RNA synthesis in HeLa cells is 62 nM[8] |
| Effect on RPB1 | Does not directly induce degradation of the RPB1 subunit of Pol II. | Induces rapid, proteasome-dependent degradation of the RPB1 subunit of Pol II[9] |
| Reversibility | Reversible upon removal from DNA | Irreversible due to covalent binding to XPB[6] |
Delving Deeper: Mechanisms of Inhibition
The divergent mechanisms of this compound and triptolide have profound consequences for their application and the interpretation of experimental results.
This compound: A Roadblock on the DNA Highway
This compound's mode of action is direct and physical. It inserts itself into the minor groove of the DNA double helix, with a preference for guanine-cytosine (G-C) rich sequences.[1] This intercalation distorts the DNA structure, creating a formidable roadblock that physically impedes the translocation of RNA polymerase II during the elongation phase of transcription.[2][5]
Mechanism of this compound Inhibition
Triptolide: Sabotaging the Ignition Key of Transcription
Triptolide employs a more subtle, yet equally effective, strategy. It specifically and covalently binds to the XPB subunit of the general transcription factor TFIIH.[3][4] XPB possesses a critical ATPase activity that is required to unwind the DNA at the promoter, allowing for the formation of the transcription bubble and the initiation of RNA synthesis.[6] By inhibiting this ATPase activity, triptolide effectively prevents the "ignition" of transcription.[6] Furthermore, triptolide treatment leads to the rapid, proteasome-mediated degradation of RPB1, the largest subunit of RNA polymerase II, thus completely shutting down transcription.[9]
Mechanism of Triptolide Inhibition
Experimental Protocols for Comparative Analysis
To empirically compare the effects of this compound and triptolide, researchers can employ a variety of cell-based and in vitro assays. Below are two detailed protocols for assessing their impact on transcription.
Nascent RNA Sequencing using 4-thiouridine (4sU) Labeling
This method allows for the specific measurement of newly synthesized RNA, providing a dynamic view of transcriptional changes upon inhibitor treatment.
Workflow:
References
- 1. Selective inhibition of rat liver nuclear RNA polymerase II by actinomycin D in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of RNA polymerase III transcription by Triptolide attenuates colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-specific inhibition of RNA elongation by actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Differential inhibition of RNA synthesis by actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Validating Dactinomycin-Induced Apoptosis with Caspase Assays
For researchers in oncology and drug development, rigorously validating the mechanism of action of chemotherapeutic agents is paramount. Dactinomycin (also known as Actinomycin D), a potent antitumor antibiotic, functions primarily by intercalating into DNA and inhibiting RNA synthesis, ultimately leading to programmed cell death, or apoptosis.[1][2] A critical step in confirming this apoptotic pathway is the measurement of caspase activity, the family of proteases that execute the cell's self-destruction sequence.[3]
This guide provides an in-depth comparison of common caspase assay methodologies, offering the technical insights and field-proven advice needed to design robust validation experiments for this compound-induced apoptosis. We will explore the causality behind experimental choices, present detailed protocols, and emphasize a self-validating approach to ensure data integrity.
The Central Role of Caspases in this compound-Induced Apoptosis
This compound primarily triggers the intrinsic (or mitochondrial) apoptotic pathway .[4] This pathway is initiated by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP). This event releases cytochrome c into the cytosol, which then binds to a protein called Apaf-1, forming a complex known as the apoptosome.[5][6]
The apoptosome serves as a platform for the activation of caspase-9 , the key initiator caspase in this pathway.[7][8] Active caspase-9 then cleaves and activates the executioner caspases , primarily caspase-3 and caspase-7 .[9][10] These executioner caspases are responsible for dismantling the cell by cleaving a host of cellular proteins, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]
This compound-induced intrinsic apoptosis pathway.
Given this cascade, measuring the activity of caspase-9 (initiator) and caspase-3/7 (executioner) provides direct evidence of this compound's pro-apoptotic mechanism.
A Comparative Guide to Caspase Assay Technologies
Choosing the right assay depends on experimental goals, required sensitivity, throughput needs, and available instrumentation.[12] No single assay is perfect; therefore, a multi-assay, orthogonal approach is often required for robust validation in peer-reviewed studies.[13][14]
Workflow for selecting a caspase validation assay.
| Assay Method | Principle | Pros | Cons | Best For |
| Luminescent | A pro-luminescent substrate (e.g., containing DEVD peptide for Caspase-3/7) is cleaved by active caspases, releasing a substrate for luciferase, which generates light.[15][16] | Highest sensitivity, wide dynamic range, simple "add-mix-measure" protocol, ideal for HTS.[17][18] | Requires a luminometer, can be more expensive per sample. | High-throughput screening (HTS), dose-response studies, precise quantification of enzyme activity. |
| Fluorometric | A peptide substrate is linked to a fluorophore. Cleavage by an active caspase liberates the fluorophore, causing an increase in fluorescence.[10][19] | High sensitivity (better than colorimetric), suitable for plate readers and flow cytometry. | Potential for compound interference (autofluorescence), narrower dynamic range than luminescence. | Validating HTS hits, multiplexing with other fluorescent probes, single-cell analysis via flow cytometry. |
| Colorimetric | A peptide substrate is conjugated to a chromophore (e.g., p-nitroanilide, pNA). Cleavage releases the chromophore, which can be measured via absorbance.[12] | Inexpensive, uses standard absorbance plate readers, straightforward protocol. | Lower sensitivity, less suitable for low-level activity or scarce samples. | Initial screening, labs without access to luminometers or fluorometers, confirming high levels of apoptosis. |
| Western Blot | Uses antibodies specific to the cleaved (active) forms of caspases (e.g., cleaved caspase-3 p17/19 fragments).[20][21] | Directly visualizes the specific processed fragments, confirms cleavage event, provides molecular weight information.[11] | Semi-quantitative, lower throughput, labor-intensive, requires more sample.[10] | Orthogonal confirmation of activity assays, distinguishing between pro-caspase and active forms. |
| Flow Cytometry | Utilizes fluorescently labeled inhibitors that irreversibly bind to active caspases (FLICA) or antibodies to cleaved caspases.[22] | Provides single-cell data, allows for quantification of apoptotic cell populations, can be multiplexed with other markers (e.g., viability dyes).[23] | Requires a flow cytometer and specialized expertise, can be complex to set up. | Heterogeneous cell populations, correlating caspase activity with other cellular parameters (e.g., cell cycle). |
Field-Proven Experimental Protocols
Trustworthy data comes from meticulously planned and executed experiments. The following protocols provide a robust framework for validating this compound's effects.
Protocol 1: Quantitative Caspase-3/7 Activity using a Luminescent Assay
This protocol is adapted for a homogeneous "add-mix-measure" assay, such as the Caspase-Glo® 3/7 Assay, which is ideal for multiwell plate formats.[15][17]
Objective: To quantify the dose- and time-dependent activation of executioner caspases-3 and -7 in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
This compound (stock solution in DMSO)
-
Caspase-Glo® 3/7 Reagent (or equivalent)
-
Opaque-walled 96-well microplates suitable for luminescence.[13]
-
Multimode plate reader with luminescence detection capability.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of assay (e.g., 10,000 cells/well in 100 µL of media). Incubate overnight.
-
Scientist's Note: Using opaque plates is critical to prevent well-to-well crosstalk of the luminescent signal.[13]
-
-
Treatment: Prepare serial dilutions of this compound. Treat cells with a range of concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 4, 8, 12, 24 hours). Include "vehicle-only" (DMSO) controls and "no-cell" media-only controls for background measurement.[24]
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use, following the manufacturer's instructions.
-
Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well. Mix gently on a plate shaker for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Scientist's Note: The "glow-type" signal is stable for several hours, but it's crucial to determine the optimal incubation time for your specific cell line and treatment conditions.[26]
-
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: a. Subtract the average luminescence of the "no-cell" control from all other readings. b. Express the data as Fold Change in activity relative to the vehicle-treated control cells.
Protocol 2: Orthogonal Validation by Western Blot for Cleaved Caspase-3
Objective: To visually confirm the proteolytic processing of pro-caspase-3 into its active cleaved fragments (p17/p19) following this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
SDS-PAGE gels (e.g., 15% polyacrylamide for resolving small fragments).[27]
-
PVDF or nitrocellulose membrane.
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3 (Asp175).[21]
-
Primary Antibody: Mouse or Rabbit anti-β-Actin (as a loading control).
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate (ECL).
Methodology:
-
Protein Quantification: Determine the protein concentration of each cell lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Scientist's Note: A higher percentage gel provides better resolution for the small cleaved caspase fragments (~17-19 kDa).[27]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Causality Check: The transfer step immobilizes the proteins, making them accessible for antibody probing.
-
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the anti-cleaved caspase-3 antibody diluted in blocking buffer (typically 1:1000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in blocking buffer.
-
Detection: After final washes, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system. The appearance of bands at ~17/19 kDa in this compound-treated samples confirms caspase-3 activation.
-
Re-probing: Strip the membrane and re-probe with an anti-β-Actin antibody to confirm equal protein loading across all lanes.
Interpreting the Data: A Self-Validating System
When used together, these assays create a self-validating system. A dose-dependent increase in luminescence from the Caspase-Glo® assay should directly correlate with the appearance and increasing intensity of the 17/19 kDa cleaved caspase-3 bands on the Western blot. Discrepancies between these methods would indicate a need for troubleshooting, such as investigating potential compound interference in the luminescent assay or issues with antibody specificity in the Western blot.[28]
By explaining the "why" behind each step and cross-validating results with orthogonal methods, researchers can build a compelling and trustworthy case for this compound's mechanism of action, ensuring scientific integrity and advancing the development of effective cancer therapies.[29][30]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. stemcell.com [stemcell.com]
- 4. Actinomycin D upregulates proapoptotic protein Puma and downregulates Bcl-2 mRNA in normal peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: The Intrinsic Apoptotic Pathway [jove.com]
- 6. Caspase-9 - Wikipedia [en.wikipedia.org]
- 7. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 16. promega.com [promega.com]
- 17. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 18. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 20. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 21. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 22. A sensitive flow cytometry-based cytotoxic T-lymphocyte assay through detection of cleaved caspase 3 in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rjlbpcs.com [rjlbpcs.com]
- 24. promega.com [promega.com]
- 25. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. promega.es [promega.es]
- 27. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. dovepress.com [dovepress.com]
Confirming Dactinomycin's Effect on Transcription with RT-qPCR: A Comparative Guide for Researchers
In the landscape of molecular biology and drug development, the ability to precisely modulate and measure gene expression is paramount. Transcription, the process of creating an RNA copy of a DNA sequence, is a fundamental control point. Potent inhibitors of this process are invaluable tools for dissecting gene regulation, determining mRNA stability, and as potential therapeutic agents. Among these, dactinomycin (also known as actinomycin D) is a widely used and well-characterized transcription inhibitor.
This guide provides a comprehensive, in-depth analysis of how to experimentally validate the effects of this compound on transcription using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). We will delve into the causality behind experimental choices, provide detailed protocols, and objectively compare this compound with other commonly used transcription inhibitors, namely α-amanitin and flavopiridol. This document is intended for researchers, scientists, and drug development professionals seeking to employ these powerful compounds with scientific rigor and confidence.
The Central Role of Transcription Inhibition
The ability to halt transcription provides a window into the dynamic life of an mRNA molecule. By blocking the synthesis of new transcripts, we can measure the decay rate of existing mRNAs, a critical parameter in post-transcriptional gene regulation. This technique, known as an mRNA stability assay, is fundamental to understanding how various factors, including RNA-binding proteins and microRNAs, influence gene expression. Furthermore, many anti-cancer drugs function by inhibiting transcription, making the precise measurement of their effects a cornerstone of oncological research.
This compound: The Intercalator
This compound is a polypeptide antibiotic that potently inhibits transcription in both prokaryotic and eukaryotic cells. Its primary mechanism of action involves intercalating into the minor groove of the DNA double helix, particularly at G-C rich regions.[1][2] This physical obstruction prevents the progression of RNA polymerase, thereby halting transcription elongation.[1]
Caption: this compound intercalates into DNA, physically obstructing RNA polymerase and inhibiting transcription elongation.
Alternative Transcription Inhibitors: A Comparative Overview
While this compound is a powerful tool, it is not without its limitations, including potential effects on DNA replication at higher concentrations. Therefore, understanding the mechanisms of alternative inhibitors is crucial for selecting the appropriate tool for a given experimental question.
α-Amanitin: The RNA Polymerase II Specialist
α-Amanitin is a cyclic octapeptide toxin isolated from the Amanita phalloides mushroom. Unlike this compound, it does not bind to DNA. Instead, it specifically inhibits RNA polymerase II, and to a lesser extent, RNA polymerase III, by binding to the largest subunit of the enzyme.[3][4] This binding event slows the translocation of the polymerase along the DNA template, thereby inhibiting transcription.[3][5] Its high specificity for RNA polymerase II makes it a valuable tool for studying the transcription of protein-coding genes.
Caption: α-Amanitin directly binds to RNA Polymerase II, inhibiting its translocation and halting mRNA synthesis.
Flavopiridol: The Kinase Inhibitor
Flavopiridol is a synthetic flavonoid that acts as a potent inhibitor of cyclin-dependent kinases (CDKs).[6][7] Its primary mechanism for transcription inhibition is through the targeting of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[6][8] P-TEFb is crucial for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a key step in the transition from transcription initiation to productive elongation.[6] By inhibiting CDK9, flavopiridol prevents this phosphorylation event, leading to a global decrease in transcription.[8]
Caption: Flavopiridol inhibits CDK9, preventing the phosphorylation of the RNA Polymerase II C-terminal domain and blocking transcription elongation.
Comparison of Transcription Inhibitors
| Feature | This compound | α-Amanitin | Flavopiridol |
| Target | DNA (G-C rich regions) | RNA Polymerase II (and III) | Cyclin-Dependent Kinase 9 (CDK9) |
| Mechanism | Intercalation, blocks polymerase progression | Inhibits polymerase translocation | Prevents phosphorylation of RNA Pol II CTD |
| Specificity | Broad, affects all RNA polymerases | High for RNA Pol II | Indirect, affects CDK9-dependent transcription |
| Rapidity of Action | Fast | Slow | Fast and reversible |
| Primary Use | General transcription inhibition, mRNA stability assays | Studying RNA Pol II-specific transcription | Investigating CDK-dependent processes, cancer therapy |
| Advantages | Potent, well-characterized, widely available | High specificity for protein-coding gene transcription | Reversible, targets a specific signaling pathway |
| Disadvantages | Can affect DNA replication, not specific to polymerase type | Slow cellular uptake, irreversible | Not all genes are equally affected, potential off-target effects on other CDKs |
Experimental Workflow: Confirming Transcription Inhibition with RT-qPCR
This section provides a detailed, step-by-step protocol for designing and executing an experiment to confirm the effect of this compound and its alternatives on transcription using RT-qPCR.
Caption: A streamlined workflow for confirming the effects of transcription inhibitors using RT-qPCR.
Experimental Design: The Foundation of Reliable Data
-
Cell Line Selection: Choose a cell line that is relevant to your research question and for which baseline gene expression levels are known.
-
Inhibitor Concentrations: The optimal concentration of each inhibitor should be determined empirically for your chosen cell line. A dose-response experiment is highly recommended.
-
Time Course: Select a series of time points to capture the decay of your target mRNA. This will depend on the expected half-life of the transcript. A common time course might be 0, 2, 4, 8, and 12 hours after inhibitor addition.
-
Target Gene Selection:
-
Housekeeping Genes: Select at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, RPL13A). It is crucial to validate that the expression of your chosen housekeeping genes is not affected by the transcription inhibitors.
-
Target Genes: Choose genes of interest with varying expected stabilities. A short-lived transcript (e.g., c-MYC) will show a rapid decline, while a long-lived transcript will decay more slowly.
-
Cell Culture and Treatment
-
Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing the desired concentration of the transcription inhibitor or a vehicle control (e.g., DMSO).
-
Incubate the cells for the predetermined time points.
RNA Extraction
-
At each time point, harvest the cells.
-
Isolate total RNA using a reputable commercial kit or a standard protocol such as TRIzol extraction.
-
Perform an on-column or in-solution DNase treatment to remove any contaminating genomic DNA. This is a critical step to prevent the amplification of gDNA in your qPCR reaction.
RNA Quantification and Quality Control
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of >8 is recommended for reliable RT-qPCR results.
Reverse Transcription
-
Synthesize complementary DNA (cDNA) from an equal amount of total RNA for each sample using a reverse transcription kit.
-
The choice of priming strategy (oligo(dT), random hexamers, or a mix) can influence the results. For most mRNA quantification, a mix of oligo(dT) and random hexamers is recommended to ensure efficient reverse transcription of all transcripts.
RT-qPCR
-
Prepare your qPCR reactions using a SYBR Green or probe-based master mix.
-
Use validated primers for your target and housekeeping genes. Primers should ideally span an exon-exon junction to further minimize the risk of amplifying contaminating gDNA.
-
Run the qPCR on a real-time PCR instrument. Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to confirm the absence of gDNA amplification.
Data Analysis: From Raw Data to Biological Insight
-
Relative Quantification:
-
Determine the cycle threshold (Ct) values for your target and housekeeping genes.
-
Normalize the Ct value of your target gene to the geometric mean of your housekeeping genes (ΔCt).
-
Calculate the relative expression level using the 2-ΔΔCt method, comparing each time point to the time 0 (untreated) sample.
-
-
mRNA Half-Life Calculation:
-
Plot the relative mRNA abundance (as a percentage of the time 0 level) against time.
-
Fit the data to a one-phase exponential decay curve using software such as GraphPad Prism. The equation for this curve is: Y = 100 * exp(-k*x), where 'k' is the decay rate constant.
-
The half-life (t1/2) can then be calculated using the formula: t1/2 = ln(2) / k .
-
Expected Results and Interpretation
The following table illustrates hypothetical data from an experiment comparing the effect of the three transcription inhibitors on a short-lived mRNA (e.g., c-MYC) and a long-lived mRNA (e.g., GAPDH).
| Time (hours) | This compound (% c-MYC mRNA remaining) | α-Amanitin (% c-MYC mRNA remaining) | Flavopiridol (% c-MYC mRNA remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 45 | 85 | 50 |
| 4 | 20 | 60 | 25 |
| 8 | 5 | 30 | 10 |
| 12 | <1 | 15 | <5 |
| Time (hours) | This compound (% GAPDH mRNA remaining) | α-Amanitin (% GAPDH mRNA remaining) | Flavopiridol (% GAPDH mRNA remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 98 | 96 |
| 4 | 88 | 92 | 90 |
| 8 | 75 | 85 | 80 |
| 12 | 60 | 78 | 70 |
From this hypothetical data, one would observe a rapid decay of c-MYC mRNA with all three inhibitors, though the effect of α-amanitin appears slower, consistent with its mechanism of action. The long-lived GAPDH mRNA shows a much slower rate of decay. By calculating the half-life for each transcript under each condition, a quantitative comparison of the inhibitors' effects can be made.
Conclusion: A Rigorous Approach to a Fundamental Technique
Confirming the effect of transcription inhibitors like this compound using RT-qPCR is a cornerstone of molecular biology research. By understanding the distinct mechanisms of this compound, α-amanitin, and flavopiridol, researchers can select the most appropriate tool for their specific experimental needs. A well-designed and meticulously executed RT-qPCR experiment, coupled with rigorous data analysis, will yield reliable and reproducible results, providing valuable insights into the dynamic regulation of gene expression. This guide provides the framework for such an approach, empowering researchers to confidently employ these powerful inhibitors in their quest to unravel the complexities of the cellular world.
References
- 1. researchgate.net [researchgate.net]
- 2. technologynetworks.com [technologynetworks.com]
- 3. gene-quantification.de [gene-quantification.de]
- 4. Evaluating the Stability of mRNAs and Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 5. Reliable Gene Expression Analysis by Reverse Transcription-Quantitative PCR: Reporting and Minimizing the Uncertainty in Data Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
- 8. Data-Driven Normalization Strategies for High-Throughput Quantitative RT-PCR [dash.harvard.edu]
A Comparative Guide to Dactinomycin and Other DNA Intercalating Agents for Researchers
For professionals in oncology research and drug development, understanding the nuanced differences between chemotherapeutic agents is paramount. DNA intercalators, a cornerstone of cancer treatment for decades, represent a class of compounds with a shared primary mechanism but divergent chemical properties, biological activities, and clinical profiles. This guide provides an in-depth comparative analysis of dactinomycin against other key DNA intercalating agents, including the anthracyclines doxorubicin and daunorubicin, and the anthracenedione mitoxantrone. We will also briefly touch upon ethidium bromide as a well-known intercalating dye for experimental context.
This analysis is structured to provide not just a catalogue of facts, but a causal narrative, explaining the "why" behind experimental choices and the clinical implications of molecular differences. We will delve into their mechanisms of action, comparative efficacy through experimental data, and the practical methodologies used to assess their function.
The Central Mechanism: DNA Intercalation
At its core, DNA intercalation is the insertion of a planar molecule between the base pairs of the DNA double helix. This process disrupts the normal helical structure, leading to a cascade of cellular consequences that are particularly detrimental to rapidly dividing cancer cells.
dot
Caption: General mechanism of action for DNA intercalating agents.
This physical disruption leads to several downstream effects:
-
Inhibition of Macromolecular Synthesis: The distorted DNA template hinders the progression of DNA and RNA polymerases, thereby blocking replication and transcription.[1]
-
Topoisomerase II Poisoning: Many intercalators interfere with the function of topoisomerase II, an enzyme crucial for resolving DNA supercoiling. They stabilize the "cleavage complex," where the enzyme has cut the DNA but has not yet resealed the break, leading to the accumulation of double-strand breaks.[2][3]
-
Generation of Reactive Oxygen Species (ROS): Some intercalators, particularly the anthracyclines, can participate in redox cycling, generating free radicals that cause further damage to DNA and other cellular components.[4]
These combined insults ultimately trigger cell cycle arrest and apoptosis (programmed cell death).
This compound (Actinomycin D): The Gold Standard
This compound, an antibiotic isolated from Streptomyces bacteria, was one of the first chemotherapy drugs and was approved for medical use in the United States in 1964.[1] It remains a potent agent used in the treatment of various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[1][5]
Mechanism of Action: this compound's structure features a planar phenoxazone ring system that intercalates into DNA, and two cyclic pentapeptide side chains that project into the minor groove. This structure dictates its binding preference.[6]
-
Binding Specificity: this compound exhibits a strong preference for intercalating at GpC (guanine-cytosine) sequences. The peptide side chains form specific hydrogen bonds with guanine residues in the minor groove, stabilizing the complex.[6] This high-affinity binding is a key differentiator from other intercalators.
-
Primary Effect: Its primary cytotoxic effect is the potent inhibition of transcription by preventing the elongation of the RNA chain by RNA polymerase.[1][7] While it can also interfere with DNA replication, it is a more potent inhibitor of RNA synthesis.
The Anthracyclines: Doxorubicin and Daunorubicin
Doxorubicin and daunorubicin are closely related anthracycline antibiotics and are among the most widely used anticancer drugs.[2][8] Daunorubicin is primarily used for acute leukemias, while doxorubicin has a broader spectrum of activity against solid tumors like breast, lung, and ovarian cancers.[2][3]
Mechanism of Action: Their structure consists of a tetracyclic anthraquinone ring and a daunosamine sugar.[2]
-
Binding Specificity: Like this compound, they intercalate into the DNA. However, they exhibit a less strict sequence preference, though they favor GC-rich regions.[3][9] The daunosamine sugar resides in the minor groove, contributing to the binding.[3]
-
Dual-Action: A defining feature of anthracyclines is their dual mechanism of action. In addition to intercalation, they are potent topoisomerase II poisons.[2][3] They stabilize the topoisomerase II-DNA cleavage complex, leading to double-strand breaks.[10]
-
ROS Production: The quinone moiety in their structure can undergo redox cycling, leading to the generation of ROS, which contributes to their cytotoxicity and, notably, their cardiotoxic side effects.[4]
Mitoxantrone: The Synthetic Analogue
Mitoxantrone is a synthetic anthracenedione developed to retain the anticancer efficacy of anthracyclines while reducing their cardiotoxicity.[11] It is used to treat certain leukemias, advanced prostate cancer, and multiple sclerosis.[12]
Mechanism of Action: Mitoxantrone has a planar aromatic ring system that allows it to intercalate into DNA.[12]
-
Binding and Topoisomerase Inhibition: It is a potent inhibitor of topoisomerase II, similar to doxorubicin.[12][13] Its interaction with DNA is considered to be both intercalative and electrostatic.[9]
-
Reduced ROS Generation: A key difference from anthracyclines is its reduced capacity for redox cycling, which is believed to contribute to its lower incidence of severe cardiotoxicity.[10]
-
Immunosuppressive Effects: Mitoxantrone also exhibits immunosuppressive properties by inhibiting the proliferation of T cells, B cells, and macrophages, which underlies its use in multiple sclerosis.[11]
Comparative Performance: Experimental Data
The choice of an intercalating agent in a research or clinical context is driven by its specific properties, including its DNA binding affinity and its cytotoxic potency against different cancer cell types. The following table summarizes key quantitative data for these agents.
| Agent | DNA Binding Affinity (K_a or K_b, M⁻¹) | Cell Line | IC50 (µM) | Reference(s) |
| This compound | ~10⁵ - 10⁶ | PC3 (Prostate) | 0.000276 | [14] |
| A549 (Lung) | 0.000201 | [14] | ||
| HCT-116 (Colon) | 0.00285 | [15] | ||
| Doxorubicin | ~10⁵ - 10⁶ | MCF-7 (Breast) | 2.50 | [16] |
| A549 (Lung) | > 20 | [16] | ||
| HepG2 (Liver) | 12.18 | [16] | ||
| Daunorubicin | ~10⁵ - 10⁶ | MOLM-14 (AML) | 0.0081 | [16] |
| K562 (CML) | 0.0217 | [16] | ||
| A549 (Lung) | 0.23 (for a derivative) | [17] | ||
| Mitoxantrone | ~10⁵ - 10⁶ | MDA-MB-231 (Breast) | 0.018 | [6] |
| MCF-7 (Breast) | 0.196 | [6] | ||
| HL-60 (Leukemia) | 0.1 | [18] |
Note: IC50 and binding affinity values can vary significantly based on the specific experimental conditions (e.g., cell line, assay duration, buffer composition). The data presented here are for comparative purposes and are drawn from the cited literature.[6][14][15][16][17][18]
Experimental Protocols for Comparative Analysis
To objectively compare DNA intercalating agents, a suite of standardized in vitro assays is employed. The causality behind these experimental choices lies in dissecting the key aspects of their mechanism: DNA binding, topoisomerase inhibition, and resulting cytotoxicity.
DNA Binding Affinity: Fluorescence-Based Displacement Assay
Expertise & Experience: This assay indirectly measures the binding affinity of a test compound by quantifying its ability to displace a fluorescent dye, typically ethidium bromide (EtBr), that is already intercalated into DNA. The rationale is that a compound with a high affinity for DNA will compete effectively with EtBr for binding sites, leading to a decrease in fluorescence as the EtBr is released into the aqueous solution where its fluorescence is quenched. This method is robust, high-throughput, and provides a reliable measure of apparent binding constants.
dot
Caption: Workflow for the Fluorescent Intercalator Displacement Assay.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine its concentration accurately by measuring absorbance at 260 nm.
-
Prepare a stock solution of ethidium bromide (EtBr) in the same buffer.
-
Prepare stock solutions of your test compounds (e.g., this compound, doxorubicin) in an appropriate solvent (e.g., DMSO) and then dilute them in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the assay buffer.
-
Add ct-DNA to a final concentration of approximately 20 µg/mL.
-
Add EtBr to a final concentration of approximately 0.8 µg/mL.
-
Incubate the plate at room temperature for 1 hour, protected from light, to allow the DNA-EtBr complex to form and stabilize.[19]
-
-
Titration:
-
Add increasing concentrations of the test compound to the wells containing the DNA-EtBr complex. Include a control well with no test compound.
-
Mix gently and incubate for 5-10 minutes at room temperature to reach equilibrium.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Correct the fluorescence readings for any background fluorescence from the buffer and compounds.
-
Calculate the percentage of fluorescence quenching at each concentration of the test compound.
-
The data can be used to calculate the apparent binding constant (K_app) using the equation: K_EtBr x [EtBr] = K_app x [Compound]₅₀ where K_EtBr is the known binding constant of EtBr to DNA (~1.0 x 10⁷ M⁻¹), [EtBr] is the concentration of EtBr, and [Compound]₅₀ is the concentration of the test compound that causes a 50% reduction in fluorescence.[21]
-
Topoisomerase II Inhibition: kDNA Decatenation Assay
Expertise & Experience: This assay directly assesses the ability of a compound to inhibit the catalytic activity of Topoisomerase II. The substrate, kinetoplast DNA (kDNA), is a large network of interlocked DNA mini-circles.[2] Active Topo II decatenates this network, releasing free mini-circles. Inhibitors prevent this release. The results are visualized by agarose gel electrophoresis. The large kDNA network cannot enter the gel, while the released mini-circles migrate as distinct bands. This provides a clear, qualitative, and semi-quantitative measure of enzyme inhibition.
dot
Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.
Detailed Step-by-Step Methodology:
-
Reaction Setup (on ice):
-
For each 20-30 µL reaction, combine the following in a microcentrifuge tube:
-
Prepare a control reaction with no enzyme and a positive control with enzyme but no inhibitor (vehicle control, e.g., DMSO).
-
-
Inhibition Reaction:
-
Add the test compound at various concentrations to the respective tubes.
-
Add a predetermined amount of human Topoisomerase IIα enzyme (typically 1-2 units) to initiate the reaction. The optimal amount should be titrated beforehand to achieve complete decatenation in the positive control.[2]
-
-
Reaction Termination:
-
Stop the reaction by adding 1/10th volume of 10% SDS, followed by Proteinase K (to a final concentration of 50 µg/mL).[10]
-
Incubate at 37°C for another 15-30 minutes to digest the enzyme.
-
-
Gel Electrophoresis:
-
Visualization:
Cytotoxicity Assessment: MTT Assay
Expertise & Experience: The MTT assay is a colorimetric method used to assess cell viability. The rationale is that metabolically active, viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This assay is a workhorse in drug discovery for determining the IC50 (or GI50) value, the concentration of a drug that inhibits cell growth by 50%.
dot
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the cancer cells of interest.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Conclusion and Future Perspectives
This compound, a potent inhibitor of transcription with a high affinity for GpC sequences, remains a vital chemotherapeutic agent. Its profile contrasts sharply with the anthracyclines, doxorubicin and daunorubicin, which exhibit a broader binding preference and a dual mechanism involving both intercalation and potent topoisomerase II poisoning. This dual action is powerful but is also linked to significant cardiotoxicity via ROS production. Mitoxantrone represents a successful effort in rational drug design, maintaining the crucial topoisomerase II inhibition while mitigating the cardiotoxic effects associated with anthracyclines.
The experimental methodologies detailed herein provide a robust framework for the head-to-head comparison of these agents and the evaluation of novel DNA intercalators. By systematically assessing DNA binding affinity, topoisomerase II inhibition, and cytotoxicity, researchers can build a comprehensive profile of a compound's activity.
The future of intercalator development lies in enhancing tumor specificity and reducing off-target toxicity. Strategies such as conjugation to tumor-targeting moieties, encapsulation in nanoparticle delivery systems, and the design of compounds with higher DNA sequence selectivity are promising avenues of investigation. A thorough understanding of the comparative pharmacology of existing agents, grounded in solid experimental data, is the essential foundation for these future innovations.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inspiralis.com [inspiralis.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pan-Cancer Prediction of Cell-Line Drug Sensitivity Using Network-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. topogen.com [topogen.com]
- 11. benchchem.com [benchchem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. peterallenlab.com [peterallenlab.com]
- 15. Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tis.wu.ac.th [tis.wu.ac.th]
- 17. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Dactinomycin for Laboratory Professionals
For researchers, scientists, and drug development professionals, the potent cytotoxic properties of dactinomycin necessitate rigorous handling and disposal protocols to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety standards and scientific principles. Our aim is to provide you with the essential, immediate safety and logistical information necessary for confident and compliant laboratory operations.
Core Principles of this compound Waste Management
This compound, an antineoplastic antibiotic, is classified as a hazardous drug due to its carcinogenicity, mutagenicity, and teratogenicity.[1][2] Occupational exposure, though often at low levels, can pose significant health risks.[3][4] Therefore, a multi-layered approach to waste management is crucial, focusing on containment, segregation, and proper disposal. The fundamental principle is to treat all materials that have come into contact with this compound as hazardous waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any procedure involving this compound, including disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is not merely a procedural formality but a critical barrier to prevent accidental exposure through inhalation, skin contact, or ingestion.[3]
Table 1: Recommended PPE for Handling this compound Waste
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile or latex gloves (double-gloving recommended) | Provides a robust barrier against skin absorption of the drug.[3] Double-gloving offers an additional layer of protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs | Protects the arms and body from contamination by splashes or aerosols. |
| Eye Protection | Safety glasses with side shields or goggles | Safeguards the eyes from accidental splashes of this compound solutions.[5][6] |
| Respiratory Protection | An N95 or higher-level respirator | Recommended when handling this compound powder to prevent inhalation of aerosolized particles.[5][6] |
This compound Waste Segregation: A Critical Step
Proper segregation of this compound waste at the point of generation is essential to ensure it is handled and treated according to its hazard level. This compound waste is typically categorized into two main streams: trace chemotherapy waste and bulk chemotherapy waste.[7]
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight. Examples include empty vials, syringes, IV bags, tubing, and contaminated PPE.[7]
-
Bulk Chemotherapy Waste: This includes any waste that does not meet the "RCRA empty" criteria. Examples are partially used vials or syringes of this compound, and materials used to clean up large spills.[7]
Step-by-Step Disposal Procedures
The following protocols provide detailed guidance for the disposal of different types of this compound waste.
Protocol 1: Disposal of Trace this compound Waste
-
Immediate Segregation: At the point of use, immediately place all trace-contaminated items (e.g., empty vials, syringes, contaminated gloves, gowns, bench paper) into a designated, leak-proof, and puncture-resistant container.[8]
-
Container Labeling: The container must be clearly labeled as "Trace Chemotherapy Waste" and display the appropriate hazard symbols.[8] In many institutions, these containers are color-coded yellow.[7][9]
-
Container Sealing: Once the container is three-quarters full, securely seal it to prevent any leakage.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general laboratory traffic.
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. The standard method of disposal for trace chemotherapy waste is incineration to ensure complete destruction of the cytotoxic compounds.[7][10]
Protocol 2: Disposal of Bulk this compound Waste
-
Containment: Collect all bulk this compound waste, such as partially used vials or spill cleanup materials, in a designated RCRA hazardous waste container.[7] These containers are often black.[7]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."[9][11]
-
Secure Closure: Ensure the container is tightly sealed to prevent spills or leaks during storage and transport.
-
Storage: Store the sealed container in a designated hazardous waste satellite accumulation area with secondary containment.[9]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department for disposal. Bulk chemotherapy waste is subject to stringent federal and state regulations and must be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility.[7][10]
Spill Management: Immediate and Effective Response
In the event of a this compound spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
Protocol 3: this compound Spill Cleanup
-
Alert and Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Don PPE: Before addressing the spill, don the full complement of recommended PPE as outlined in Table 1.
-
Containment: For liquid spills, cover the area with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid generating dust.[5]
-
Deactivation (Optional but Recommended): Some institutional protocols recommend chemical deactivation. A 1% bleach solution or a 5% trisodium phosphate (TSP) solution can be used to treat the spill area for a contact time of at least 30 minutes.[5][11][12] This step helps to degrade the this compound, rendering it less hazardous.
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the designated bulk chemotherapy waste container.
-
Decontamination: Clean the spill area thoroughly with the deactivating solution, followed by a rinse with water.
-
Disposal: Dispose of all cleanup materials as bulk chemotherapy waste.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. getwelloncology.com [getwelloncology.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
